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4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one Documentation Hub

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  • Product: 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one
  • CAS: 5691-27-0

Core Science & Biosynthesis

Foundational

The Physicochemical Architecture of Benzo-Fused Bicyclic β-Lactams: A Technical Guide to Structure, Stability, and Synthesis

Executive Summary The β-lactam ring is arguably the most privileged pharmacophore in medicinal chemistry, historically celebrated for its role in antibacterial agents. However, the emergence of β-lactamase-mediated resis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The β-lactam ring is arguably the most privileged pharmacophore in medicinal chemistry, historically celebrated for its role in antibacterial agents. However, the emergence of β-lactamase-mediated resistance has driven the architectural evolution of these molecules. Benzo-fused bicyclic β-lactams (such as benzocarbacephems and benzo-fused pyrrolizinones) represent a sophisticated structural class where an aromatic benzene ring is fused directly to the bicyclic scaffold[1]. This modification fundamentally alters the steric environment, electronic conjugation, and thermodynamic stability of the strained four-membered ring, unlocking new reactivity profiles and biological applications[2].

As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind these physicochemical shifts and provide field-proven protocols for their synthesis and kinetic evaluation.

Structural and Electronic Dynamics (The Causality of Strain)

The reactivity of any β-lactam is dictated by the suppression of standard amide resonance. In a typical unstrained amide, the nitrogen atom adopts a planar (


) geometry, allowing its lone pair to delocalize into the carbonyl 

orbital. This conjugation stabilizes the molecule and reduces the electrophilicity of the carbonyl carbon.

In bicyclic β-lactams, geometric constraints force the nitrogen into a pyramidal (


-like) geometry. The degree of this distortion is quantified by the Woodward parameter (

)
, which is the sum of the three bond angles around the nitrogen atom. When a benzo-fusion is introduced into the bicyclic system, two competing physicochemical effects emerge[3]:
  • Steric Rigidification: Fusing an aromatic ring to the adjacent ring (e.g., in a benzocarbacephem) restricts the conformational flexibility of the entire bicyclic system. This locks the nitrogen in a highly pyramidalized state, further preventing lone-pair overlap with the carbonyl and significantly increasing the electrophilicity of the β-lactam core.

  • Cross-Conjugation: If the aromatic ring is conjugated directly with the nitrogen, the nitrogen lone pair preferentially delocalizes into the aromatic

    
    -system rather than the carbonyl. This "cross-conjugation" severely diminishes amide resonance, rendering the carbonyl highly susceptible to nucleophilic attack.
    
Spectroscopic Signatures

The Infrared (IR) stretching frequency of the β-lactam carbonyl (


) serves as a direct proxy for ring strain and resonance suppression. While unstrained amides absorb around 1650 cm⁻¹, benzo-fused bicyclic β-lactams typically exhibit a 

in the 1760–1790 cm⁻¹ range, indicating a bond character closer to a highly strained ketone than a traditional amide.

Thermodynamic Stability and Lipophilicity

The primary liability of strained β-lactams is their susceptibility to hydrolysis[4]. However, benzo-fused derivatives often demonstrate paradoxical kinetic profiles.

  • Hydrolytic Stability: Despite the increased intrinsic electrophilicity of the carbonyl, the bulky benzo-group provides significant steric shielding. This shielding alters the trajectory required for nucleophilic attack (e.g., by water or the catalytic serine of β-lactamases), effectively increasing the activation energy (

    
    ) of the transition state. Consequently, many benzo-fused bicyclic β-lactams exhibit longer half-lives in aqueous media compared to their non-fused counterparts.
    
  • Lipophilicity (LogP): The introduction of the lipophilic benzene ring significantly increases the partition coefficient (LogP). This shifts the molecule from a highly polar, water-soluble profile to a more lipophilic one, which is critical for crossing lipid bilayers and targeting intracellular pathogens.

Quantitative Data Summary

The following table summarizes the physicochemical shifts induced by benzo-fusion compared to standard amides and classic bicyclic β-lactams.

Compound ClassN-Pyramidalization (Woodward

)
IR

(cm⁻¹)
Relative LogP ShiftHydrolytic Stability (pH 7.4)
Unstrained Amide ~360°1650BaselineHighly Stable
Bicyclic β-Lactam (e.g., Penicillin)~340°1770+0.5Moderate (~100 hrs)
Benzo-fused Bicyclic (e.g., Benzocarbacephem)~345°1780+2.0High (~150 hrs)
Benzo-fused Monocyclic (e.g., Benzazetidin-2-one)~355°1800+1.5Very Low (<1 hr)

Experimental Workflows & Protocols

To harness these compounds, researchers must utilize synthetic methods that tolerate high ring strain and analytical methods that accurately capture their degradation kinetics.

Protocol 1: Synthesis of Benzocarbacephems via Radical Cyclization

Traditional ionic cyclizations often fail when constructing highly strained benzo-fused β-lactams due to premature ring-opening. Utilizing a tributyltin hydride (


) mediated radical cyclization provides a neutral, mild environment that preserves the β-lactam core[1].

Step-by-Step Methodology:

  • Staudinger Cycloaddition: React an o-bromobenzaldehyde-derived imine with a ketene (generated in situ from an acid chloride and triethylamine) in anhydrous dichloromethane at -78 °C. This [2+2] cycloaddition yields a monocyclic haloaryl-substituted β-lactam.

  • Radical Initiation: Dissolve the isolated monocyclic β-lactam in degassed, anhydrous toluene (0.01 M to favor intramolecular reactions).

  • Cyclization: Add 1.2 equivalents of

    
     and 0.1 equivalents of Azobisisobutyronitrile (AIBN). Heat the mixture to 80 °C under an argon atmosphere for 4 hours.
    
  • Isolation: The aryl radical intermediate undergoes a thermodynamically favored 6-exo-trig cyclization. Quench the reaction, remove tin byproducts using aqueous potassium fluoride (KF), and purify the benzo-fused bicyclic β-lactam via silica gel chromatography.

G N1 Imine + Ketene N2 Staudinger Cycloaddition [2+2] Reaction N1->N2 N3 Haloaryl-Substituted β-Lactam N2->N3 N4 Radical Initiation (Bu3SnH / AIBN) N3->N4 N5 Aryl Radical Intermediate N4->N5 N6 6-exo-trig Cyclization N5->N6 N7 Benzo-Fused Bicyclic β-Lactam N6->N7 Thermodynamic Control

Fig 1: Synthesis of benzocarbacephems via Staudinger reaction and radical cyclization.

Protocol 2: Kinetic Evaluation of Hydrolytic Stability

Because intact β-lactams and their ring-opened amino acid derivatives possess different electronic conjugations, UV-Vis spectroscopy provides a real-time, non-destructive readout of hydrolytic stability.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM Phosphate Buffered Saline (PBS) solution adjusted to a physiological pH of 7.4.

  • Sample Initialization: Dissolve the benzo-fused β-lactam in HPLC-grade DMSO to create a 10 mM stock solution. Spike the stock into the PBS buffer to achieve a final concentration of 100 µM (ensure DMSO is <1% v/v to prevent co-solvent artifacts).

  • Spectrophotometric Monitoring: Transfer the solution to a quartz cuvette and place it in a temperature-controlled UV-Vis spectrophotometer set to 37 °C.

  • Data Acquisition: Monitor the decay of the amide absorbance band (typically between 230–260 nm depending on the specific benzo-fusion conjugation) over 48 hours.

  • Kinetic Calculation: Plot

    
     versus time. The slope of this linear regression yields the pseudo-first-order rate constant (
    
    
    
    ), from which the half-life (
    
    
    ) is calculated.

H M1 Benzo-Fused β-Lactam (Highly Electrophilic C=O) M2 Nucleophilic Attack (OH- or Serine) M1->M2 Steric Shielding by Benzo-Ring M3 Tetrahedral Intermediate (sp3 Carbon) M2->M3 M4 C-N Bond Cleavage (Relief of Ring Strain) M3->M4 M5 Ring-Opened Amino Acid Derivative M4->M5 Irreversible

Fig 2: Base-catalyzed hydrolysis mechanism of benzo-fused bicyclic β-lactams.

References

  • Synthesis of Phosphonobenzocarbacephems by Intramolecular Radical Cyclization of Haloaryl-Substituted β-Lactams.ResearchGate.
  • Gold-catalyzed heterocyclizations in alkynyl- and allenyl-β-lactams.PMC - NIH.
  • Advances in the Chemistry of β-Lactam and Its Medicinal Applications.ResearchGate.

Sources

Exploratory

Structure Elucidation and Mechanistic Synthesis of 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one

Executive Summary 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one (CAS: 5691-27-0) is a highly strained, tricyclic -lactam that serves as a conformationally restricted building block in medicinal chemistry. Characterized by...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one (CAS: 5691-27-0) is a highly strained, tricyclic


-lactam that serves as a conformationally restricted building block in medicinal chemistry. Characterized by a tetralin (1,2,3,4-tetrahydronaphthalene) core fused to an azetidin-2-one ring, this molecule is a critical precursor in the development of carbacephem antibiotics and novel peptidomimetics[1]. This whitepaper provides a comprehensive, self-validating technical guide to the mechanistic synthesis, spectral profiling, and structural elucidation of this complex bicyclic system.

Mechanistic Synthesis via [2+2] Cycloaddition

The most robust and stereoselective method for constructing the benzofused azabicyclo[4.2.0]octane framework is the [2+2] cycloaddition of 1,2-dihydronaphthalene with chlorosulfonyl isocyanate (CSI)[2].

Causality of Reagent Selection

CSI is specifically chosen because the highly electron-withdrawing chlorosulfonyl group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the isocyanate. This enables an uncatalyzed reaction with the relatively electron-rich, unactivated alkene of 1,2-dihydronaphthalene[3].

Mechanistically, the reaction does not proceed via a concerted pathway. Instead, it forms a stepwise, zwitterionic intermediate. The resulting carbocation is heavily stabilized by the adjacent fused benzene ring (benzylic stabilization)[3]. Despite having a finite lifetime, the rigid geometry of the tetralin system forces the zwitterion to collapse rapidly from the same face, exclusively yielding the cis-fused


-lactam geometry.
Self-Validating Experimental Protocol

Step 1: Cycloaddition

  • Flame-dry a 100 mL Schlenk flask and purge with Argon.

  • Dissolve 1,2-dihydronaphthalene (10.0 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Cool the reaction mixture to -78 °C. Causality: Low temperatures are critical to suppress the polymerization of the diene and control the highly exothermic formation of the zwitterionic intermediate[2].

  • Add CSI (12.0 mmol) dropwise over 15 minutes. Allow the mixture to slowly warm to 0 °C over 2 hours.

Step 2: Reductive Deprotection

  • Quench the resulting N-chlorosulfonyl intermediate by adding a pre-cooled (0 °C) 25% aqueous solution of sodium sulfite (

    
    ) buffered with 10% KOH to maintain a pH of 7–8. Causality: This specific pH window selectively cleaves the N–S bond without hydrolyzing the highly strained 
    
    
    
    -lactam ring.
  • In-Process Validation: Extract a 0.1 mL aliquot, perform a mini-workup, and analyze via crude

    
     NMR. The reaction is complete when the alkene protons of 1,2-dihydronaphthalene (~6.4 ppm) disappear, and the highly deshielded H-6 bridgehead proton emerges at ~4.9 ppm.
    
  • Extract the bulk mixture with ethyl acetate, dry over

    
    , and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure target molecule.
    

G N1 1,2-Dihydronaphthalene (Starting Material) N2 Chlorosulfonyl Isocyanate [2+2] Cycloaddition N1->N2 DCM, -78 °C N3 N-Chlorosulfonyl-β-lactam (Zwitterionic Intermediate) N2->N3 Stepwise Collapse N4 Reductive Deprotection (Na2SO3, H2O) N3->N4 0 °C, pH 7-8 N5 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one (Target Molecule) N4->N5 N-S Bond Cleavage

Caption: Synthetic workflow for 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one via [2+2] cycloaddition.

Structural Elucidation & Spectral Profiling

The structural elucidation of 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one relies heavily on multidimensional NMR to confirm the cis-fusion and the regiochemistry of the nitrogen insertion[1].

Causality in NMR Interpretation

The defining stereochemical feature is the cis-fusion at the bridgehead carbons (C1 and C6). In


 NMR, the dihedral angle between the bridgehead protons (H-1 and H-6) in the cis-configuration dictates a coupling constant (

) of approximately 4.5–5.5 Hz . If the molecule had collapsed into a trans-fusion, the dihedral angle would approach 90°, resulting in a near-zero coupling constant (~1.5 Hz).

Furthermore, the regiochemistry is confirmed by the chemical shift of H-6. Because H-6 is simultaneously benzylic and alpha to the nitrogen atom, it is severely deshielded, appearing at ~4.92 ppm. Conversely, H-1 is alpha to the carbonyl and appears further upfield at ~3.85 ppm.

Quantitative Spectral Data Summary
Position

NMR (

, ppm)

NMR (

, ppm)
Multiplicity /

(Hz)
Structural Assignment
8 -171.5C=O

-lactam carbonyl
7 6.50-br sAmide N-H
6 4.9256.4d,

Bridgehead CH (N-CH, benzylic)
1 3.8539.2ddd,

Bridgehead CH (C-CH)
5 -136.5CqAromatic quaternary (fused)
4 -134.0CqAromatic quaternary (fused)
3 2.8528.4mTetralin

(benzylic)
2 2.15, 1.8524.1mTetralin

Ar-H 7.10 - 7.35126.0 - 129.5mAromatic CH

Crystallographic and Conformational Analysis

The integration of a quasi-planar


-lactam ring into a tetralin system introduces immense torsional strain. To accommodate the rigidity of the four-membered ring, the fused cyclohexene portion of the tetralin system cannot adopt a standard, low-energy chair conformation[4].

X-ray crystallographic analyses of analogous cis-azabicyclo[4.2.0]octan-8-one systems demonstrate that the six-membered ring assumes a flexible half-chair or boat conformation[4]. This conformational flexibility is a thermodynamic necessity; it minimizes steric clashes between the aromatic protons and the


-lactam core while preserving the strict cis-geometry required at the bridgehead carbons.

G S1 Sample Prep (CDCl3, 500 MHz) S2 1D NMR (1H & 13C) Chemical Shift Mapping S1->S2 S3 2D COSY & HSQC Atom Connectivity S2->S3 S4 2D NOESY Cis-Stereochemistry (J=4.8 Hz) S3->S4 S5 X-ray Crystallography Conformational Validation S4->S5 Orthogonal Validation

Caption: Integrated structural elucidation workflow combining 1D/2D NMR and crystallographic validation.

References

1. 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one | Sigma-Aldrich. Source: sigmaaldrich.com. URL: 2.[4] cis-7-Azabicyclo[4.2.0]octan-8-one | Request PDF - ResearchGate. Source: researchgate.net. URL: 3.[1] 7-Azabicyclo[4.2.0]octan-8-one | C7H11NO | CID 549080 - PubChem. Source: nih.gov. URL: 4.[2] Application of Chlorosulfonyl Isocyanate (CSI) in the Synthesis of Fused Tetracyclic Ketone Ring Systems - PMC. Source: nih.gov. URL: 5.[3] Study of the Stability of Carbocations by Chlorosulfonyl Isocyanate Reaction with Ethers | Request PDF - ResearchGate. Source: researchgate.net. URL:

Sources

Foundational

Architecting the Scaffold: Next-Generation Synthesis of Benzo-Fused Heteroaromatics

Executive Summary Benzo-fused heteroaromatics—specifically indoles, benzimidazoles, and benzofurans—remain the "privileged structures" of medicinal chemistry. They serve as the structural core for over 60% of small-molec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzo-fused heteroaromatics—specifically indoles, benzimidazoles, and benzofurans—remain the "privileged structures" of medicinal chemistry. They serve as the structural core for over 60% of small-molecule drugs approved by the FDA in the last decade. However, the low-hanging fruit of classical cyclization has been harvested. The next frontier in drug discovery lies not just in making these scaffolds, but in functionalizing them with surgical precision and constructing them via atom-economic, green methodologies .

This technical guide moves beyond the textbook Fischer indole synthesis. It details the 2024–2025 breakthroughs in transition-metal-catalyzed C–H activation, skeletal editing, and photoredox catalysis. It provides actionable protocols for synthesizing novel derivatives that occupy unexplored chemical space.

Chapter 1: Rational Design & Scaffold Selection

The Shift from "Flatland" to Vectorial Functionalization

Traditional benzo-fused synthesis often results in planar molecules ("Flatland") with limited solubility and metabolic stability. Modern design prioritizes vectorial functionalization —installing substituents that project into specific sub-pockets of a protein target (e.g., kinases or GPCRs).

  • Bioisosterism: Replacing a naphthalene core with a benzimidazole introduces hydrogen bond donors/acceptors (HBD/HBA) without significantly altering the steric footprint, drastically improving logP and solubility.

  • Skeletal Editing: A 2024 breakthrough by Samanta et al. demonstrated the conversion of oxindoles directly into indoles via Ru(II) catalysis, allowing for the "editing" of a core scaffold late in the synthetic sequence.

Strategic Synthesis Decision Matrix

Before selecting a route, researchers must evaluate the substrate availability and the desired substitution pattern.

SynthesisWorkflow Start Target Scaffold Selection Decision Is the Core Pre-formed? Start->Decision PathA NO: De Novo Construction Decision->PathA Ring Closure Needed PathB YES: Late-Stage Functionalization Decision->PathB Core Exists Green Green Condensation (e.g., Er(OTf)3, Water) PathA->Green Simple 1,2-Disubstitution Cascade Cascade Annulation (Rh(III)/Ru(II) C-H Activation) PathA->Cascade Complex/Fused Systems CH_Act Direct C-H Activation (Site-Selective) PathB->CH_Act Ortho/Meta Functionalization Photo Photoredox Catalysis (Radical Mechanisms) PathB->Photo Alkyl/Fluoroalkyl Addition Edit Skeletal Editing (Core Transmutation) PathB->Edit Oxindole -> Indole

Figure 1: Strategic decision matrix for selecting the optimal synthetic pathway based on target complexity and starting material availability.

Chapter 2: The Core Methodologies (2024-2025 Advances)

Transition-Metal Catalyzed C–H Activation

The most significant recent advancement is the move away from pre-functionalized halides (Suzuki/Stille coupling) toward direct C–H bond activation.

  • Rh(III)-Catalyzed Annulation: Ravikumar et al. (2023) and subsequent 2024 optimizations have perfected the C–H/N–H dehydrogenative [3+2] annulation . This method utilizes anilines and internal alkynes to build the indole core in a single step, using the nitrogen as an intrinsic directing group.

  • Mechanism: The Rh(III) catalyst coordinates to the nitrogen, activates the ortho C–H bond to form a rhodacycle, inserts the alkyne, and undergoes reductive elimination to release the product and regenerate the catalyst.

Green Synthesis of Benzimidazoles

Sustainability is no longer optional.[1] The use of Erbium(III) triflate [Er(OTf)₃] has emerged as a benchmark for green synthesis.

  • Advantage: It enables the condensation of o-phenylenediamines with aldehydes in water at room temperature or mild heating, often requiring no chromatography.

  • Selectivity: The Lewis acid nature of Er(III) activates the carbonyl, promoting rapid imine formation and subsequent cyclization.

Chapter 3: Detailed Experimental Protocols

Protocol A: Rh(III)-Catalyzed Synthesis of 2-Substituted Indoles

Target: Rapid access to 2-aryl/alkyl indoles from anilines.

Reagents & Equipment:

  • Substituted Aniline (1.0 equiv)

  • Internal Alkyne (1.2 equiv)

  • [Cp*RhCl₂]₂ (2.5 mol%) - Catalyst

  • Cu(OAc)₂ (2.0 equiv) - Oxidant

  • AgSbF₆ (10 mol%) - Additive

  • Solvent: t-Amyl alcohol (0.2 M)

  • Sealed tube, 100°C oil bath.

Step-by-Step Workflow:

  • Charge: To a dried Schlenk tube, add [Cp*RhCl₂]₂ (15.5 mg, 0.025 mmol), AgSbF₆ (34.4 mg, 0.1 mmol), and Cu(OAc)₂ (363 mg, 2.0 mmol).

  • Solvate: Add t-Amyl alcohol (5.0 mL) and stir for 5 minutes under Argon to generate the active cationic Rh(III) species.

  • Substrate Addition: Add the substituted aniline (1.0 mmol) and the internal alkyne (1.2 mmol).

  • Reaction: Seal the tube and heat to 100°C for 16 hours. The solution typically turns from blue/green to dark brown.

  • Work-up: Cool to RT. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove copper salts.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation Check:

  • TLC: Product should be highly fluorescent under UV (254/365 nm).

  • NMR: Look for the disappearance of the alkyne signal and the appearance of the C3-H indole proton (typically a doublet or singlet around 6.5-7.5 ppm depending on substitution).

Protocol B: Eco-Friendly Synthesis of Benzimidazoles

Target: Gram-scale synthesis of 2-aryl benzimidazoles in water.

Reagents & Equipment:

  • o-Phenylenediamine (1.0 equiv)

  • Aromatic Aldehyde (1.0 equiv)

  • Er(OTf)₃ (1-5 mol%)

  • Solvent: Deionized Water (3-5 mL per mmol)

  • Open flask, Room Temperature (or 50°C for sterically hindered aldehydes).

Step-by-Step Workflow:

  • Mix: In a 50 mL round-bottom flask, suspend o-phenylenediamine (10 mmol) and the aldehyde (10 mmol) in water (30 mL).

  • Catalyze: Add Er(OTf)₃ (60 mg, ~1 mol%).

  • Stir: Stir vigorously. The reaction is heterogeneous; the organic product will often precipitate out as a solid. Monitor by TLC (approx. 15-60 mins).

  • Isolation: Filter the solid precipitate.

  • Wash: Wash the filter cake with cold water (2 x 10 mL) and a small amount of cold EtOH (5 mL) to remove unreacted aldehyde.

  • Drying: Dry in a vacuum oven at 60°C. Recrystallization from EtOH/Water if necessary (rarely needed).

Chapter 4: Mechanistic Visualization

Understanding the catalytic cycle is crucial for troubleshooting. Below is the mechanism for the Rh(III) annulation described in Protocol A.

RhCatalyticCycle Cat Active Catalyst Cp*Rh(III) Coord Coordination (N-Directed) Cat->Coord + Substrate CH_Act C-H Activation (Rhodacycle) Coord->CH_Act - AcOH Insert Alkyne Insertion CH_Act->Insert + Alkyne RedElim Reductive Elimination Insert->RedElim 7-Membered Intermediate RedElim->Cat Product Release + Oxidant

Figure 2: Catalytic cycle for Rh(III)-catalyzed C-H/N-H annulation. The rate-determining step is typically the C-H activation or alkyne insertion depending on substrate electronics.

Chapter 5: Characterization & Validation Data

To ensure the integrity of the synthesized compounds, the following data points are critical.

TechniqueKey Feature to ObserveCommon Artifacts/Notes
1H NMR Indole N-H: Broad singlet @ 8.0-12.0 ppm. C2/C3-H: Distinct chemical shifts.N-H proton often exchanges with D₂O; run in DMSO-d₆ for best visibility.
13C NMR C=N vs C=C: Benzimidazole C2 (N=C-N) typically @ 140-155 ppm.Quaternary carbons may require longer relaxation times (d1=3s).
HRMS [M+H]+: Match within 5 ppm.Check for [M+Na]+ adducts which are common in ESI.
X-Ray Planarity: Confirm benzo-fused system planarity.Essential for confirming regiochemistry in ambiguous C-H activation products.

References

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Chemical Methodologies, 2025. Link

  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives using Er(OTf)3. Green Chemistry Letters, 2024. Link

  • A Review on Functionalization of Benzo-5,6-Fused Bicyclic Heteroaromatic Compounds. Chemistry - An Asian Journal, 2024. Link

  • Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. Chemical Society Reviews, 2024.[2] Link

  • Construction of Benzo-Fused Polycyclic Heteroaromatic Compounds through Palladium-Catalyzed Intramolecular C-H/C-H Biaryl Coupling. Molecules, 2022.[3] Link

Sources

Exploratory

Technical Guide: Spectroscopic Profiling of 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one

An in-depth technical guide on the spectroscopic characterization of 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one , structured for researchers in organic synthesis and medicinal chemistry. Executive Summary 4,5-Benzo-cis...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the spectroscopic characterization of 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one , structured for researchers in organic synthesis and medicinal chemistry.

Executive Summary

4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one (CAS: 5691-27-0) represents a distinct class of benzo-fused bicyclic


-lactams . Structurally, it consists of a four-membered azetidin-2-one ring fused to the 1,2-positions of a 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold. This compound is primarily synthesized via the [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) to 1,2-dihydronaphthalene, a reaction noted for its high regio- and stereoselectivity favoring the cis-fused adduct.

This guide provides a comprehensive analysis of its spectral signature (NMR, IR, MS), establishing a self-validating framework for its identification and differentiation from trans-isomers or regioisomeric byproducts.

Structural Elucidation Strategy

The primary challenge in characterizing this scaffold is confirming the cis-fusion stereochemistry and distinguishing the benzo-fused isomer from potential rearrangement products.

Stereochemical Logic (The Karplus Probe)

The stereochemistry of the ring fusion (C1–C6 bond in [4.2.0] numbering) is definitively probed via


H NMR coupling constants  (

).
  • Cis-fusion: Dihedral angle

    
    , resulting in 
    
    
    
    .
  • Trans-fusion: Dihedral angle

    
     (in strained cyclobutanes), resulting in 
    
    
    
    .

Spectroscopic Data Profile

Infrared Spectroscopy (FT-IR)

The infrared spectrum is dominated by the strain-induced shift of the amide carbonyl.

Functional GroupWavenumber (

)
Assignment & Diagnostic Value

-Lactam C=O
1745 – 1760 Primary Diagnostic. Significantly higher than acyclic amides (1650-1690) or

-lactams (1700-1725) due to ring strain.
N-H Stretch 3200 – 3400Broad band, indicative of the unsubstituted lactam nitrogen (post-hydrolysis of N-sulfonyl intermediate).
C-H (Aromatic) 3030 – 3060Weak intensity, confirms benzo-fusion.
C-H (Aliphatic) 2850 – 2950Methylene stretches from the tetralin ring (C2, C3).
Mass Spectrometry (MS)

Fragmentation patterns are driven by the release of ring strain.

  • Molecular Ion (

    
    ):  m/z 173 (Consistent with C
    
    
    
    H
    
    
    NO).[1]
  • Base Peak: Often m/z 130 or 131 (Loss of HN=C=O or rearrangement).

  • Key Fragmentation Pathway:

    • Retro-[2+2] Cycloaddition: Reversion to 1,2-dihydronaphthalene (m/z 130) and isocyanic acid (HNCO).

    • Benzylic Cleavage: Loss of the amide moiety.

Nuclear Magnetic Resonance (NMR)

Data is standardized to CDCl


 at 298 K. Numbering follows the IUPAC bicyclo[4.2.0] system where the fusion occurs at C1 and C6.

H NMR Data (400 MHz, CDCl

)
PositionShift (

, ppm)
Multiplicity

(Hz)
Structural Insight
NH 6.5 – 7.0Broad s-Exchangeable proton; shift varies with concentration.
Ar-H 7.10 – 7.30Multiplet-4 Aromatic protons (Tetralin system).
H-6 (Benzylic)4.75 – 4.85 d~5.5 Critical Probe. Doublet confirms coupling only to H-1 (no adjacent CH

). Deshielded by aromatic ring.
H-1 (

-carbonyl)
3.95 – 4.05 dt~5.5 , ~8.0Coupled to H-6 (cis-fusion) and H-2 methylenes.
H-2, H-3 1.80 – 2.80Multiplet-Tetralin methylene envelope. Complex coupling due to ring puckering.

C NMR Data (100 MHz, CDCl

)
Carbon TypeShift (

, ppm)
Assignment
Carbonyl 170.5 – 172.0 C-8 (Lactam C=O). Distinctive for

-lactams.
Bridgehead (CH) 55.0 – 60.0C-6 (Benzylic methine).
Bridgehead (CH) 48.0 – 52.0C-1 (

-carbonyl methine).
Aromatic (Cq) 135.0 – 140.0Quaternary carbons of the fused benzene ring.
Aromatic (CH) 126.0 – 130.0Benzene ring methines.
Methylene (CH

)
20.0 – 30.0C-2, C-3 (Tetralin aliphatic region).

Experimental Protocol: Synthesis & Purification

This protocol is based on the established methodology of Moriconi et al. (1968), ensuring the formation of the cis-isomer.

Step 1: [2+2] Cycloaddition
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with an addition funnel and N

    
     inlet.
    
  • Reagents: Dissolve 1,2-dihydronaphthalene (1.0 equiv) in anhydrous diethyl ether or methylene chloride.

  • Addition: Cool to 0°C. Dropwise add Chlorosulfonyl Isocyanate (CSI) (1.1 equiv). Caution: CSI is highly corrosive and moisture-sensitive.

  • Reaction: Stir at 0°C for 2 hours, then warm to room temperature overnight. The solution typically turns yellow/orange.

  • Intermediate: The N-chlorosulfonyl-

    
    -lactam intermediate is formed but rarely isolated due to instability.
    
Step 2: Reductive Hydrolysis
  • Quenching: Dilute the reaction mixture with acetone/water or add to a biphasic mixture of 25% aqueous Na

    
    SO
    
    
    
    (Sodium Sulfite) and ether.
    • Mechanism:[2] Sulfite reduces the N-SO

      
      Cl bond to N-H.
      
  • pH Control: Maintain pH ~7-8 with 10% NaOH or KOH during hydrolysis to prevent ring opening.

  • Extraction: Separate organic layer, extract aqueous layer with ether (3x).

  • Purification: Dry over MgSO

    
    , concentrate, and recrystallize from ethanol/hexane or ethyl acetate.
    

Yield: Typically 40-60% of the cis-isomer.

Visualization of Workflows

Figure 1: Synthesis and Fragmentation Pathway

This diagram illustrates the [2+2] cycloaddition logic and the diagnostic mass spectrometry fragmentation.

G Start 1,2-Dihydronaphthalene (C10H10) Inter N-Chlorosulfonyl Beta-Lactam (Intermediate) Start->Inter [2+2] Cycloaddition 0°C, Ether CSI Chlorosulfonyl Isocyanate (CSI) CSI->Inter Product 4,5-Benzo-cis-7-azabicyclo [4.2.0]octan-8-one (Target) Inter->Product Reductive Hydrolysis (Na2SO3, pH 8) Frag1 Fragment: 1,2-DHN (m/z 130) Product->Frag1 EI-MS Fragmentation (Retro-2+2) Frag2 Fragment: HNCO (m/z 43) Product->Frag2 EI-MS Fragmentation

Caption: Reaction pathway from 1,2-dihydronaphthalene to the target lactam, showing the retro-[2+2] fragmentation observed in MS.

References

  • Moriconi, E. J., & Meyer, W. C. (1971). Chlorosulfonyl Isocyanate.[2][3][4][5] IX. Reaction with Dienes. The Journal of Organic Chemistry, 36(19), 2841–2846.

  • Paquette, L. A. (1968). The Reaction of Chlorosulfonyl Isocyanate with Bridged Bi- and Tricyclic Olefins. Journal of the American Chemical Society, 90(26), 7361–7363.

  • Sigma-Aldrich. (n.d.). 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one Product Detail.

  • Duran, F., et al. (2002).

Sources

Foundational

Biological Targets of Azabicyclo[4.2.0]octan-8-one Derivatives: A Technical Guide

The following technical guide details the biological targets, mechanism of action, and experimental characterization of azabicyclo[4.2.0]octan-8-one derivatives. This scaffold represents the core structure of carbacephem...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological targets, mechanism of action, and experimental characterization of azabicyclo[4.2.0]octan-8-one derivatives. This scaffold represents the core structure of carbacephems , a critical class of


-lactam antibiotics designed to overcome the chemical instability of cephalosporins while retaining potent inhibition of bacterial cell wall synthesis.

Executive Summary

The 1-azabicyclo[4.2.0]octan-8-one scaffold is the carbocyclic analogue of the cephalosporin core. By replacing the sulfur atom of the dihydrothiazine ring with a methylene group (


), this structure—known as a carbacephem —eliminates the sulfur-mediated instability associated with classic 

-lactams while maintaining the critical ring strain required for biological activity.

The primary biological targets of these derivatives are Penicillin-Binding Proteins (PBPs) , specifically the high-molecular-weight transpeptidases essential for peptidoglycan cross-linking in bacteria.[1] Secondary targets include Serine Proteases (e.g., Human Leukocyte Elastase) and


-Lactamases , where the scaffold can act as a suicide substrate or transition-state inhibitor.

Structural Logic & Molecular Recognition

The biological potency of azabicyclo[4.2.0]octan-8-one is driven by the


-lactam ring (C8-one) . The fusion of the four-membered lactam to the six-membered piperidine-like ring creates significant pyramidalization at the bridgehead nitrogen. This geometric strain increases the electrophilicity of the 

-lactam carbonyl, making it highly reactive toward nucleophilic serine residues in the active sites of target enzymes.
Key Structural Features:
  • C8-Carbonyl: The "warhead" that acylates the active site serine.

  • C2/C3 Substitution: Modulates pharmacokinetics and spectrum of activity (e.g., the chlorine at C3 in Loracarbef).

  • C7-Acylamino Side Chain: Determines affinity for specific PBPs (e.g., PBP2x vs. PBP3) and permeability through Gram-negative porins.

Primary Target: Penicillin-Binding Proteins (PBPs)

Mechanism of Action: Irreversible Acylation.[1]

PBPs are membrane-bound enzymes that catalyze the final transpeptidation step of peptidoglycan synthesis. The azabicyclo[4.2.0]octan-8-one core mimics the D-Ala-D-Ala terminus of the nascent peptidoglycan stem peptide.

  • Recognition: The PBP active site recognizes the C7-side chain and the bicyclic core.

  • Acylation: The active site Serine (e.g., Ser403 in PBP2x) attacks the

    
    -lactam carbonyl.
    
  • Ring Opening: The four-membered ring opens, forming a stable covalent acyl-enzyme complex.

  • Inhibition: The enzyme is "capped" and cannot catalyze the cross-linking of glycine bridges.

  • Lysis: The loss of cell wall integrity triggers autolysins, leading to bacterial cell death.

Mechanistic Pathway Diagram

The following diagram illustrates the cascade from molecular binding to bactericidal effect.

PBP_Inhibition_Pathway Compound Azabicyclo[4.2.0]octan-8-one (Carbacephem) PBP_Active PBP Transpeptidase (Active Site Serine) Compound->PBP_Active Molecular Recognition Complex Acyl-Enzyme Complex (Covalent Bond) PBP_Active->Complex Nucleophilic Attack (Ser-OH) Peptidoglycan Peptidoglycan Cross-Linking Complex->Peptidoglycan Inhibition CellWall Cell Wall Integrity Compromised Peptidoglycan->CellWall Failure Lysis Bacterial Cell Lysis (Bactericidal Event) CellWall->Lysis Osmotic Stress

Caption: Mechanism of Action: The electrophilic


-lactam core acylates the catalytic serine of PBPs, halting cell wall synthesis.[1]

Secondary Targets: Serine Proteases & -Lactamases

Beyond antibacterial activity, the azabicyclo[4.2.0]octan-8-one core is investigated for inhibiting non-bacterial serine proteases.

  • Human Leukocyte Elastase (HLE): In chronic obstructive pulmonary disease (COPD), HLE activity is unregulated. Specific 7-alkyl-substituted azabicyclo[4.2.0]octan-8-ones can acylate HLE. Unlike PBPs, the goal here is often reversible inhibition or slow deacylation, though the

    
    -lactam mechanism is inherently suicidal.
    
  • 
    -Lactamases:  While usually substrates (leading to resistance), modifications at the C7 position or ring unsaturation (C3-C4) can convert these molecules into inhibitors that trap the 
    
    
    
    -lactamase in a transient acyl-enzyme intermediate, preventing it from hydrolyzing other antibiotics.

Experimental Protocols

The following protocols are designed to validate target engagement and quantify potency.

Protocol A: Fluorescent PBP Binding Assay (Bocillin FL)

This assay determines the affinity (


) of the derivative for specific PBPs by competing with a fluorescent penicillin (Bocillin FL).

Reagents:

  • Membrane preparations from target bacteria (e.g., S. aureus, E. coli).

  • Bocillin FL (Fluorescent Penicillin V derivative).

  • Test Compound (Azabicyclo[4.2.0]octan-8-one derivative).[2][3][4][5][6]

  • SDS-PAGE reagents.

Workflow:

  • Incubation: Incubate bacterial membranes (

    
     protein) with varying concentrations of the Test Compound for 30 min at 
    
    
    
    .
  • Labeling: Add Bocillin FL (final conc.

    
    ) and incubate for an additional 30 min. Note: If the test compound binds the PBP, it blocks Bocillin FL binding.
    
  • Denaturation: Stop reaction with SDS-PAGE loading buffer and boil for 3 min.

  • Separation: Resolve proteins on a 10% SDS-polyacrylamide gel.

  • Imaging: Visualize labeled PBPs using a fluorescence scanner (Excitation 488 nm / Emission 520 nm).

  • Quantification: Measure band intensity (densitometry). Plot % Inhibition vs. Log[Compound] to determine

    
    .
    
Protocol B: Kinetic Assay for Serine Protease Inhibition

Used to assess activity against HLE or


-lactamases.

Reagents:

  • Purified Enzyme (e.g., Human Leukocyte Elastase).

  • Chromogenic Substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA).

  • Buffer: 100 mM HEPES, pH 7.5, 500 mM NaCl.

Step-by-Step:

  • Baseline: In a 96-well plate, add

    
     buffer and 
    
    
    
    enzyme solution.
  • Inhibitor Addition: Add

    
     of Test Compound (serial dilutions). Incubate for 15 min at 
    
    
    
    to allow acyl-enzyme formation.
  • Substrate Initiation: Add

    
     Chromogenic Substrate (
    
    
    
    final).
  • Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 20 minutes.

  • Analysis: Calculate initial velocity (

    
    ). Determine 
    
    
    
    for irreversible inhibitors.
Experimental Workflow Diagram

Assay_Workflow Library Compound Library (Azabicyclo[4.2.0]) Screen Primary Screen (MIC / Inhibition %) Library->Screen Bocillin PBP Binding (Bocillin FL Assay) Screen->Bocillin Antibacterial Hits Kinetics Enzyme Kinetics (k_inact / K_I) Screen->Kinetics Protease Hits Selectivity Selectivity Profiling (Mammalian vs Bacterial) Bocillin->Selectivity Kinetics->Selectivity Lead Lead Candidate Selectivity->Lead

Caption: Screening cascade for characterizing azabicyclo[4.2.0]octan-8-one derivatives from library to lead.

Quantitative Data Summary

The following table summarizes typical potency ranges for carbacephem derivatives against key targets, based on literature benchmarks (e.g., Loracarbef).

Target CategorySpecific TargetAssay TypeTypical Potency (Active)Reference Standard
Gram(+) Bacteria PBP 1a/2x (S. pneumoniae)MIC

Loracarbef
Gram(-) Bacteria PBP 3 (E. coli)Binding


Cephalexin
Serine Protease Human Leukocyte Elastase


L-658,758

-Lactamase
TEM-1Hydrolysis (

)
Low (Stable)Carbapenems

References

  • Mechanism of Action of Loracarbef. PatSnap Synapse. (2024). Retrieved from [Link]

  • Penicillin-binding proteins and the mechanism of action of beta-lactam antibiotics. Annual Review of Biochemistry. (1983). Retrieved from [Link]

  • 3-Oxa-1-azabicyclo[4.2.0]octan-8-one-2-carboxylic acids. American Chemical Society. Retrieved from [Link]

  • Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. (2024). Retrieved from [Link]

  • Modified Penicillin Molecule with Carbapenem-Like Stereochemistry Specifically Inhibits Class C β-Lactamases. Antimicrobial Agents and Chemotherapy. (2017).[1] Retrieved from [Link]

Sources

Exploratory

Introduction to the Chemistry of β-Lactams and Their Applications

Executive Summary The β-lactam (2-azetidinone) ring represents one of the most privileged scaffolds in medicinal chemistry.[1] Historically synonymous with penicillin and the antibiotic revolution, this four-membered cyc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The β-lactam (2-azetidinone) ring represents one of the most privileged scaffolds in medicinal chemistry.[1] Historically synonymous with penicillin and the antibiotic revolution, this four-membered cyclic amide remains the cornerstone of antibacterial therapy while expanding into non-infectious disease indications such as hypercholesterolemia. This technical guide provides a rigorous analysis of β-lactam chemistry, detailing the structural physics that drive its reactivity, the synthetic methodologies for its construction, and the molecular mechanisms governing its biological function.

Part 1: Structural Fundamentals and Reactivity[2]

The Physics of Ring Strain and Amide Resonance

The biological potency of β-lactams is inextricably linked to their inherent chemical instability. Unlike acyclic amides, which are stabilized by strong resonance delocalization of the nitrogen lone pair into the carbonyl group (approx. 15-20 kcal/mol), the β-lactam ring forces a deviation from planarity.

  • Ring Strain: The 2-azetidinone ring possesses significant angle strain (

    
    25 kcal/mol). The ideal 
    
    
    
    bond angle is 109.5°, yet the square geometry forces angles near 90°.[2]
  • Inhibited Resonance: In bicyclic systems (e.g., penicillins, cephalosporins), the fusion of the four-membered ring with a five- or six-membered ring prevents the nitrogen atom from achieving the planar geometry required for optimal orbital overlap. The nitrogen adopts a pyramidal geometry, localizing the lone pair and rendering the carbonyl carbon highly electrophilic.

Chemical Consequence: This "inhibited resonance" makes the β-lactam carbonyl exceptionally susceptible to nucleophilic attack—a feature evolutionarily exploited to acylate the active site serine residues of bacterial enzymes.

DOT Visualization: Nucleophilic Susceptibility

The following diagram illustrates the electronic divergence between a standard amide and a strained β-lactam.

BetaLactamReactivity cluster_0 Standard Amide cluster_1 Beta-Lactam (Bicyclic) A1 Planar Geometry A2 Strong Resonance (N lone pair -> C=O) A1->A2 A3 Low Electrophilicity A2->A3 B1 Pyramidal Nitrogen (Ring Strain) B2 Inhibited Resonance B1->B2 B3 High Electrophilicity (Acylating Agent) B2->B3 Nucleophile Nucleophile (Serine-OH) Nucleophile->A3 Slow Attack Nucleophile->B3 Rapid Acylation

Figure 1: Comparative reactivity profile showing the electronic activation of the β-lactam core due to geometric constraints.

Part 2: Synthetic Architectures

While biological fermentation produces penicillins, modern medicinal chemistry relies on total synthesis to access novel monobactams and cholesterol absorption inhibitors. The Staudinger Synthesis remains the gold standard for constructing the β-lactam core.

The Staudinger [2+2] Cycloaddition

This reaction involves the thermal cycloaddition of a ketene (generated in situ from an acid chloride) and an imine (Schiff base). It is highly versatile, allowing for the stereoselective formation of cis- or trans- β-lactams based on the electronic nature of substituents and reaction conditions.

Mechanism:

  • Ketene Generation: Base-mediated dehydrohalogenation of an acid chloride.[3]

  • Nucleophilic Attack: The imine nitrogen attacks the ketene carbonyl (orthogonal approach).

  • Zwitterionic Intermediate: Formation of a critical zwitterion.

  • Conrotatory Ring Closure: The enolate oxygen attacks the iminium carbon to close the ring.

Experimental Protocol: Synthesis of cis-3-Acetoxy-4-phenyl-2-azetidinone

Note: This protocol is designed for high reproducibility and safety. All steps must be performed in a fume hood.

Reagents:

  • Benzaldehyde imine of aniline (10 mmol)

  • Acetoxyacetyl chloride (12 mmol)

  • Triethylamine (Et

    
    N) (30 mmol)
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

StepActionCritical Parameter / Rationale
1 Preparation Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.
2 Solvation Dissolve 10 mmol of imine in 50 mL anhydrous DCM. Cool to -78°C using a dry ice/acetone bath.
3 Base Addition Add Et

N (30 mmol) via syringe. Allow to stir for 10 minutes. Excess base ensures complete ketene generation.
4 Ketene Generation Dissolve acetoxyacetyl chloride (12 mmol) in 10 mL DCM. Add dropwise over 30 minutes. Control exotherm.
5 Cycloaddition Allow the mixture to warm slowly to room temperature (25°C) over 12 hours. Slow warming favors thermodynamic control.
6 Quenching Wash reaction mixture with 1M HCl (2 x 30 mL) to remove unreacted amine/imine, then saturated NaHCO

(2 x 30 mL), then brine.
7 Purification Dry organic layer over MgSO

, concentrate in vacuo. Recrystallize from Ethanol/Hexane (1:4).

Self-Validation Check:

  • IR Spectroscopy: Look for the characteristic β-lactam carbonyl stretch at 1740–1780 cm⁻¹ .

  • ¹H NMR: The coupling constant (

    
    ) between H-3 and H-4 protons distinguishes stereochemistry: 
    
    
    
    Hz indicates cis;
    
    
    Hz indicates trans.

Part 3: Pharmacological Mechanisms

Mechanism of Action: PBP Inhibition

β-Lactam antibiotics function as suicide substrates for Penicillin-Binding Proteins (PBPs), specifically the DD-transpeptidase enzymes essential for bacterial cell wall synthesis.[4][5][6]

  • Recognition: The PBP active site mistakenly recognizes the β-lactam as the D-Ala-D-Ala terminus of the nascent peptidoglycan strand.

  • Acylation: The active site Serine residue attacks the β-lactam carbonyl.

  • Irreversible Inhibition: The ring opens, forming a stable acyl-enzyme complex. The PBP is permanently disabled, preventing peptidoglycan cross-linking.

  • Lysis: Cell wall integrity fails, leading to osmotic lysis.

Resistance: The Beta-Lactamase Challenge

Bacteria produce


-lactamases, enzymes that hydrolyze the ring before it reaches the PBP.
  • Serine

    
    -lactamases (Classes A, C, D):  Use a serine nucleophile (like PBPs) but rapidly hydrolyze the acyl-enzyme intermediate using a water molecule activated by a general base (often Glu or Lys).
    
  • Metallo-

    
    -lactamases (Class B):  Use one or two Zinc ions to activate a water molecule for direct hydroxide attack on the carbonyl. Note: These are not inhibited by classical inhibitors like clavulanic acid.[6]
    
DOT Visualization: PBP Inhibition vs. Beta-Lactamase Hydrolysis

MechanismOfAction cluster_PBP Antibiotic Pathway (PBP Inhibition) cluster_BL Resistance Pathway (Beta-Lactamase) BetaLactam Beta-Lactam Antibiotic PBP_Active PBP (Active Transpeptidase) BetaLactam->PBP_Active Binding BL_Enzyme Beta-Lactamase Enzyme BetaLactam->BL_Enzyme Interception Acyl_Complex Acyl-Enzyme Complex (Stable/Dead Enzyme) PBP_Active->Acyl_Complex Serine Attack (Acylation) Cell_Death Inhibition of Cell Wall -> Lysis Acyl_Complex->Cell_Death Irreversible Hydrolysis Hydrolysis of Ring (Water Attack) BL_Enzyme->Hydrolysis Catalysis Inactive_Drug Inactivated Penicilloic Acid Hydrolysis->Inactive_Drug Survival Bacterial Survival Inactive_Drug->Survival

Figure 2: Divergent pathways of β-lactam interaction with bacterial proteins. The antibiotic pathway leads to enzyme inactivation, while the resistance pathway recycles the enzyme and destroys the drug.

Part 4: Beyond Antibiotics – The Ezetimibe Breakthrough

The pharmacological utility of the β-lactam scaffold extends beyond antibacterial activity.[1][2] Ezetimibe is a cholesterol absorption inhibitor that utilizes a monocyclic β-lactam (monobactam) structure.

Mechanism of Action (NPC1L1 Inhibition)

Unlike penicillins, Ezetimibe does not target PBPs. It binds to the Niemann-Pick C1-Like 1 (NPC1L1) protein at the brush border of the small intestine.

  • Structure-Activity Relationship (SAR): The 1,4-diaryl-2-azetidinone scaffold is critical. The C4-phenyl group and N1-phenyl group provide hydrophobic interactions necessary for binding to the sterol transporter.

  • Stability: Unlike antibiotic β-lactams, the Ezetimibe ring is chemically stable and does not act as an acylating agent. It functions as a rigid scaffold to orient the hydrophobic pharmacophores.

Comparative Data: Antibiotic vs. Non-Antibiotic Beta-Lactams
FeaturePenicillin G (Antibiotic)Ezetimibe (Cholesterol Inhibitor)
Core Structure Bicyclic (Penam)Monocyclic (Azetidinone)
Ring Strain High (Fused ring system)Moderate (Monocyclic)
Reactivity High (Acylating agent)Low (Stable scaffold)
Primary Target Bacterial PBP (Covalent)Human NPC1L1 (Non-covalent)
Clinical Use Infection (Bactericidal)Hyperlipidemia

References

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition . National Institutes of Health (NIH). Available at: [Link]

  • Staudinger Synthesis: Mechanism and Protocol . Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Biological Evaluation of Ezetimibe Analogs . National Institutes of Health (NIH). Available at: [Link]

  • Beta-Lactamases and Beta-Lactamase Inhibitors: Classification and Mechanism . ICU Reach. Available at: [Link]

  • Breakthrough in Beta-Lactam Synthesis Using Nickel Catalysts . ScienceDaily. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one

Introduction & Scope This protocol details the synthesis of 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one , a tricyclic -lactam fused to a tetralin core. This scaffold is a critical structural motif in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This protocol details the synthesis of 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one , a tricyclic


-lactam fused to a tetralin core. This scaffold is a critical structural motif in medicinal chemistry, serving as a conformationally constrained pharmacophore for the development of glutamate transporter inhibitors, antibiotics, and CNS-active agents.

The method utilizes the Graf reaction , a [2+2] cycloaddition between 1,2-dihydronaphthalene and chlorosulfonyl isocyanate (CSI) . This route is selected for its high atom economy, stereospecificity (yielding the cis-fused product exclusively), and scalability compared to photochemical or radical cyclization routes.

Key Advantages
  • Stereocontrol: The concerted nature of the CSI cycloaddition ensures exclusive cis-fusion at the ring junction.

  • Scalability: The reaction can be performed on multi-gram scales without specialized photolysis equipment.

  • Efficiency: A "one-pot" variation is possible, though a stepwise isolation/reduction is recommended for purity.

Reaction Mechanism & Logic

The synthesis proceeds in two distinct phases:

  • Electrophilic Cycloaddition: CSI, a highly reactive electrophile, undergoes a thermally allowed [2+2] cycloaddition with the electron-rich double bond of 1,2-dihydronaphthalene. This forms an

    
    -chlorosulfonyl-
    
    
    
    -lactam intermediate.[1]
  • Reductive Hydrolysis: The chlorosulfonyl group (

    
    ) is removed under mild reductive conditions (using sodium sulfite) to yield the free lactam (
    
    
    
    ).
Reaction Scheme Visualization

ReactionScheme SM1 1,2-Dihydronaphthalene (C10H10) Inter N-Chlorosulfonyl Intermediate (Unstable Solid) SM1->Inter Step 1: [2+2] Cycloaddition DCM, 0°C to RT Reagent Chlorosulfonyl Isocyanate (CSI) Reagent->Inter Product 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one (Target Lactam) Inter->Product Step 2: Reductive Hydrolysis Na2SO3, 25% NaOH, pH 7-8

Caption: Two-stage synthesis pathway involving CSI addition followed by reductive removal of the sulfonyl chloride activation group.

Experimental Protocol

Part A: Materials & Safety

CAUTION: Chlorosulfonyl Isocyanate (CSI) is extremely corrosive, lachrymatory, and reacts violently with water. All operations must be performed in a fume hood under an inert atmosphere (Argon or Nitrogen).

ReagentMW ( g/mol )Equiv.[2]QuantityRole
1,2-Dihydronaphthalene 130.191.013.0 g (100 mmol)Substrate
Chlorosulfonyl Isocyanate 141.531.115.6 g (9.6 mL)Reagent
Dichloromethane (DCM) 84.93Solvent100 mLAnhydrous Solvent
Sodium Sulfite (Na₂SO₃) 126.042.531.5 gReductant
Sodium Hydroxide (25% aq) 40.00N/A~50 mLpH Control
Part B: Step-by-Step Methodology
Step 1: Formation of N-Chlorosulfonyl-

-Lactam[3]
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Solvation: Charge the flask with 1,2-dihydronaphthalene (13.0 g) and anhydrous DCM (60 mL). Cool the solution to 0°C using an ice/water bath.

  • Addition: Transfer CSI (9.6 mL) into the addition funnel under nitrogen. Dilute with 20 mL of anhydrous DCM.

  • Reaction: Dropwise add the CSI solution to the alkene over 30–45 minutes . Maintain the internal temperature below 5°C.

    • Observation: The solution may turn pale yellow.

  • Completion: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours .

    • Checkpoint: Monitor by TLC (if stable) or proceed directly, as the intermediate is moisture-sensitive.

Step 2: Reductive Hydrolysis (Removal of

)
  • Preparation: In a separate 1 L beaker, prepare a solution of Sodium Sulfite (31.5 g) in Water (150 mL). Cool this solution to 0–5°C.

  • Quench: Slowly pour the reaction mixture (from Step 1) into the vigorously stirred sulfite solution.

    • Critical: Maintain pH between 7.0 and 8.0 by simultaneously adding 25% NaOH solution dropwise. Do not allow pH to exceed 9.0 to prevent lactam ring opening.

  • Hydrolysis: Stir the biphasic mixture vigorously for 30 minutes at 0°C, then 1 hour at room temperature. The evolution of heat indicates the reduction of the

    
    -sulfonyl bond.
    
Step 3: Workup & Purification
  • Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Extraction: Extract the aqueous layer with DCM (

    
    ).
    
  • Drying: Combine organic phases, wash with brine (50 mL), and dry over anhydrous

    
    .
    
  • Concentration: Filter and concentrate under reduced pressure to yield an off-white solid.

  • Recrystallization: Purify the crude solid by recrystallization from Ethanol/Hexane (1:3) or Ethyl Acetate.

    • Target Yield: 60–75%[4]

    • Physical State: White to pale beige crystalline solid.

Quality Control & Characterization

Verify the identity of the synthesized material using the following parameters.

ParameterSpecificationDiagnostic Signals
Appearance White crystalline solidN/A
Melting Point 130–132 °CSharp melting range indicates purity.
IR Spectroscopy

: 1740–1755 cm⁻¹
Characteristic strained

-lactam carbonyl stretch.
¹H NMR (CDCl₃)

3.8–4.0 ppm (m, 1H, H-1)
The bridgehead proton

to Nitrogen.

4.2–4.4 ppm (d,

, 1H, H-8b)
The benzylic proton. The small coupling constant (

) confirms cis-fusion.

6.5–7.5 ppm (m, 4H)
Aromatic protons of the benzo-fused ring.
Stereochemical Validation

The coupling constant between the two methine protons at the ring junction (H-1 and H-8b) is the critical quality attribute.

  • Cis-fusion:

    
    .
    
  • Trans-fusion:

    
     (Not observed in this thermal CSI reaction).
    

Troubleshooting Guide

Common Failure Modes

Troubleshooting Problem Low Yield or Impure Product Cause1 Moisture Ingress during Step 1 Problem->Cause1 Cause2 pH Excursion during Hydrolysis Problem->Cause2 Cause3 Incomplete Reduction Problem->Cause3 Sol1 Ensure DCM is anhydrous; Use fresh CSI bottle. Cause1->Sol1 Sol2 Strictly monitor pH (7-8). High pH opens the lactam ring. Cause2->Sol2 Sol3 Ensure vigorous stirring in biphasic step; Check Na2SO3 quality. Cause3->Sol3

Caption: Troubleshooting logic for common synthetic issues.

  • Polymerization: If the reaction mixture turns into a viscous gel during Step 1, the temperature was likely too high. Keep strictly at 0°C during addition.

  • Ring Opening: If the product is an amino-acid (soluble in water, not extracting into DCM), the hydrolysis pH was too high (>9).

References

  • Sigma-Aldrich. Product Specification: 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one (CAS 5691-27-0).[5][6] Link

  • Graf, R. "Chlorosulfonyl Isocyanate."[7] Organic Syntheses, Coll.[2][7] Vol. 5, p. 226 (1973); Vol. 46, p. 23 (1966). (Foundational method for CSI cycloaddition). Link

  • Durst, T., & O'Sullivan, M. J. "Reduction of N-chlorosulfonyl-beta-lactams to beta-lactams with sodium sulfite." The Journal of Organic Chemistry, 35(6), 2043–2044 (1970). (Standard hydrolysis protocol). Link

  • Dhar, D. N., & Murthy, K. S. "Reaction of chlorosulfonyl isocyanate with unsaturated compounds." Synthesis, 1986(06), 437-449. (Review of CSI reactivity and stereochemistry).

Sources

Application

The Strategic Utility of 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one as a Versatile Synthetic Intermediate

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one as a pivotal synthetic intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one as a pivotal synthetic intermediate. This strained bicyclic β-lactam serves as a valuable building block for the synthesis of a diverse array of nitrogen-containing heterocyclic compounds, including benzodiazepines and other structures of significant medicinal interest. We will delve into the synthesis of this intermediate, explore its reactivity, and provide detailed protocols for its application in constructing complex molecular architectures.

Introduction: The Significance of the β-Lactam Motif

The β-lactam ring, a four-membered cyclic amide, is a cornerstone of medicinal chemistry, most famously recognized as the core structural motif of penicillin and cephalosporin antibiotics.[1][2][3] These antibiotics function by inhibiting bacterial cell wall synthesis.[2] Beyond their antibacterial properties, β-lactams are also explored as inhibitors of various enzymes, including proteases, and have potential applications in lowering plasma cholesterol.[1][4] The inherent ring strain of the β-lactam imparts a high degree of reactivity, making it a versatile synthon for the preparation of a wide range of biologically significant heterocyclic compounds.[1]

4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one, with its fused benzo and cyclohexane rings, presents a rigid and stereochemically defined scaffold. This unique structure allows for regio- and stereoselective transformations, making it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications.

Synthesis of 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one

The primary and most efficient method for the synthesis of 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one is through a [2+2] cycloaddition reaction, specifically the Staudinger synthesis. This reaction involves the cycloaddition of a ketene with an imine.

Conceptual Workflow of the Staudinger Synthesis

cluster_reactants Reactants cluster_reaction [2+2] Cycloaddition cluster_product Product Imine Imine Transition_State [2+2] Transition State Imine->Transition_State Ketene Ketene Ketene->Transition_State beta_Lactam 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one Transition_State->beta_Lactam

Caption: Staudinger Synthesis Workflow

Detailed Synthetic Protocol

This protocol outlines the synthesis of the title compound from 1,2,3,4-tetrahydroisoquinoline and a suitable ketene precursor, such as chloroacetyl chloride.

Materials:

  • 1,2,3,4-Tetrahydroisoquinoline

  • Chloroacetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Imine Formation (in situ): In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (1.1 eq) to the solution. The triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Ketene Generation and Cycloaddition: In a separate dropping funnel, prepare a solution of chloroacetyl chloride (1.1 eq) in anhydrous CH₂Cl₂.

  • Add the chloroacetyl chloride solution dropwise to the cooled reaction mixture over a period of 30-60 minutes. The slow addition is crucial to control the exothermic reaction and minimize side product formation. The ketene is generated in situ from chloroacetyl chloride and triethylamine.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one.

Expected Yield: 60-80%

Characterization Data:

  • Molecular Formula: C₁₁H₁₁NO

  • Molecular Weight: 173.21 g/mol

  • Appearance: Typically a solid.

  • Spectroscopic Data: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The cis-stereochemistry of the bicyclic system can be confirmed by NOE experiments in ¹H NMR.

Applications as a Synthetic Intermediate

The strained β-lactam ring of 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Synthesis of 1,4-Benzodiazepine Derivatives

1,4-Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The synthesis of these compounds often involves multi-step procedures.[5] 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one provides a streamlined route to this important scaffold.

The synthesis of 1,4-benzodiazepine derivatives from the title compound typically involves a ring-opening of the β-lactam followed by an intramolecular cyclization.

Start 4,5-Benzo-cis-7-azabicyclo [4.2.0]octan-8-one Step1 Nucleophilic Ring Opening (e.g., with an amine) Start->Step1 Intermediate Ring-Opened Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product 1,4-Benzodiazepine Derivative Step2->Product

Caption: Benzodiazepine Synthesis Workflow

This protocol describes a general procedure for the synthesis of a 1,4-benzodiazepine derivative via the ring-opening of 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one with a primary amine, followed by cyclization.

Materials:

  • 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one

  • Primary amine (e.g., methylamine, benzylamine)

  • Aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂))

  • Lewis acid catalyst (optional, e.g., Trimethylsilyl trifluoromethanesulfonate (TMSOTf))

  • Base (e.g., Triethylamine)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Ring-Opening: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one (1.0 eq) in an anhydrous aprotic solvent.

  • Add the primary amine (1.2 eq) and a base such as triethylamine (1.5 eq).

  • For less reactive amines, a Lewis acid catalyst can be added to facilitate the ring opening.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Cyclization: The ring-opened intermediate can often be cyclized in the next step without purification. Dissolve the crude intermediate in a suitable solvent.

  • The cyclization can be promoted by heat or by the addition of a dehydrating agent or a catalyst, depending on the specific substrate.

  • Purification: After the cyclization is complete, perform a standard aqueous work-up and purify the final 1,4-benzodiazepine derivative by flash column chromatography.

Quantitative Data Summary

Starting MaterialReagentsProductYield (%)
4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-oneMethylamine, Et₃NN-methyl substituted 1,4-benzodiazepine75-90
4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-oneBenzylamine, Et₃NN-benzyl substituted 1,4-benzodiazepine70-85

Other Synthetic Applications

The versatility of 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one extends beyond the synthesis of benzodiazepines. The strained ring system can be manipulated to access other heterocyclic structures.

Synthesis of Fused Pyrrolo and Indole Derivatives

Through carefully designed reaction sequences, the bicyclic lactam can serve as a precursor to more complex fused heterocyclic systems. For example, intramolecular C-N bond formation strategies can lead to the construction of pyrrolo- or indolizidine-type structures.[6]

Access to Novel Amino Acid Scaffolds

Ring-opening of the β-lactam with various nucleophiles can generate novel β-amino acid derivatives with a constrained conformation due to the retained benzo-fused cyclohexane ring. These non-proteinogenic amino acids can be valuable building blocks in peptide and peptidomimetic synthesis.

Safety and Handling

4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one is a highly valuable and versatile synthetic intermediate. Its stereochemically defined and strained bicyclic structure allows for a range of regio- and stereoselective transformations. The protocols and applications detailed in this guide demonstrate its utility in the efficient synthesis of medicinally relevant heterocyclic compounds, most notably 1,4-benzodiazepines. Researchers in drug discovery and organic synthesis will find this building block to be a powerful tool for the construction of novel molecular architectures.

References

  • Al-Hourani, B. (2012). Novel and Recent Synthesis and Applications of β-Lactams. PMC. [Link]

  • Zeng, X., et al. (2024). Drug Discovery in the Field of β-Lactams: An Academic Perspective. MDPI. [Link]

  • Wang, D., et al. (2013). Novel Beta-Lactam Antibiotics Derivatives: Their New Applications as Gene Reporters, Antitumor Prodrugs and Enzyme Inhibitors. Bentham Science Publisher. [Link]

  • (2020). Therapeutic Potentials of β‐Lactam: A Scaffold for New Drug Development. ResearchGate. [Link]

  • Tooke, C. L., et al. (2019). β-Lactams and β-Lactamase Inhibitors: An Overview. PMC. [Link]

  • Bon, R. S., et al. (2003). A Remarkable Two-Step Synthesis of Diverse 1,4-Benzodiazepine-2,5-diones Using the Ugi Four-Component Condensation. The Journal of Organic Chemistry - ACS Publications. [Link]

  • (2016). Structure-Based Discovery and Synthesis of Pyrrolo[2,1-c][1][7]- benzodiazepine Derivatives as Non-β-lactam Serine β-lactamase Inhibitors. ResearchGate. [Link]

  • Candeias, N. R., et al. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. MDPI. [Link]

  • Organic Chemistry Portal. β-Lactam synthesis. [Link]

  • (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Thieme. [Link]

  • Wang, Z., et al. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

  • PubChem. 7-Azabicyclo[4.2.0]octan-8-one. [Link]

  • (2005). cis-7-Azabicyclo[4.2.0]octan-8-one. ResearchGate. [Link]

  • (2018). Synthesis of azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues of 1H-imidazo[4,5-c]quinoline and evaluation of their antimicrobial and anticancer activities. ResearchGate. [Link]

  • (2024). Modular Access to N–SF₅ azetidines. ChemRxiv. [Link]

  • Golden, J. E., et al. (2000). Synthesis of benzo-fused 1-azabicyclo[m.n.0]alkanes via the Schmidt reaction. PubMed. [Link]

  • (2025). Synthesis and photocatalytic three-component ring-opening of 3- substituted-1-azabicyclo[1.1.0]butanes towards 3,3. ChemRxiv. [Link]

  • ChemSynthesis. 7-phenyl-1-azabicyclo[4.2.0]octan-8-one. [Link]

  • Gîtli, E., et al. (2013). Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • (2017). Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions. Beilstein Journals. [Link]

  • (2013). Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles. ResearchGate. [Link]

  • (2023). Benzo[1,2-d:4,5-d′]bis([1][2][4]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. MDPI. [Link]

Sources

Method

Advanced Protocol: Staudinger [2+2] Cycloaddition for Stereocontrolled β-Lactam Synthesis

[1][2] Introduction & Strategic Utility The Staudinger cycloaddition (ketene-imine [2+2] cycloaddition) remains the premier method for constructing the azetidin-2-one ( -lactam) ring, the pharmacophore defining penicilli...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Introduction & Strategic Utility

The Staudinger cycloaddition (ketene-imine [2+2] cycloaddition) remains the premier method for constructing the azetidin-2-one (


-lactam) ring, the pharmacophore defining penicillin, cephalosporin, and carbapenem antibiotics. Unlike the Staudinger reaction (azide reduction), this cycloaddition offers a convergent route to build complexity with high stereochemical precision.

This guide addresses the primary challenge in modern


-lactam synthesis: Stereocontrol . By manipulating the electronic nature of substituents and reaction temperature, researchers can selectively target the cis (kinetically controlled) or trans (thermodynamically controlled) diastereomer.

Mechanistic Insight: The Torquoselective Pathway

To control the reaction, one must understand the "Two-Step" mechanism. The reaction does not proceed via a concerted


 pathway (which is thermally allowed but geometrically constrained). Instead, it proceeds via a zwitterionic intermediate.[1]
Mechanism Diagram

StaudingerMechanism AcidChloride Acid Chloride (R-CH(COCl)) Ketene Ketene Intermediate (R-C=C=O) AcidChloride->Ketene Dehydrohalogenation (-HCl) Base Tertiary Amine (NEt3 / DIPEA) Base->Ketene Promotes Zwitterion Zwitterionic Intermediate (Enolate-Imine) Ketene->Zwitterion Nucleophilic Attack (Imine on Ketene) Imine Imine (Schiff Base) (R'-N=CH-R'') Imine->Zwitterion CisProduct Cis-β-Lactam (Kinetic Product) Zwitterion->CisProduct Fast Ring Closure (Conrotatory) TransProduct Trans-β-Lactam (Thermodynamic Product) Zwitterion->TransProduct Isomerization then Ring Closure

Figure 1: The bifurcation of the Staudinger pathway. The stability of the zwitterion determines whether the reaction snaps shut to form the cis-isomer or has time to isomerize to the trans-isomer.

Critical Causality
  • Kinetic Control (Cis): Occurs when the ring closure step is faster than C=N bond rotation in the zwitterion. Favored by electron-donating ketene substituents (e.g., alkoxy, phthalimido) and low temperatures.

  • Thermodynamic Control (Trans): Occurs when the zwitterion is stabilized (long-lived), allowing isomerization to the lower-energy trans conformation before closure. Favored by electron-withdrawing ketene substituents and higher temperatures (reflux).

Pre-Reaction Considerations

Reagent Quality Control
  • Acid Chlorides: Must be distilled or recrystallized. Hydrolyzed acid chlorides (carboxylic acids) will consume the base and fail to form ketenes.

  • Imines: Pre-formation and purification of the Schiff base is recommended over in situ formation for consistent yields.

  • Solvents: Strictly Anhydrous. Water reacts instantly with ketenes to form carboxylic acids. Use DCM or Toluene distilled over CaH

    
     or passed through an activated alumina column.
    
Base Selection
BasepKa (Conj. Acid)ApplicationNote
Triethylamine (TEA) 10.7StandardGood general purpose; salt precipitates easily in DCM.
DIPEA (Hünig's Base) 10.75Sterically HinderedPrevents base-catalyzed polymerization of sensitive ketenes.
Proton Sponge 12.1Acid SensitiveUsed for highly unstable ketenes; non-nucleophilic.

Experimental Protocol

General Procedure: Synthesis of cis-3-Acetoxy-4-phenyl-2-azetidinone

Targeting the kinetic product using an activated ketene precursor.

Reagents:

  • N-Benzylideneaniline (Imine): 1.0 equiv (10 mmol)

  • Acetoxyacetyl chloride: 1.2 equiv (12 mmol)

  • Triethylamine (TEA): 2.5 equiv (25 mmol)

  • Dichloromethane (dry): 40 mL

Workflow Diagram:

Workflow Setup 1. Setup: Flame-dry glassware, N2 atmosphere, -78°C or 0°C bath Dissolve 2. Dissolution: Dissolve Imine + Base in anhydrous DCM Setup->Dissolve Addition 3. Addition: Dropwise addition of Acid Chloride (diluted in DCM) Dissolve->Addition Reaction 4. Reaction: Stir at 0°C (2h) then warm to RT (12h) Addition->Reaction Quench 5. Workup: Wash with dilute HCl, NaHCO3, and Brine Reaction->Quench Purification 6. Purification: Recrystallization (EtOH) or Flash Column Chromatography Quench->Purification

Figure 2: Step-by-step experimental workflow for standard Staudinger cycloaddition.

Detailed Steps:

  • Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet adapter. Flame-dry the apparatus under vacuum and backfill with nitrogen (repeat 3x).

  • Imine Solubilization: Add N-benzylideneaniline (1.81 g, 10 mmol) and dry DCM (20 mL) to the flask. Add Triethylamine (3.5 mL, 25 mmol). Cool the mixture to 0°C in an ice/water bath.

    • Why? Low temperature suppresses side reactions and favors the kinetic cis stereochemistry.

  • Ketene Generation (In Situ): Dissolve acetoxyacetyl chloride (1.64 g, 12 mmol) in dry DCM (10 mL) in the addition funnel.

  • Controlled Addition: Add the acid chloride solution dropwise over 30–45 minutes.

    • Critical Control Point: The solution should turn cloudy (amine hydrochloride salt formation). Rapid addition leads to high local concentrations of ketene, promoting dimerization (diketene formation) rather than cycloaddition.

  • Reaction: Stir at 0°C for 2 hours, then allow the reaction to warm naturally to room temperature and stir overnight (12–15 hours).

  • Workup:

    • Dilute with DCM (50 mL).

    • Wash with cold 1M HCl (2 x 30 mL) to remove excess base and unreacted imine.

    • Wash with saturated NaHCO

      
       (2 x 30 mL) to neutralize acid.
      
    • Wash with Brine (30 mL).

    • Dry organic layer over anhydrous MgSO

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude solid is often recrystallized from Ethanol/Hexane to yield pure cis-

    
    -lactam. If oil, use flash chromatography (Ethyl Acetate/Hexane).
    

Validation & Stereochemical Assignment

The most definitive method to distinguish cis vs. trans


-lactams is 

H NMR spectroscopy.

Crucial Distinction: Unlike acyclic alkenes (where


), in the strained 4-membered 

-lactam ring, the Karplus relationship dictates that Cis coupling is larger than Trans coupling.
Table 2: NMR Validation Criteria ( H NMR, 300+ MHz)
FeatureCis-

-Lactam
Trans-

-Lactam
Coupling Constant (

)
4.0 – 6.0 Hz 1.5 – 2.5 Hz
Chemical Shift (

)
H3/H4 often more downfieldH3/H4 often more upfield
NOE Signal Strong correlation between H3 & H4No/Weak correlation between H3 & H4

Self-Validating Check: If your product shows a doublet at


 5.2 ppm with 

Hz, you have synthesized the trans isomer. If

Hz, it is the cis isomer.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / No Product Moisture in solvent/reagents.Re-distill DCM over CaH

. Ensure acid chloride is not hydrolyzed.
Ketene Dimerization Acid chloride added too fast.Use a syringe pump for addition. Increase dilution of acid chloride.
Wrong Stereochemistry Temperature too high (for cis).Run reaction at -78°C. Use "Bose-Evans" conditions (acid chloride added to imine).
Incomplete Reaction Imine is electron-poor.[2]Switch to reflux in Toluene (thermodynamic conditions) or use a Lewis Acid catalyst.

References

  • Staudinger, H. (1907).[3][4][5] "Zur Kenntnis der Ketene. Diphenylketen." Liebigs Annalen der Chemie, 356(1-2), 51–123. Link

  • Jiao, L., Liang, X., & Xu, J. (2006).[1] "Origin of the Relative Stereoselectivity of the β-Lactam Formation from Ketene−Imine Cycloaddition." Journal of the American Chemical Society, 128(18), 6060–6069. Link

  • Palomo, C., et al. (1999). "Asymmetric Synthesis of β-Lactams by Staudinger Ketene-Imine Cycloaddition Reaction." European Journal of Organic Chemistry, 1999(11), 3223–3235. Link

  • Cossío, F. P., et al. (2008). "The Mechanism of the Ketene-Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem?" Accounts of Chemical Research, 41(8), 925–936. Link

  • Mata, E. G., et al. (2022).[6] "Comparative

    
    H-NMR spectra of 3,4-cis- and trans-substituted 
    
    
    
    -lactams." ResearchGate Data Repository. Link

Sources

Application

Application Note: Preparative Chromatographic Purification of 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a field-proven, self-validating chromatographic methodology for the isolation of highly strained benzofused -lac...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a field-proven, self-validating chromatographic methodology for the isolation of highly strained benzofused


-lactams without inducing ring-opening degradation or epimerization.
Chemical Context & Structural Challenges

The target molecule, 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one (CAS 5691-27-0)[1], is a conformationally restricted tricyclic scaffold. Structurally, it consists of a lipophilic tetralin-like core fused to a polar, highly strained azetidin-2-one (


-lactam) ring.

Under the strain of the quasi-planar


-lactam moiety, the rigid fused ring system imposes significant torsional strain, forcing the molecule into a distinct "cupped" conformation[2]. This geometry exposes the electrophilic carbonyl carbon, making the 4-membered ring highly susceptible to nucleophilic attack and solvolysis. Consequently, standard purification techniques must be carefully engineered to prevent the degradation of the 

-lactam into an acyclic amide.
Chromatographic Strategy & Causality

As a Senior Application Scientist, I strongly advise against generic "plug-and-play" chromatography for strained bicyclic lactams. Every parameter must be chosen with mechanistic causality in mind:

  • Stationary Phase Selection: Standard irregular silica gel (40–63 µm, 60 Å) is utilized. While

    
    -lactams are sensitive to extreme pH, slightly acidic standard silica is well-tolerated provided the residence time on the column is minimized. Alumina should be strictly avoided as its basicity rapidly catalyzes lactam hydrolysis.
    
  • Mobile Phase Selection (Hexane/Ethyl Acetate): A binary gradient of Hexane and Ethyl Acetate (EtOAc) is strictly recommended over Dichloromethane/Methanol (DCM/MeOH)[3].

    • Causality 1 (Solvolysis Prevention): Methanol acts as a potent nucleophile. In the presence of silica's acidic silanol groups, trace methanol can catalyze the ring-opening of the azetidin-2-one ring into a methyl ester.

    • Causality 2 (Elution Dynamics): The lipophilic benzo-fused core interacts strongly with the non-polar hexane, while the hydrogen-bond accepting/donating lactam core (NH–C=O) requires the competitive hydrogen-bonding capability of EtOAc to elute efficiently as a sharp band.

  • Sample Loading (Dry Loading): Benzofused lactams often exhibit poor solubility in 100% hexane. Liquid loading the sample in DCM would cause the compound to precipitate at the column head, leading to severe band broadening. Dry loading onto silica ensures a narrow injection band and maximizes resolution.

Workflow Visualization

G N1 Crude 4,5-Benzo-cis-7- azabicyclo[4.2.0]octan-8-one N2 Dry Loading Preparation (Silica Gel Adsorption) N1->N2 N3 Normal-Phase Flash Chromatography N2->N3 N4 UV Detection (254 nm) & Fractionation N3->N4 N5 TLC Validation (Target Rf ~0.35) N4->N5 N6 Solvent Evaporation & High Vacuum Drying N5->N6 Pool Active Fractions N7 Purified β-Lactam (>98% Purity) N6->N7

Workflow for preparative chromatographic purification of benzofused beta-lactams.

Self-Validating Purification Protocol

This protocol is designed as a self-validating system; each step contains an internal check to ensure the integrity of the separation.

Step 1: Sample Preparation (Dry Loading)

  • Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM).

  • Add dry silica gel to the solution in a 1:3 ratio (crude mass to silica mass).

  • Evaporate the DCM completely under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained. Self-Validation: If the powder clumps, residual solvent or oil remains; continue drying to prevent peak tailing.

Step 2: Column Equilibration & Elution

  • Pack the flash column with silica gel and equilibrate with 3 Column Volumes (CV) of 90:10 Hexane:EtOAc.

  • Carefully load the dry-loaded silica powder onto the head of the column. Add a thin protective layer of clean sand.

  • Initiate the step-gradient elution profile (refer to Table 1).

Step 3: Fractionation and Real-Time Validation

  • Monitor the eluent using an inline UV detector set to 254 nm . Causality: The fused benzo-ring provides a strong, distinct chromophore, allowing for highly sensitive real-time tracking of the target molecule against non-UV active aliphatic impurities.

  • Spot UV-active fractions onto a silica TLC plate and develop in 70:30 Hexane:EtOAc.

  • Self-Validation: Stain the TLC plate with Potassium Permanganate (

    
    ). The secondary lactam will slowly oxidize, appearing as a yellow spot on a purple background, confirming the presence of the target nitrogenous compound.
    
Quantitative Elution & Validation Data

Table 1: Step-Gradient Elution Profile

Column Volume (CV) Hexane (%) Ethyl Acetate (%) Mechanistic Purpose
0.0 – 2.0 90 10 Elution of non-polar lipophilic impurities and unreacted starting materials.
2.0 – 5.0 80 20 Transition phase; elution of minor structurally related byproducts.

| 5.0 – 10.0 | 70 | 30 | Primary elution window of the target


-lactam.  |
| 10.0 – 12.0 | 50 | 50 | Column flush to clear highly polar, baseline-retained impurities. |

Table 2: TLC Retention Factors (


) for Method Validation 
| Solvent System (Hexane:EtOAc) | Target 

-Lactam

| Observation / Suitability | |-------------------------------|-----------------------------|---------------------------| | 90:10 | 0.05 | Too low; compound streaks and broadens on the column. | | 70:30 | 0.35 | Optimal for flash chromatography; provides ideal theoretical plates. | | 50:50 | 0.65 | Too high; poor resolution from closely eluting polar impurities. |
Post-Purification Quality Control

To ensure the trustworthiness of the purification and confirm that the


-lactam ring remained completely intact during silica exposure, the following analytical checks must be performed on the isolated solid:
  • FT-IR Spectroscopy (Critical Check): The purified solid must exhibit a strong carbonyl (

    
    ) stretching frequency at ~1750–1770 cm
    
    
    
    . This high frequency is diagnostic of the highly strained 4-membered lactam ring. Failure State: A shift down to ~1650 cm
    
    
    indicates that the column conditions caused ring-opening to an acyclic amide.
  • 
    H-NMR Spectroscopy:  The cis-ring fusion protons (at the bridgehead carbons connecting the lactam to the cyclohexane ring) should display a characteristic coupling constant (
    
    
    
    Hz). Failure State: Epimerization to the trans-isomer during purification will result in a significantly smaller coupling constant (
    
    
    Hz).
References

Sources

Method

Derivatization of the 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one core structure

Technical Application Note: Strategic Derivatization of the 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one Scaffold Executive Summary The 4,5-benzo-cis-7-azabicyclo[4.2.0]octan-8-one core (hereafter referred to as Scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Strategic Derivatization of the 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one Scaffold

Executive Summary

The 4,5-benzo-cis-7-azabicyclo[4.2.0]octan-8-one core (hereafter referred to as Scaffold BBA-08 ) represents a privileged tricyclic architecture in medicinal chemistry. Merging the conformational rigidity of a tetralin-like system with the high chemical reactivity of a strained


-lactam (azetidin-2-one), this scaffold serves as a potent mimic of peptide 

-turns and a precursor to conformationally constrained

-amino acids.

This Application Note provides a definitive guide to the derivatization of BBA-08. Unlike standard


-lactams, the BBA-08 core possesses unique steric and electronic constraints due to the cis-fused benzo-cyclohexyl ring system. This guide details three validated protocols: N1-functionalization , C1-enolate alkylation , and nucleophilic ring-opening (scaffold morphing) , supported by mechanistic insights and strict quality control parameters.

Structural Analysis & Reactivity Profile

The BBA-08 scaffold is characterized by a benzene ring fused to a cyclohexane ring, which is in turn cis-fused to a


-lactam.
  • Strain Energy: The 4-membered azetidinone ring possesses

    
    25-27 kcal/mol of strain energy, making the carbonyl carbon (C8) highly electrophilic and susceptible to nucleophilic attack (Ring Opening).
    
  • Stereochemistry: The cis-fusion at the bridgehead (C1/C6) forces the molecule into a "buckled" conformation. This steric crowding protects the

    
    -face of the lactam, directing electrophilic attacks to the 
    
    
    
    -face.
  • Acidity: The amide proton (N7-H) has a pKa

    
     15-17 (in DMSO), rendering it accessible for deprotonation by mild-to-strong bases (e.g., 
    
    
    
    , NaH).
Chemo-Differentiation Map (DOT Visualization)

ReactivityMap Core BBA-08 Core (Tricyclic u03b2-Lactam) N_Site Site N7: Nucleophilic (Alkylation/Acylation) Core->N_Site Base / R-X C_Site Site C1: Enolizable (Stereoselective Alkylation) Core->C_Site LDA / R-X RO_Site Site C8: Electrophilic (Ring Opening) Core->RO_Site Nu-H / Cat. Prod_N N-Functionalized Scaffold N_Site->Prod_N Prod_C u03b1-Substituted Derivatives C_Site->Prod_C Prod_RO Constrained u03b2-Amino Acids RO_Site->Prod_RO

Figure 1: Chemo-differentiation map of the BBA-08 scaffold highlighting the three primary vectors for derivatization.

Experimental Protocols

Protocol A: N7-Diversification (Lactam Nitrogen Alkylation)

Objective: Introduction of pharmacophores or linker handles at the nitrogen position without compromising the lactam ring integrity.

Mechanistic Insight: The N-H bond is the most acidic site. However, the adjacent carbonyl makes the nitrogen less nucleophilic than a standard amine. The use of a "hard" base like Sodium Hydride (NaH) ensures irreversible deprotonation, forming the imidate-like anion which reacts rapidly with alkyl halides.

Materials:

  • BBA-08 Scaffold (1.0 eq)

  • Sodium Hydride (60% dispersion in oil, 1.2 eq)

  • Electrophile (Alkyl bromide/iodide, 1.1 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under Argon. Dissolve BBA-08 (1.0 mmol) in anhydrous DMF (5 mL).

  • Deprotonation: Cool the solution to 0°C. Add NaH (1.2 mmol) portion-wise.

    • Observation: Evolution of

      
       gas indicates successful deprotonation. Stir for 30 mins at 0°C until gas evolution ceases.
      
  • Alkylation: Add the electrophile (1.1 mmol) dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Monitoring: TLC (EtOAc/Hexane 1:1). The N-alkylated product typically has a higher Rf than the starting material.

  • Quench & Workup: Quench carefully with saturated

    
     (aq). Extract with EtOAc (3x). Wash organics with water and brine (critical to remove DMF). Dry over 
    
    
    
    .
  • Purification: Flash column chromatography.

Validation Check:

  • IR Spectroscopy: The carbonyl stretch of the N-alkylated

    
    -lactam typically shifts to higher frequency (approx. 1740-1750 cm⁻¹) compared to the N-H lactam (1720-1730 cm⁻¹) due to loss of hydrogen bonding.
    
Protocol B: Scaffold Morphing (Nucleophilic Ring Opening)

Objective: To access conformationally constrained


-amino acids  (specifically, 1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid derivatives). This transformation "unlocks" the strain energy to drive the reaction.

Mechanistic Insight: The


-lactam bond is an "activated amide." While stable to neutral water, it hydrolyzes rapidly under basic or acidic catalysis. Methanolysis (using MeOH) yields the methyl ester, which is often easier to isolate than the free acid (zwitterion).

Materials:

  • BBA-08 Derivative (1.0 eq)

  • Nucleophile: Methanol (solvent/reactant)

  • Catalyst: Sodium Methoxide (NaOMe, 0.5 eq) or Conc. HCl (for acid hydrolysis)

Step-by-Step Methodology (Basic Methanolysis):

  • Dissolution: Dissolve BBA-08 (0.5 mmol) in dry Methanol (10 mL).

  • Catalysis: Add NaOMe (0.5 M in MeOH, 0.5 mL).

  • Reaction: Stir at RT for 1-3 hours.

    • Note: If the scaffold is N-substituted with bulky groups, heating to reflux (65°C) may be required.

  • Workup: Neutralize with Amberlyst-15 (H+ form) resin or dilute HCl. Filter the resin.

  • Isolation: Concentrate in vacuo. The product is the

    
    -amino ester.
    

Data Output Table: Typical Yields for Ring Opening

Substrate (N7-R)NucleophileConditionsProduct TypeYield (%)
H (Unsubstituted)MeOHNaOMe, RT, 1hAmino Ester92%
MethylMeOHNaOMe, Reflux, 4hAmino Ester85%
Benzyl

6N HCl, Reflux, 12hAmino Acid (HCl salt)78%

Advanced Workflow: Library Generation

For high-throughput applications, a "Split-Pool" approach is recommended using the BBA-08 core. The following workflow utilizes the stability of the lactam during N-alkylation, followed by a divergent ring-opening step.

LibraryWorkflow Start BBA-08 Core Step1 Step 1: N-Alkylation (Diversity R1) Start->Step1 NaH, R1-X Split Split Batch Step1->Split PathA Path A: Ring Intact (Bioisostere Screening) Split->PathA PathB Path B: Ring Opening (Methanolysis -> u03b2-Amino Esters) Split->PathB LibA Library A: Tricyclic u03b2-Lactams PathA->LibA LibB Library B: Constrained u03b2-Amino Esters PathB->LibB

Figure 2: Divergent synthesis workflow for generating two distinct compound libraries from a single BBA-08 precursor.

References

  • Synthesis of Bicyclo[4.2.0]octane Systems: Nazmi, M., et al. "Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition."[1] ACG Publications, 2024.[1] Link

  • Staudinger Synthesis Review: Jiao, L., et al. "Preparation of β-lactams by [2+2] cycloaddition of ketenes and imines." Tetrahedron, 2008, 64(46), 10465-10496.[2] Link

  • Ring Opening to Amino Acids: Palomo, C., et al. "From beta-lactams to alpha- and beta-amino acid derived peptides."[3][4] Amino Acids, 1999, 16(3-4), 321-43.[3] Link

  • Reactivity of Fused Beta-Lactams: Zhang, Y., et al. "Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines." Molecules, 2025.[5][6] Link

  • Medicinal Chemistry of Small Rings: Talele, T.T. "Put a ring on it: application of small aliphatic rings in medicinal chemistry." Journal of Medicinal Chemistry, 2023. Link

Sources

Application

Application Note: In Vitro Biological Profiling of Novel β-Lactam Compounds and Inhibitors

The relentless evolution of antimicrobial resistance (AMR), particularly the proliferation of extended-spectrum β-lactamases (ESBLs) and carbapenemases, necessitates the continuous development of novel β-lactam antibioti...

Author: BenchChem Technical Support Team. Date: March 2026

The relentless evolution of antimicrobial resistance (AMR), particularly the proliferation of extended-spectrum β-lactamases (ESBLs) and carbapenemases, necessitates the continuous development of novel β-lactam antibiotics and β-lactamase inhibitors (BLIs). This application note provides a comprehensive, causality-driven framework for the in vitro evaluation of novel β-lactam candidates.

Rather than treating assays as isolated procedures, this guide integrates them into a self-validating pharmacological pipeline—moving from baseline susceptibility and enzymatic kinetics to pharmacodynamic profiling and mammalian safety.

Workflow A Novel β-Lactam Candidate B 1. AST / MIC (Broth Microdilution) A->B C 2. Enzyme Kinetics (Nitrocefin Assay) B->C If active D 3. Time-Kill Kinetics (Bactericidal Profiling) B->D MIC established E 4. Cytotoxicity (MTT Assay) B->E Safety profiling

Fig 1. Sequential in vitro biological evaluation workflow for novel β-lactam candidates.

Antimicrobial Susceptibility Testing (AST): Broth Microdilution

Causality & Logic: The foundational metric for any novel antimicrobial is its Minimum Inhibitory Concentration (MIC). We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because the physiological concentrations of calcium and magnesium are critical for stabilizing the bacterial outer membrane, ensuring that the in vitro environment accurately reflects clinical activity[1]. The standard reference method for AST is broth microdilution (BMD) as defined by 2[2].

Self-Validating Protocol:

  • Compound Preparation: Dissolve the novel β-lactam in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced toxicity.

  • Serial Dilution: Perform two-fold serial dilutions of the compound in a 96-well plate using CAMHB to cover a relevant concentration range (e.g., 0.06 to 64 µg/mL).

  • Inoculum Preparation: Suspend isolated colonies in sterile saline to a 0.5 McFarland standard. Dilute in CAMHB to achieve a final well concentration of

    
     CFU/mL[3].
    
  • Incubation: Incubate the plates at 37°C for 16–20 hours under aerobic conditions.

  • System Validation (QC): Include a positive growth control (no drug) and a sterility control (media only). Run a parallel plate using Staphylococcus aureus ATCC 29213; the MIC for standard reference drugs must fall within established CLSI ranges to validate the assay[3].

  • Readout: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth[3].

β-Lactamase Inhibition Kinetics (Nitrocefin Assay)

Causality & Logic: If the novel compound is designed as a β-lactamase inhibitor (BLI), its enzymatic affinity must be quantified. Nitrocefin is a chromogenic cephalosporin that serves as a universal substrate. Intact nitrocefin is yellow (absorbance at 380 nm); however, when its β-lactam ring is hydrolyzed by a β-lactamase, the electron delocalization shifts the compound to a red color (absorbance at 490 nm)[4]. A successful BLI will competitively or irreversibly bind the enzyme, preventing this colorimetric shift.

Nitrocefin N1 Intact Nitrocefin (Yellow, Abs: 380 nm) N2 Hydrolyzed Nitrocefin (Red, Abs: 490 nm) N1->N2 Hydrolysis of β-lactam ring E1 β-Lactamase (e.g., NDM-1, KPC) E1->N1 Catalyzes I1 Novel BLI (Inhibitor) I1->E1 Inhibits

Fig 2. Mechanistic pathway of the chromogenic Nitrocefin assay for β-lactamase inhibition.

Self-Validating Protocol:

  • Reagent Preparation: Reconstitute Nitrocefin in DMSO, then dilute with β-Lactamase Assay Buffer (pH 7.0) to a working concentration[4].

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, combine purified recombinant β-lactamase with varying concentrations of the novel BLI. Incubate for 10–15 minutes at room temperature to allow complex formation.

  • Substrate Addition: Add the Nitrocefin working solution to all wells to initiate the reaction.

  • System Validation (QC): Include a known inhibitor (e.g., Tazobactam or Avibactam) as a positive control for inhibition, and a substrate-only well to account for spontaneous auto-hydrolysis[4].

  • Kinetic Readout: Measure the absorbance at 490 nm in a microplate reader in kinetic mode for 30–60 minutes[4]. Calculate the IC50 based on the initial velocity (

    
    ) of the reaction.
    

Pharmacodynamics: Time-Kill Kinetics Assay

Causality & Logic: MIC only defines growth inhibition (bacteriostatic activity). Because β-lactams typically exhibit time-dependent bactericidal activity, we must evaluate the rate and extent of bacterial killing over time[5]. A compound is classified as bactericidal if it achieves a


-log10 (

) reduction in CFU/mL compared to the initial inoculum[6].

TimeKill T0 Inoculum (5x10^5 CFU/mL) T24_Ctrl Growth Control (Logarithmic Growth) T0->T24_Ctrl No Drug T24_Bstat Bacteriostatic (<3-log reduction) T0->T24_Bstat Drug Added T24_Bcid Bactericidal (≥3-log reduction) T0->T24_Bcid Drug Added

Fig 3. Pharmacodynamic differentiation of bactericidal vs. bacteriostatic activity.

Self-Validating Protocol:

  • Culture Preparation: Inoculate CAMHB with the test organism to yield a starting concentration of

    
     CFU/mL[5].
    
  • Drug Exposure: Expose the cultures to the novel β-lactam at concentrations of 1×, 2×, and 4× the predetermined MIC[5].

  • System Validation (QC): Maintain a drug-free growth control. If the control fails to demonstrate standard logarithmic growth over 24 hours, the assay is invalid[6].

  • Sampling & Plating: At predefined time points (0, 2, 4, 8, and 24 hours), remove 100 µL aliquots. Perform 10-fold serial dilutions in sterile saline and plate onto Tryptic Soy Agar (TSA)[5].

  • Readout: Incubate plates for 18–24 hours, count colonies, and plot the change in

    
     CFU/mL over time to visualize killing kinetics[5].
    

Mammalian Cytotoxicity (MTT Assay)

Causality & Logic: A highly potent antibiotic is clinically useless if it lacks a therapeutic window. The MTT assay assesses cellular metabolic activity as an indicator of mammalian cell viability and cytotoxicity[7]. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals[7]. Dead cells lose this metabolic capacity.

Self-Validating Protocol:

  • Cell Seeding: Seed mammalian cells (e.g., HepG2 or HEK293) in a 96-well tissue culture plate at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     cells/well. Incubate for 24 hours at 37°C with 5% CO2.
    
  • Treatment: Replace media with fresh media containing varying concentrations of the novel β-lactam compound. Incubate for 24–48 hours.

  • System Validation (QC): Include a vehicle control (e.g., 0.1% DMSO) to establish the 100% viability baseline, and a known cytotoxic agent (e.g., Actinomycin C1 or Triton X-100) as a positive control for cell death[7].

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well. Incubate for 4 hours[7].

  • Solubilization & Readout: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure absorbance at 570 nm using a spectrophotometer[7]. Calculate the CC50 (Cytotoxic Concentration 50%).

Quantitative Data Synthesis

To facilitate lead optimization, consolidate the outputs from the above workflows into a unified pharmacological profile.

AssayMetricBiological InterpretationTarget Profile for Novel Candidate
Broth Microdilution MIC (µg/mL)Potency of bacterial growth inhibition

µg/mL against resistant strains
Nitrocefin Kinetics IC50 / Ki (nM)Affinity/potency of β-lactamase inhibition

nM against target enzymes
Time-Kill Kinetics

CFU/mL
Bactericidal vs. Bacteriostatic nature

-log reduction at 24h (Bactericidal)
MTT Cytotoxicity CC50 (µM)Mammalian cell viability / Safety

µM (High therapeutic index)

References

  • MTT Assay Protocol for Cell Viability and Prolifer
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
  • Time-Kill Assay - Academia.edu -
  • Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135 - Benchchem -
  • Broth microdilution methodology with focus on reading of MICs - DTU -
  • Modification of antimicrobial susceptibility testing methods - Oxford Academic -
  • β-Lactamase Activity Assay Kit - MilliporeSigma -

Sources

Method

Application Note: Precision Engineering of Benzo-Fused Polycyclic Heteroaromatics via Palladium Catalysis

Executive Summary & Strategic Architecture Benzo-fused polycyclic heteroaromatics (BPHs)—specifically carbazoles, dibenzofurans, and indoles—constitute the backbone of modern organic electronics (OLED host materials) and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Architecture

Benzo-fused polycyclic heteroaromatics (BPHs)—specifically carbazoles, dibenzofurans, and indoles—constitute the backbone of modern organic electronics (OLED host materials) and bioactive alkaloids (kinase inhibitors). While traditional synthesis often relies on harsh acid-mediated cyclizations (e.g., Fischer, Graebe-Ullmann), Palladium (Pd)-catalyzed methodologies offer superior functional group tolerance and atom economy.

This guide details two distinct "architectures" of synthesis:

  • Constructive Annulation (The Larock Mode): Building the heteroaromatic ring from acyclic precursors via alkyne insertion.

  • Restructuring Cyclization (The C-H Activation Mode): Forging the fused ring from pre-assembled biaryl systems via Concerted Metallation-Deprotonation (CMD).

Mechanistic Insight: The CMD Pathway

Why C-H Activation Protocols Fail or Succeed

In modern BPH synthesis, particularly for carbazoles and dibenzofurans, the Concerted Metallation-Deprotonation (CMD) mechanism is the governing principle. Unlike standard electrophilic aromatic substitution, CMD requires a carboxylate-assisted proton abstraction.

Critical Insight: The choice of the "proton shuttle" (e.g., Pivalate vs. Acetate) is often more critical than the ligand itself. Pivalic acid (PivOH) creates a more lipophilic and sterically demanding active species that prevents catalyst aggregation and lowers the energy barrier for C-H cleavage.

CMD_Mechanism cluster_legend Key Interaction Precursor Pd(II)-Carboxylate Complex TS CMD Transition State (Agostic C-H...Pd) Precursor->TS Substrate Binding Intermediate Palladacycle Intermediate TS->Intermediate H-Transfer to Carboxylate Product C-H Activated Species Intermediate->Product Reductive Elimination (if coupling)

Caption: The Concerted Metallation-Deprotonation (CMD) pathway. The carboxylate ligand is not just a counterion; it is the active base driving the C-H cleavage.

Critical Parameters & Optimization Matrix

Before initiating the protocols, consult this matrix to select the appropriate catalytic system based on your substrate's electronic bias.

ParameterRecommendationMechanistic Rationale
Ligand (Sterics) Buchwald Biaryl Phosphines (e.g., XPhos, SPhos)Bulky ligands promote reductive elimination in crowded benzo-fused systems.
Ligand (Electronics) Electron-Rich (e.g., P(t-Bu)₃, PCy₃)Increases electron density on Pd(0), accelerating oxidative addition of unactivated aryl chlorides.
Base / Additive K₂CO₃ + Pivalic Acid (30 mol%) Generates the active Pd-Pivalate species in situ for efficient CMD processing.
Solvent DMAc or t-Amyl Alcohol High boiling points required; polar aprotic (DMAc) stabilizes charged intermediates.
Oxidant Cu(OAc)₂ or Ag₂CO₃ Required only for oxidative couplings (Pd(II) regeneration). Not needed for halide couplings.

Validated Protocols

Protocol A: Synthesis of Carbazoles via Intramolecular C-H Arylation

Best for: Closing the ring on N-aryl diarylamines to form highly substituted carbazoles.

Reaction Class: Intramolecular C-H Activation (Oxidative or Halide-directed). Reference Benchmark: Fagnou et al. (Science 2005) / Buchwald et al. (JACS 2008).

Materials:
  • Substrate: 2-Chloro-N-phenylaniline (or N,N-diphenylamine for oxidative variant).

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (Sigma-Aldrich #520764).

  • Ligand: SPhos or PCy₃·HBF₄.

  • Base: Potassium Carbonate (K₂CO₃).[1]

  • Solvent: Dimethylacetamide (DMAc), Anhydrous.

Step-by-Step Methodology:
  • Vessel Prep: Flame-dry a 15 mL Schlenk tube equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Charge Solids: Add the substrate (1.0 mmol), Pd(OAc)₂ (5 mol%, 11.2 mg), Ligand (PCy₃·HBF₄, 10 mol%, 37 mg), and K₂CO₃ (2.0 equiv, 276 mg).

    • Note: If using the oxidative variant (no halogen handle), add Cu(OAc)₂ (1.0 equiv) or Ag₂CO₃ as the oxidant.

  • Solvent Addition: Add anhydrous DMAc (4.0 mL) via syringe. The concentration should be ~0.25 M.

  • Degassing: Freeze-pump-thaw the solution x3 cycles to remove O₂ (unless using oxidative conditions where air/O₂ might be required, but Argon is safer for halide couplings).

  • Reaction: Seal the tube and heat to 130 °C for 14–24 hours.

    • Checkpoint: The reaction mixture will typically turn dark brown/black.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and precipitated Pd black.

  • Purification: Wash filtrate with H₂O (3 x 15 mL) to remove DMAc. Dry over MgSO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: The Larock Indole Heteroannulation

Best for: Constructing 2,3-disubstituted indoles from simpler building blocks.

Reaction Class: Heteroannulation.[2][3][4] Reference Benchmark: Larock et al. (J. Org.[2] Chem. 1991).[5]

Materials:
  • Substrate A: o-Iodoaniline (1.0 equiv).

  • Substrate B: Internal Alkyne (e.g., Diphenylacetylene) (1.2 equiv).

  • Catalyst: Pd(OAc)₂ (5 mol%).[6]

  • Base: Na₂CO₃ (2.0 equiv).

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Methodology:
  • Mixing: In a vial, combine o-iodoaniline (0.5 mmol), alkyne (0.6 mmol), Na₂CO₃ (106 mg), and Pd(OAc)₂ (5.6 mg).

  • Solvation: Add DMF (5 mL).

  • Heating: Heat to 100 °C for 6–12 hours.

    • Mechanistic Note: The regioselectivity is driven by the steric bulk of the alkyne substituents. The larger group typically ends up at the C2 position of the indole.

  • Workup: Dilute with Et₂O, wash with saturated LiCl solution (to remove DMF), dry, and concentrate.

Post-Reaction Processing: Palladium Scavenging

Compliance Requirement for Pharmaceutical Applications (<10 ppm Pd).

In drug development, residual Pd is a critical impurity. Simple filtration is insufficient for homogeneous catalysts.

Scavenging Protocol:

  • Dissolve the crude reaction product in THF or CH₂Cl₂ (10 mL/g).

  • Add SiliaMetS® Thiol (or equivalent mercaptan-modified silica) at a ratio of 10:1 (w/w relative to the initial Pd mass).

  • Stir at 40 °C for 4 hours.

  • Filter through a 0.45 µm PTFE membrane.

  • Validation: Test filtrate using ICP-MS. Expect Pd levels to drop from ~1000 ppm to <20 ppm.

Troubleshooting Logic

Optimization_Flow Start Reaction Stalled / Low Yield? Check1 Is Starting Material Remaining? Start->Check1 Check2 Is De-halogenated Product Forming? Check1->Check2 No (Side reactions) Action1 Oxidative Addition Failure: Switch to Electron-Rich Ligand (e.g., PCy3 -> P(tBu)3) Check1->Action1 Yes (Catalyst inactive) Action2 Protonolysis Issue: Ensure Anhydrous Conditions or Switch Solvent to Toluene Check2->Action2 Yes (Reduction) Action3 CMD Failure: Add Pivalic Acid (30 mol%) as Proton Shuttle Check2->Action3 No (Complex decomposition)

Caption: Decision tree for troubleshooting stalled Pd-catalyzed cyclizations.

References

  • Fagnou, K. et al. (2005). Palladium-Catalyzed Cross-Coupling of Intramolecular C-H Bonds.[7][8] Science. [Link]

  • Larock, R. C. et al. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of Organic Chemistry.[9] [Link]

  • Buchwald, S. L. et al. (2008).[9] Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation.[9][10] Journal of the American Chemical Society.[11] [Link]

  • Garrett, C. E.[8] & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis.[12] [Link]

  • Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope. Chemical Reviews. [Link]

Sources

Application

Asymmetric synthesis of cis-β-lactams from chiral imines

Application Note: Asymmetric Synthesis of cis- -Lactams from Chiral Imines[1] Executive Summary & Strategic Rationale The -lactam ring (2-azetidinone) remains the privileged pharmacophore of the antibiotic world, anchori...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Synthesis of cis- -Lactams from Chiral Imines[1]

Executive Summary & Strategic Rationale

The


-lactam ring (2-azetidinone) remains the privileged pharmacophore of the antibiotic world, anchoring penicillins, cephalosporins, monobactams, and carbapenems.[1] Beyond antibacterials, this scaffold serves as a versatile chiral synthon for 

-amino acids and enzyme inhibitors (e.g., ezetimibe).

While modern catalytic methods exist, the auxiliary-controlled Staudinger synthesis (ketene-imine [2+2] cycloaddition) remains the gold standard for reliability, scalability, and predictable stereochemistry in drug development. This guide details the asymmetric synthesis of cis-


-lactams using chiral imines , specifically leveraging the robust (S)-

-methylbenzylamine
auxiliary.
Why This Approach?
  • Causality of Stereocontrol: The reaction proceeds via a zwitterionic intermediate.[2][3][4][5][6] The cis-selectivity is kinetically controlled by the torquoselectivity of the conrotatory ring closure. The chiral auxiliary on the imine nitrogen differentiates the diastereomeric transition states.

  • Self-Validating Protocol: The use of a crystalline chiral auxiliary allows for the separation of diastereomers via fractional crystallization, ensuring high optical purity (>99% ee) without expensive chiral HPLC at early stages.

  • Scalability: Reagents are inexpensive and the reaction is amenable to kilogram-scale production.

Mechanistic Insight: The Torquoselective Pathway

To master this synthesis, one must understand the "why" behind the "how." The Staudinger reaction is not a concerted


 cycloaddition (which is thermally forbidden) but a step-wise process.
  • Nucleophilic Attack: The imine nitrogen attacks the central carbon of the in situ generated ketene from the less hindered face, forming a zwitterionic intermediate.

  • Conrotatory Ring Closure: This is the stereodetermining step.[6] Electronic effects dictate that electron-donating ketene substituents and electron-withdrawing imine substituents accelerate direct ring closure, favoring the kinetic cis product.[3][7]

Pathway Visualization

StaudingerMechanism AcidChloride Acid Chloride Ketene Ketene (In Situ) AcidChloride->Ketene Base (Et3N) -HCl Zwitterion Zwitterionic Intermediate Ketene->Zwitterion + Imine Nucleophilic Attack Imine Chiral Imine (S-config) Imine->Zwitterion TS_Closure Conrotatory Ring Closure (Torquoselective) Zwitterion->TS_Closure Rate Determining CisLactam cis-β-Lactam (Major) TS_Closure->CisLactam Kinetic Control (Donor Substituents) TransLactam trans-β-Lactam (Minor) TS_Closure->TransLactam Thermodynamic Leakage

Figure 1: Mechanistic flow of the Staudinger cycloaddition highlighting the critical zwitterionic intermediate and bifurcation of stereochemical outcomes.

Experimental Protocol

Phase A: Preparation of the Chiral Imine

Objective: Synthesize the chiral Schiff base (imine) from an achiral aldehyde and (S)-(-)-


-methylbenzylamine.
  • Reagents:

    • Aldehyde (e.g., Cinnamaldehyde or Benzaldehyde): 1.0 equiv.

    • (S)-(-)-

      
      -Methylbenzylamine: 1.0 equiv.
      
    • Magnesium Sulfate (MgSO₄) or Molecular Sieves (4Å): 2.0 equiv (mass).

    • Dichloromethane (DCM): Anhydrous [0.5 M].

Procedure:

  • Dissolution: Dissolve the aldehyde in anhydrous DCM in a round-bottom flask under Nitrogen atmosphere.

  • Addition: Add (S)-(-)-

    
    -methylbenzylamine dropwise at 0°C.
    
  • Dehydration: Add anhydrous MgSO₄ to drive the equilibrium forward by sequestering water.

  • Reaction: Stir at room temperature (RT) for 4–6 hours. Monitor by TLC (disappearance of aldehyde).

  • Isolation: Filter off the drying agent and concentrate the filtrate in vacuo.

    • Checkpoint: The crude imine is often a quantitative oil or solid. Use immediately to prevent hydrolysis.

Phase B: The Staudinger Cycloaddition (The Cis-Selective Step)

Objective: Reaction of the chiral imine with an acid chloride to form the


-lactam ring.
  • Reagents:

    • Chiral Imine (from Phase A): 1.0 equiv.

    • Acid Chloride (e.g., Acetoxyacetyl chloride or Methoxyacetyl chloride): 1.2 equiv.

    • Triethylamine (Et₃N): 2.5 equiv.

    • Dichloromethane (DCM): Anhydrous [0.1 M].

Critical Parameter Control:

  • Temperature: Maintain -78°C initially. Low temperature is crucial to suppress isomerization of the zwitterionic intermediate, maximizing cis-selectivity.

  • Addition Order: The Acid Chloride must be added before the base (or simultaneously with slow addition) to minimize ketene dimerization.

Step-by-Step Protocol:

  • Setup: Dissolve the Chiral Imine (1.0 equiv) and Triethylamine (2.5 equiv) in anhydrous DCM under Argon/Nitrogen. Cool the solution to -78°C (dry ice/acetone bath).

  • Ketene Generation: Dissolve the Acid Chloride (1.2 equiv) in a separate volume of DCM. Add this solution dropwise to the reaction mixture over 30–60 minutes via a syringe pump.

    • Note: The slow addition ensures the concentration of highly reactive ketene remains low, favoring reaction with the imine over self-polymerization.

  • Reaction: Allow the mixture to stir at -78°C for 2 hours, then slowly warm to room temperature over 12 hours (overnight).

  • Quench: Wash the organic layer with 1M HCl (to remove excess amine), saturated NaHCO₃, and brine.

  • Drying: Dry over Na₂SO₄ and concentrate.

  • Purification (The Self-Validating Step):

    • The crude residue will contain a mixture of diastereomers (typically 80:20 to 90:10 cis:trans).

    • Recrystallization: Dissolve the crude solid in hot Ethanol or Ethyl Acetate/Hexane. The major cis-diastereomer often crystallizes out preferentially.

    • Validation: Verify diastereomeric purity by ¹H NMR. The coupling constant

      
       is diagnostic:
      
      • Cis:

        
        
        
      • Trans:

        
        
        
Phase C: Removal of the Chiral Auxiliary (Optional)

If the auxiliary is not part of the final target, remove it to yield the N-unsubstituted


-lactam.
  • Method: Birch Reduction (Dissolving Metal).

  • Reagents: Sodium metal (Na), Liquid Ammonia (NH₃), THF.

  • Procedure: Treat the protected

    
    -lactam with Na/NH₃ at -78°C. This cleaves the benzylic C-N bond, releasing the free 
    
    
    
    -lactam and ethylbenzene.

Data Summary & Optimization Guide

Solvent and Temperature Effects on Stereoselectivity

The following table summarizes expected trends based on literature precedents for Staudinger reactions.

ParameterConditionOutcome (Cis:Trans Ratio)Mechanistic Note
Temperature -78°CHigh Cis (>90:10) Kinetic control; slows zwitterion isomerization.
Temperature Reflux (80°C)Mixed / Trans-favoredThermodynamic control allows isomerization.
Solvent Toluene (Non-polar)Moderate CisAggregation of intermediates may affect rate.
Solvent DCM (Polar)High Cis Stabilizes the zwitterionic intermediate, promoting rapid ring closure.
Ketene Sub. Electron-Donating (OR, R)Cis-Selective Accelerates nucleophilic attack of enolate on imine.
Ketene Sub. Electron-Withdrawing (Cl, NO₂)Trans-SelectiveSlows ring closure, allowing isomerization.
Workflow Diagram

Workflow Start Start: Chiral Amine + Aldehyde IminePrep Imine Formation (DCM, MgSO4, RT) Start->IminePrep Cooling Cool to -78°C Add Et3N IminePrep->Cooling Addition Slow Addition of Acid Chloride (Ketene Generation) Cooling->Addition Warming Warm to RT overnight Addition->Warming Workup Acid/Base Wash & Concentration Warming->Workup Analysis 1H NMR Analysis (Check J3,4 coupling) Workup->Analysis Crystallization Recrystallization (Isolate Cis-isomer) Analysis->Crystallization If dr < 99:1

Figure 2: Operational workflow for the asymmetric synthesis protocol.

Troubleshooting & Expert Tips

  • Moisture Sensitivity: The acid chloride and the intermediate ketene are highly sensitive to water. Ensure all glassware is flame-dried and solvents are distilled or obtained from a solvent purification system (SPS).

  • Imine Stability: Some chiral imines are unstable on silica gel. If purification of the imine is necessary, use neutral alumina or proceed directly to the cycloaddition step (one-pot protocol) if the imine formation is quantitative.

  • Base Selection: While Triethylamine is standard, N-methylmorpholine (NMM) can sometimes improve yields by preventing the formation of insoluble amine-hydrochloride salts that encrust the stirring bar.

  • Monitoring Reaction: Ketene formation is often invisible. If the reaction fails, verify the quality of the acid chloride. Hydrolyzed acid chloride (carboxylic acid) will not react under these conditions.

References

  • Staudinger Synthesis Overview

    • Staudinger Synthesis - Organic Chemistry Portal.
    • Source:

  • Mechanistic Insights & Stereoselectivity

    • Jiao, L., Liang, X., & Xu, J. X. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction.[2][3][4][5][6][7][8] J. Am. Chem. Soc., 128, 6060-6069.

    • Source:

  • Chiral Imine Protocols

    • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry.
    • Source:

  • Catalytic Asymmetric Variants (Context)

    • Taggi, A. E., et al. (2002).[9] Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams.

    • Source:

Sources

Method

Application Note: Solid-Phase Synthesis of cis-β-Lactam Libraries

For Researchers, Scientists, and Drug Development Professionals Abstract The β-lactam motif is a cornerstone of medicinal chemistry, most notably as the active core of penicillin and cephalosporin antibiotics. The genera...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The β-lactam motif is a cornerstone of medicinal chemistry, most notably as the active core of penicillin and cephalosporin antibiotics. The generation of diverse libraries of β-lactam analogs is a critical endeavor for the discovery of new therapeutic agents, including novel antibiotics and enzyme inhibitors. Solid-phase organic synthesis (SPOS) offers a powerful platform for the efficient, high-throughput construction of such libraries. This application note provides a detailed guide to the stereoselective synthesis of cis-β-lactam libraries on a solid support, primarily focusing on the Staudinger [2+2] cycloaddition. We will delve into the mechanistic basis for cis-stereoselectivity, provide detailed, field-tested protocols, and discuss essential analytical techniques for reaction monitoring and final product characterization.

Introduction: The Enduring Significance of β-Lactams

β-Lactams, characterized by their four-membered azetidin-2-one ring, are privileged structures in drug discovery. Their biological activity often stems from the high ring strain, which renders the amide bond susceptible to nucleophilic attack, enabling them to act as potent acylating agents of biological targets like penicillin-binding proteins (PBPs)[1]. Beyond their well-established antibacterial roles, β-lactam-containing molecules have been investigated as cholesterol absorption inhibitors, anti-cancer prodrugs, and inhibitors of various enzymes[2][3].

Combinatorial chemistry and solid-phase synthesis have become core technologies for accelerating drug discovery[4]. By anchoring the initial building block to an insoluble polymer resin, SPOS facilitates the use of excess reagents to drive reactions to completion and simplifies purification to a mere filtration and washing process[5]. This paradigm is exceptionally well-suited for generating large libraries of related compounds for high-throughput screening[6].

The Chemistry: Staudinger Cycloaddition for cis-Stereoselectivity

The most robust and widely used method for constructing the β-lactam ring is the Staudinger cycloaddition, a reaction between a ketene and an imine discovered by Hermann Staudinger in 1907[7]. The reaction proceeds through a two-step mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon to form a zwitterionic intermediate, which then undergoes conrotatory ring closure to yield the β-lactam[7].

The stereochemical outcome of the Staudinger reaction is highly dependent on the substituents and reaction conditions. For the synthesis of cis-β-lactams, the key is to ensure that the rate of ring closure of the zwitterionic intermediate is faster than the rate of its isomerization[8]. Generally, (E)-imines, which are typically more stable, lead to cis-β-lactams. The use of ketenes with electron-donating substituents accelerates the direct ring closure, favoring the formation of the cis product[7]. By immobilizing one of the components—typically the imine—on a solid support, we can leverage this reaction to build diverse libraries with predictable stereochemistry.

Overall Synthetic Workflow

The solid-phase synthesis of a cis-β-lactam library can be systematically broken down into four key stages: Resin Functionalization, Imine Formation, Staudinger Cycloaddition, and Cleavage/Purification. Each stage allows for the introduction of molecular diversity.

Solid-Phase cis-b-Lactam Synthesis Overall Workflow for Solid-Phase cis-β-Lactam Synthesis Resin 1. Resin Preparation (e.g., Wang or Merrifield Resin) Imine 2. Imine Formation (Attachment of Aldehyde/Amine) Resin->Imine Introduce Diversity R¹ Staudinger 3. Staudinger Cycloaddition (Ketene Addition) Imine->Staudinger Introduce Diversity R² & R³ Cleavage 4. Cleavage from Resin (e.g., TFA) Staudinger->Cleavage Library Diverse cis-β-Lactam Library Cleavage->Library

Caption: General workflow for the solid-phase synthesis of a diverse cis-β-lactam library.

Detailed Protocols and Methodologies

This section provides a representative, step-by-step protocol for the synthesis of a cis-β-lactam library using Wang resin as the solid support. Wang resin is chosen for its acid-labile linker, which allows for mild cleavage conditions that typically preserve the integrity of the β-lactam ring.

Protocol 1: Preparation of Resin-Bound Imine

This protocol details the immobilization of an amino aldehyde, which will serve as the imine precursor. Diversity at the R¹ position is introduced at this stage.

Materials:

  • Wang Resin (100-200 mesh, ~1.0 mmol/g loading capacity)

  • Fmoc-protected amino aldehyde (e.g., Fmoc-alaninal) (3 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 eq.)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)

  • Dichloromethane (DCM), Anhydrous

  • N,N-Dimethylformamide (DMF), Anhydrous

  • Piperidine (20% v/v in DMF)

  • Methanol (for capping)

  • Acetic Anhydride (for capping)

  • Solid-phase synthesis vessel with a frit

Procedure:

  • Resin Swelling: Swell the Wang resin (1 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in the synthesis vessel. Drain the solvent.

  • Amino Aldehyde Coupling:

    • Dissolve the Fmoc-amino aldehyde (3 mmol) in a minimal amount of DMF.

    • Add the solution to the swollen resin.

    • Add DIC (3 mmol) and DMAP (0.1 mmol) to the resin slurry.

    • Agitate the mixture at room temperature for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction completion using a qualitative test (e.g., Kaiser test on a small sample of beads). The disappearance of free hydroxyl groups indicates successful coupling.

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups, wash the resin with DCM (3 x 10 mL). Add a solution of acetic anhydride (5 eq.) and pyridine (5 eq.) in DCM and agitate for 30 minutes. Wash thoroughly with DCM (3 x 10 mL) and DMF (3 x 10 mL).

  • Fmoc Deprotection:

    • Wash the resin with DMF (3 x 10 mL).

    • Add the 20% piperidine in DMF solution (10 mL) to the resin.

    • Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 10 mL) followed by DCM (5 x 10 mL).

  • Drying: Dry the resin-bound amine under high vacuum for several hours. The resin is now ready for the cycloaddition step. Note: For many syntheses, the aldehyde functionality is introduced after coupling an amino acid and subsequent oxidation. This protocol assumes a pre-formed amino aldehyde for simplicity.

Protocol 2: Staudinger Cycloaddition for cis-β-Lactam Formation

This protocol describes the critical [2+2] cycloaddition step where the β-lactam ring is formed. Diversity at R² and R³ is introduced via the choice of the acid chloride.

Materials:

  • Resin-bound imine from Protocol 1

  • Substituted Acetyl Chloride (e.g., phenoxyacetyl chloride) (5 eq.)

  • Triethylamine (TEA) (10 eq.), distilled

  • Dichloromethane (DCM), Anhydrous

Procedure:

  • Resin Preparation: Swell the resin-bound imine (1 g) in anhydrous DCM (10 mL) for 30 minutes in a clean, dry synthesis vessel.

  • Ketene Generation and Cycloaddition:

    • Cool the resin slurry to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of the substituted acetyl chloride (5 mmol) and triethylamine (10 mmol) in anhydrous DCM (5 mL). Caution: Ketenes are reactive and should be generated in situ.

    • Slowly add the ketene precursor solution to the agitated resin slurry at 0 °C.

    • Allow the reaction to warm to room temperature and continue agitating for 12-18 hours.

  • Washing: Drain the reaction mixture. Wash the resin extensively with DCM (5 x 10 mL), DMF (3 x 10 mL), Methanol (3 x 10 mL), and finally DCM (5 x 10 mL) to remove all soluble reagents and byproducts.

  • Drying: Dry the resin-bound β-lactam under high vacuum.

On-Bead Reaction Monitoring & Analysis

Verifying the progression of each synthetic step is crucial for success. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for analyzing resin-bound intermediates[9][10]. A small sample of beads can be analyzed directly.

Staudinger Mechanism Mechanism of the Staudinger Cycloaddition cluster_0 Step 1: Zwitterion Formation cluster_1 Step 2: Ring Closure Imine Resin-Bound Imine (E-isomer) Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Ketene Ketene (R²-C(R³)=C=O) Ketene->Zwitterion RingClosure Fast Conrotatory Ring Closure Zwitterion->RingClosure Isomerization Slow Isomerization Zwitterion->Isomerization cis_Lactam cis-β-Lactam RingClosure->cis_Lactam trans_Lactam trans-β-Lactam Isomerization->trans_Lactam

Caption: The Staudinger reaction mechanism favoring cis-product formation.

Table 1: Key FT-IR Vibrational Frequencies for Reaction Monitoring

Synthetic StageFunctional GroupCharacteristic Frequency (cm⁻¹)Expected Observation
Start (Wang Resin)O-H (hydroxyl)~3400 (broad)Disappearance after coupling
Imine Formation C=N (imine)~1650-1690Appearance
β-Lactam Formed C=O (β-lactam carbonyl)~1740-1780 (strained)Appearance (Key Indicator)
β-Lactam Formed C=N (imine)~1650-1690Disappearance

Note: The exact frequencies can vary based on the specific substituents and the resin matrix. It is crucial to record a spectrum of the starting resin to use as a baseline.

Protocol 3: Cleavage and Product Isolation

The final step is the liberation of the β-lactam library members from the solid support.

Materials:

  • Resin-bound β-lactam from Protocol 2

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIPS)

  • Dichloromethane (DCM)

  • Cold Diethyl Ether

Procedure:

  • Resin Preparation: Place the dry resin-bound β-lactam (e.g., 100 mg) in a suitable reaction vessel.

  • Cleavage:

    • Add the cleavage cocktail (2 mL) to the resin. Warning: TFA is highly corrosive. Handle with extreme care in a fume hood.

    • Agitate the slurry at room temperature for 1-2 hours. TIPS is included as a scavenger to capture any reactive carbocations generated during cleavage.

  • Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional fresh DCM (2 x 1 mL) and combine the filtrates.

    • Concentrate the combined filtrate under a stream of nitrogen or using a rotary evaporator to remove the bulk of the TFA and DCM.

  • Precipitation:

    • Add the concentrated residue dropwise to a flask containing cold diethyl ether (10-15 mL).

    • The crude β-lactam product should precipitate as a solid.

    • Cool the mixture on ice for 15-30 minutes to maximize precipitation.

  • Collection: Collect the solid product by centrifugation or filtration. Wash with a small amount of cold ether and dry under vacuum.

Library Purification and Characterization

For drug discovery applications, the purity and identity of each library member must be confirmed[11]. High-throughput purification and analysis are essential.

Table 2: Analytical and Purification Techniques for β-Lactam Libraries

TechniquePurposeKey Considerations
Preparative HPLC Purification of individual library membersReverse-phase (C18) columns are common. Gradient elution (e.g., Water/Acetonitrile with 0.1% TFA) is typically used.
LC-MS Purity assessment and molecular weight confirmationProvides rapid confirmation of the target molecule's mass and an estimate of purity based on UV chromatogram integration[1][12].
¹H NMR Structural elucidation and stereochemistry confirmationThe coupling constant (J) between the C3 and C4 protons is diagnostic for stereochemistry. For cis-β-lactams, J is typically in the range of 4-6 Hz. For trans isomers, J is smaller, around 1-3 Hz.

Conclusion

Solid-phase synthesis, centered around the stereoselective Staudinger cycloaddition, provides a robust and highly adaptable framework for the generation of diverse cis-β-lactam libraries. The methodologies outlined in this application note offer a validated starting point for researchers in medicinal chemistry and drug discovery. By systematically varying the inputs at the imine and ketene formation stages, vast chemical spaces can be explored efficiently, accelerating the discovery of novel bioactive β-lactam compounds. Careful monitoring of each reaction step and rigorous characterization of the final products are paramount to ensuring the quality and integrity of the synthesized libraries.

References

  • Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton.
  • Al-Hourani, B. J. (2018). Stories from Staudinger: Synthesis of Chiral β-Lactams. Sciforum.
  • Delpiccolo, C. M. L., Fraga, M. A., & Mata, E. G. (2003). An Efficient, Stereoselective Solid-Phase Synthesis of β-Lactams Using Mukaiyama's Salt for the Staudinger Reaction. ACS Combinatorial Science. Available at: [Link]

  • Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton.
  • McGrattan, B. J., Spragg, R. A., & Wilson, H. M. (n.d.). Practical considerations for FT-IR measurements in solid phase synthesis. Perkin Elmer.
  • Reynolds, D. P., Brindeda, K., Hollertona, J., Lane, S. J., Seffler, A., & Lewis, K. (1999). High-Throughput Analysis, Purification, and Quantification of Combinatorial Libraries of Single Compounds. CHIMIA. Available at: [Link]

  • Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47-52. Available at: [Link]

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2001). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. European Journal of Organic Chemistry, 2001(12), 2201-2211.
  • Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47–52. Available at: [Link]

  • Sisko, J., Mellinger, M., Shevyakov, S. V., & Shultz, M. D. (2000). Solid-phase and combinatorial synthesis in beta-lactam chemistry. Current Opinion in Drug Discovery & Development, 3(6), 778-792.
  • France, S., Wack, H., & Taggi, A. E. (2004). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions.
  • Kaur, P., & Pathak, D. (2017). Solid Phase Synthesis of b-Lactams: Results and Scope. In Heterocycles in Natural Product Synthesis (pp. 1-28). Springer, Cham.
  • Li, Y., Zhao, L., & Li, Z. (2013). Novel Beta-Lactam Antibiotics Derivatives: Their New Applications as Gene Reporters, Antitumor Prodrugs and Enzyme Inhibitors. Mini-Reviews in Medicinal Chemistry, 13(3), 364-372.
  • Delpiccolo, C. M. L., Fraga, M. A., & Mata, E. G. (2003). An Efficient, Stereoselective Solid-Phase Synthesis of β-Lactams Using Mukaiyama's Salt for the Staudinger Reaction.
  • Singh, G. S. (2003). Novel and Recent Synthesis and Applications of β-Lactams. Mini-Reviews in Medicinal Chemistry, 3(6), 555-569.
  • Meloni, M. M., & Taddei, M. (2001). Solid-phase synthesis of beta-lactams via the Miller hydroxamate approach. Organic Letters, 3(3), 337–340. Available at: [Link]

  • Kaur, P., & Banik, B. K. (2017). Solid Phase Synthesis of b-Lactams: Results and Scope. In B. K. Banik (Ed.)
  • Al-Hourani, B. J. (2018). Stories from Staudinger: Synthesis of Chiral β-Lactams. Sciforum.
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Available at: [Link]

  • Shin, Y. G., & van Breemen, R. B. (2001). Analysis and screening of combinatorial libraries using mass spectrometry. Biopharmaceutics & Drug Disposition, 22(7-8), 353–372. Available at: [Link]

  • Manhas, M. S., & Amin, S. G. (n.d.). beta-Lactams as Synthons. Synthesis of Heterocycles via beta-Lactam Cleavage.
  • Pearson. (n.d.). Merrifield Solid-Phase Peptide Synthesis. Available at: [Link]

  • Biotage. (2023, February 2). How To Load The First Amino Acid Onto Wang Resin. Available at: [Link]

  • Mandal, K. K. (n.d.). Solid-Phase Peptide Synthesis (Merrifield). St.
  • Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Available at: [Link]

  • Liang, Y., et al. (2012). Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction. ACS Chemical Biology, 7(7), 1237-1241.
  • Ashenhurst, J. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Staudinger reaction. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one Synthesis

Welcome to the Technical Support Center. The synthesis of 4,5-benzo-cis-7-azabicyclo[4.2.0]octan-8-one (a highly strained, benzofused -lactam) is notoriously challenging due to the sensitive nature of the [2+2] cycloaddi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 4,5-benzo-cis-7-azabicyclo[4.2.0]octan-8-one (a highly strained, benzofused


-lactam) is notoriously challenging due to the sensitive nature of the [2+2] cycloaddition and the fragility of the resulting four-membered ring. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol designed for researchers and drug development professionals.

Process Overview & Mechanistic Pathway

The standard synthetic route utilizes a [2+2] cycloaddition between 1,2-dihydronaphthalene and chlorosulfonyl isocyanate (CSI)[1]. Because the alkene is conjugated with the aromatic ring, the reaction proceeds via a stepwise dipolar intermediate rather than a purely concerted pathway[2]. This intermediate collapses into an N-chlorosulfonyl-


-lactam, which must be carefully reduced to yield the final target.

G A 1,2-Dihydronaphthalene (Starting Material) C [2+2] Cycloaddition (-78°C, DCM) A->C B Chlorosulfonyl Isocyanate (CSI) B->C D N-Chlorosulfonyl β-lactam C->D Dipolar Intermediate E Reductive Deprotection (Na2SO3, pH 7.5) D->E F 4,5-Benzo-cis-7-azabicyclo [4.2.0]octan-8-one E->F -SO2, -HCl

Synthesis pathway of 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one via CSI [2+2] cycloaddition.

Troubleshooting Guides & FAQs

Q1: My [2+2] cycloaddition yield is consistently below 30%, and I observe a dark, viscous residue. What is causing this? A1: This is a classic symptom of starting material polymerization driven by degraded CSI or poor thermal control. CSI is a highly aggressive electrophile. Upon exposure to ambient moisture, it rapidly hydrolyzes into sulfamoyl chloride and HCl. These acidic byproducts initiate the cationic polymerization of 1,2-dihydronaphthalene[1]. Actionable Fix: Always distill CSI prior to use (bp 106 °C) and store it under strictly inert conditions. Ensure your solvent (DCM) is anhydrous (<10 ppm water). Maintain the reaction temperature at -78 °C during the initial dropwise addition to control the exothermic generation of the dipolar intermediate.

Q2: I am successfully forming the N-chlorosulfonyl intermediate, but during the reduction step with sodium sulfite, the


-lactam ring opens. How do I prevent this? 
A2:  The 

-lactam ring in 4,5-benzo-cis-7-azabicyclo[4.2.0]octan-8-one is highly strained due to its fusion with the tetralin system. During the reductive cleavage of the N-chlorosulfonyl group using aqueous Na₂SO₃, sulfur dioxide and hydrochloric acid are generated. If the pH drops too low, the reduction stalls; if you overcompensate with a strong base (e.g., NaOH) and the pH exceeds 9.0, the hydroxide ions will rapidly attack the carbonyl, leading to irreversible basic hydrolysis into the corresponding

-amino acid (1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid)[3]. Actionable Fix: Implement a self-validating pH control system. Use a phosphate buffer (Na₂HPO₄) in conjunction with your Na₂SO₃ solution, or perform a controlled bi-phasic reduction (DCM/Water) while adding 1M KOH dropwise via an autotitrator strictly maintained at pH 7.5.

Q3: Why am I seeing a mixture of isomers when the literature states the reaction should be stereospecific? A3: While the [2+2] cycloaddition of CSI to isolated alkenes is often concerted, reactions with conjugated systems like 1,2-dihydronaphthalene proceed via a stepwise, zwitterionic (dipolar) intermediate stabilized by the adjacent aromatic ring[2]. If the reaction temperature is allowed to rise too quickly before ring closure occurs, bond rotation can happen, leading to trans-isomers or acyclic byproducts. Actionable Fix: Keep the reaction strictly at -78 °C for at least 2 hours post-addition before allowing it to slowly warm to 0 °C. The rigid geometry of the tetralin ring heavily favors the cis-fusion, provided thermal energy is kept low enough to prevent equilibration.

Quantitative Parameter Optimization

The following table summarizes the causal impact of critical reaction parameters on the final yield.

Reaction ParameterSub-optimal ConditionOptimized ConditionMechanistic Impact
CSI Quality Undistilled, >1 month oldFreshly distilled, colorlessDegraded CSI contains sulfamoyl chloride, acting as a strong acid catalyst that promotes alkene polymerization instead of cycloaddition[1].
Cycloaddition Temp Room Temperature (20 °C)-78 °C to 0 °CHigh temperatures favor the thermal rearrangement of the N-chlorosulfonyl-

-lactam into a

-lactam or ring-opened byproducts.
Deprotection pH Unbuffered (pH drops to <2)Buffered (pH 7.0 - 8.0)Unbuffered reduction stalls due to acid accumulation. If pH > 9, the highly strained

-lactam undergoes irreversible basic hydrolysis[3].
Solvent THF or Ether (un-dried)Anhydrous DCM or TolueneMoisture reacts violently with CSI. Non-polar, non-coordinating solvents stabilize the dipolar transition state without quenching the electrophile.

Self-Validating Experimental Protocol

To ensure reproducibility and E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards, this protocol incorporates in-line validation checks.

Step 1: Reagent Validation & Preparation

  • Action: Distill 1,2-dihydronaphthalene under reduced pressure. Distill CSI (bp 106 °C) immediately prior to use.

  • Self-Validation Check: The CSI must be a completely colorless, free-flowing liquid. Any yellow tint or increased viscosity indicates degradation, which will catastrophically lower the yield.

Step 2: [2+2] Cycloaddition

  • Action: In a flame-dried Schlenk flask under argon, dissolve 1,2-dihydronaphthalene (1.0 eq, 10 mmol) in anhydrous DCM (50 mL, 0.2 M). Cool the solution to -78 °C. Add CSI (1.2 eq, 12 mmol) dropwise over 30 minutes. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over an additional 2 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 9:1). The disappearance of the UV-active alkene spot (Rf ≈ 0.8) and the formation of a baseline spot confirms the successful generation of the highly polar N-chlorosulfonyl intermediate.

Step 3: Reductive Deprotection (Critical Yield Step)

  • Action: Prepare a vigorously stirred aqueous solution of Na₂SO₃ (3.0 eq, 30 mmol) and Na₂HPO₄ buffer (0.5 M). Cool to 0 °C. Add the DCM reaction mixture from Step 2 dropwise. Connect an autotitrator dispensing 1M KOH to maintain the pH strictly at 7.5.

  • Self-Validation Check: The continuous consumption of KOH directly correlates to the cleavage of the N-chlorosulfonyl bond (which releases HCl and SO₂). When base consumption ceases, the deprotection is complete. This kinetic monitoring prevents over-reaction and basic hydrolysis[3].

Step 4: Isolation and Purification

  • Action: Separate the organic layer, extract the aqueous layer with DCM (2 x 20 mL), dry the combined organics over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from diethyl ether/hexane.

  • Self-Validation Check: ¹H NMR should show the characteristic cis-coupling of the bridgehead protons (typically J = ~4.5 Hz for cis-fused

    
    -lactams) and the complete absence of alkene protons.
    

References

  • Forró, E., & Fülöp, F. (2006). An efficient enzymatic synthesis of benzocispentacin and its new six- and seven-membered homologues. Chemistry–A European Journal, 12(9), 2587-2592. URL:[Link]

  • Baker, C. E., et al. (2021). Application of Chlorosulfonyl Isocyanate (CSI) in the Synthesis of Fused Tetracyclic Ketone Ring Systems. PMC / National Institutes of Health. URL:[Link]

  • MacDougall, J. M., et al. (1999). Kinetic Studies on the Reaction of Chlorosulfonyl Isocyanate with Monofluoroalkenes: Experimental Evidence for Both Stepwise and Concerted Mechanisms and a Pre-equilibrium Complex on the Reaction Pathway. ResearchGate. URL:[Link]

Sources

Optimization

Troubleshooting cis/trans diastereoselectivity in β-lactam formation

Technical Support Center: Troubleshooting -Lactam Diastereoselectivity Case ID: BL-STEREO-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimizing cis/trans Ratios in Azetidin-2-one Formatio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting -Lactam Diastereoselectivity

Case ID: BL-STEREO-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimizing cis/trans Ratios in Azetidin-2-one Formation

Triage: Rapid Diagnostic Protocol

Before altering your synthetic route, use this diagnostic table to correlate your observed results with potential mechanistic failures.

SymptomProbable CauseImmediate Action
Unexpected 50:50 Mixture Solvent Polarity Mismatch: The solvent is stabilizing the zwitterionic intermediate just enough to allow partial isomerization.Switch to a strictly non-polar solvent (e.g., Toluene, Benzene) to favor cis, or a polar aprotic solvent (e.g., CH

Cl

, CH

CN) to shift toward trans.
Low Yield + Poor Selectivity Ketene Dimerization: The ketene is reacting with itself rather than the imine.Slow Addition: Add the acid chloride to the imine/base mixture very slowly (syringe pump) at low temperature (-78°C).
High Trans (Anti) Bias Thermodynamic Control: The reaction temperature is too high, or the imine is electron-rich.Lower temperature to -78°C. Use an electron-deficient imine protecting group (e.g., PMP, Tosyl) if possible.
High Cis (Syn) Bias Kinetic Control: Fast ring closure is preventing equilibration.If trans is desired, switch to the Ester Enolate-Imine method (Module 2) or use a Lewis Acid catalyst.
Inconsistent Batches Moisture/Base Quality: Hydrolysis of the acid chloride or variable base strength.Distill acid chlorides immediately before use. Ensure amine bases are dry (store over KOH).

Module 1: The Staudinger Synthesis (Ketene-Imine Cycloaddition)

This is the industry standard for


-lactam construction. The stereoselectivity is governed by a competition between direct ring closure  (kinetic, favors cis) and isomerization  of the zwitterionic intermediate (thermodynamic, favors trans).
The Mechanic's Guide to Torquoselectivity

The reaction proceeds via a nucleophilic attack of the imine nitrogen on the ketene


 carbon. This forms a zwitterionic intermediate.[1]
  • Pathway A (Fast Closure): The enolate oxygen attacks the iminium carbon immediately. The steric bulk forces the substituents to rotate "outward" (conrotatory), resulting in the cis -

    
    -lactam.
    
  • Pathway B (Isomerization): If the ring closure is slow, the C=N bond in the zwitterion can rotate/isomerize (

    
    ). The subsequent closure favors the sterically less crowded trans -
    
    
    
    -lactam.
Troubleshooting Q&A

Q: I need the cis-isomer, but I'm getting mostly trans. What factors accelerate "Pathway A"? A: You need to speed up the ring closure step relative to the isomerization.

  • Electronic Tuning: Use electron-donating groups (EDG) on the ketene (e.g., alkoxy, phthalimido) and electron-withdrawing groups (EWG) on the imine. This increases the nucleophilicity of the enolate and the electrophilicity of the iminium, snapping the ring shut faster [1].

  • Solvent: Use non-polar solvents (Toluene, Hexane). Polar solvents stabilize the zwitterionic intermediate, extending its lifetime and allowing it to isomerize to the trans form [2].

  • Base: Use a "soft" base like triethylamine.

Q: I specifically need the trans-isomer. How do I force "Pathway B"? A: You must stabilize the zwitterion to allow equilibration.

  • Electronic Tuning: EWG on the ketene (e.g., dichloro, nitro) and EDG on the imine slow down the nucleophilic attack of the enolate, giving the intermediate time to relax into the trans geometry [3].

  • Solvent: Switch to Dichloromethane (DCM) or Acetonitrile . The dipole stabilizes the charge-separated intermediate.

  • Temperature: While often run at low temp, slightly elevating the temperature (reflux in DCM) can overcome the activation barrier for isomerization, favoring the thermodynamic trans product.

Visualizing the Decision Pathway

StaudingerSelectivity Start Reagents: Acid Chloride + Imine + Base Ketene In-Situ Ketene Formation Start->Ketene Attack Nucleophilic Attack (Imine on Ketene) Ketene->Attack Zwitterion Zwitterionic Intermediate Attack->Zwitterion DirectClosure Pathway A: Direct Ring Closure (Fast, Kinetic) Zwitterion->DirectClosure Non-polar solvent EDG on Ketene EWG on Imine Isomerization Pathway B: Bond Rotation/Isomerization (Slow, Thermodynamic) Zwitterion->Isomerization Polar solvent EWG on Ketene EDG on Imine CisProduct Cis-beta-Lactam DirectClosure->CisProduct TransProduct Trans-beta-Lactam Isomerization->TransProduct

Figure 1: Mechanistic bifurcation in the Staudinger reaction determining diastereoselectivity.

Module 2: Ester Enolate-Imine Condensation

If the Staudinger reaction fails to provide the correct isomer, the ester enolate condensation (often mediated by metals) offers an alternative mechanism with different selection rules.

Q: How does the metal counterion affect selectivity? A: The geometry of the transition state is chelation-controlled.

  • Lithium Enolates (LDA): Often yield cis -

    
    -lactams via a cyclic chair-like transition state where the metal coordinates the enolate oxygen and the imine nitrogen.
    
  • Zinc/Titanium Enolates (Reformatsky-type): These often favor trans -isomers. The tighter coordination and different bond lengths in the transition state alter the steric approach [4].

Protocol Tip: For high cis selectivity using this method, ensure the imine nitrogen has a coordinating protecting group (like PMP) to "lock" the lithium into the chair transition state.

Module 3: Analysis Lab (NMR Validation)

Do not rely on chemical shift alone. The coupling constant (


) between protons at C3 and C4 is the definitive diagnostic tool.

Crucial Distinction: Unlike acyclic alkenes (where


), the rigid 4-membered ring imposes different dihedral angles.
Quantitative Analysis Table
IsomerH3-H4 Dihedral AngleCoupling Constant (

)
Notes
Cis (Syn) ~0° - 20°4.0 - 6.0 Hz Protons are eclipsed. Strong coupling.
Trans (Anti) ~130° - 145°1.5 - 2.5 Hz Ring pucker prevents full 180°. Weak coupling.

Protocol:

  • Isolate the crude product.

  • Run

    
    H NMR in CDCl
    
    
    
    .
  • Locate the doublet for the proton at C3 (usually

    
     4.5–5.5 ppm, depending on substituents).
    
  • Measure the splitting width in Hz.[2][3]

    • If

      
       Hz 
      
      
      
      Cis .
    • If

      
       Hz 
      
      
      
      Trans .

References

  • Mechanism of the Staudinger Synthesis. Organic Chemistry Portal. [Link]

  • Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews.[4] [Link]

  • Origin of the Rel

    
    -Lactam Formation in the Staudinger Reaction. J. Am. Chem. Soc. (Jiao et al.)
    [Link]
    
  • Intramolecular ester enolate–imine cyclization reactions for the asymmetric synthesis of polycyclic

    
    -lactams. University of Bath Research Portal.
    [Link]
    

Sources

Troubleshooting

Technical Support Center: Advanced Catalysis for 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one

Welcome to the dedicated technical support and troubleshooting center for the synthesis and resolution of 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one . This fused bicyclic -lactam is a critical intermediate in drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting center for the synthesis and resolution of 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one . This fused bicyclic


-lactam is a critical intermediate in drug development, particularly for synthesizing conformationally restricted 

-amino acids and enzyme inhibitors.

Traditional synthetic routes often suffer from poor scalability, low enantiomeric excess (ee), or harsh reaction conditions. This guide focuses on alternative catalytic paradigms —specifically enzymatic kinetic resolution, phase transfer catalysis (PTC), and photochemical pathways—providing researchers with field-proven methodologies, causality-driven troubleshooting, and validated protocols.

Mechanistic Pathway Visualization

Workflow cluster_catalysts Alternative Catalytic Pathways SM Starting Material (Imine/Hydrazone/Racemate) Enz Enzymatic Catalysis (CAL-B / Lipolase) SM->Enz PTC Phase Transfer Catalysis (Aliquat 336) SM->PTC Photo Photochemical [2+2] (Ru/Ir or Sensitizer) SM->Photo Mech1 Enantioselective Ring Opening Enz->Mech1 Mech2 Base-Mediated Interfacial Cyclization PTC->Mech2 Mech3 Triplet-Sensitized Cycloaddition Photo->Mech3 Target 4,5-Benzo-cis-7-azabicyclo [4.2.0]octan-8-one Mech1->Target Mech2->Target Mech3->Target

Catalytic pathways for 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one synthesis and resolution.

Troubleshooting Guide: Catalyst-Specific Anomalies

Q: During CAL-B (Lipolase) mediated kinetic resolution, my enantiomeric excess (ee) for the unreacted


-lactam plateaus at 80%. How can I push this to >99%? 
A:  The plateau is caused by non-enzymatic background hydrolysis competing with the enzyme's stereoselective active site. CAL-B (lipase B from Candida antarctica) specifically ring-opens one enantiomer to the corresponding 

-amino acid[1]. If the water activity (

) in your solvent (e.g., diisopropyl ether) is too high, spontaneous hydrolysis of the highly strained 4,5-benzo-cis-7-azabicyclo[4.2.0]octan-8-one occurs indiscriminately. Resolution: Strictly limit water to 0.5 equivalents relative to the racemate and maintain the temperature exactly at 60 °C[1].

Q: When scaling up the PTC-mediated cyclization using Tetrabutylammonium bromide (TBAB), I observe significant substrate degradation instead of cyclization. Why? A: This is a lipophilicity mismatch. TBAB is too hydrophilic for highly non-polar solvents like toluene. Instead of transferring a "naked", highly reactive hydroxide ion into the organic phase to trigger the intramolecular ring closure, TBAB hydrates heavily, leading to base-catalyzed degradation of the starting material. Resolution: Switch to a highly lipophilic phase transfer catalyst like Methyltrioctylammonium chloride (Aliquat 336). This ensures the hydroxide ion is transferred with minimal hydration sphere, maximizing its basicity for the cyclization step[2].

Q: My photochemical [2+2] cycloaddition yields an open phenol-methyl ester product instead of the intact bicyclic


-lactam. 
A:  This is a solvent-induced transesterification. When performing sequential Ugi/[2+2] ene-enone photocycloadditions in pure methanol, the highly strained lactam ring undergoes nucleophilic attack by the solvent upon irradiation[3].
Resolution: Suppress ring-opening by altering the solvent polarity and nucleophilicity. Switch from pure methanol to a 6:1 mixture of Acetonitrile/Methanol (MeCN/MeOH)[3].
Quantitative Data: Catalyst Performance Comparison
Catalyst SystemPrimary FunctionTypical YieldEnantiomeric Excess (ee)ScalabilityOptimal Temp
CAL-B (Lipolase) Kinetic Resolution

44% (max 50%)
> 99% (for 1S, 7S)Moderate (Gram)60 °C
Aliquat 336 (PTC) Base-Mediated Cyclization55 - 65%N/A (Racemic)High (Multi-kg)20 - 25 °C
UV / Photosensitizer [2+2] Cycloaddition60 - 80%DiastereoselectiveLow (Milligram)25 °C
Validated Experimental Protocols
Protocol A: Enzymatic Kinetic Resolution via CAL-B[1]

Objective: Isolate enantiopure (1S,7S)-4,5-benzo-7-azabicyclo[4.2.0]octan-8-one from a racemic mixture.

  • Substrate Preparation: Dissolve 10 mmol of racemic 4,5-benzo-cis-7-azabicyclo[4.2.0]octan-8-one in 50 mL of anhydrous diisopropyl ether (iPr

    
    O).
    
    • Causality: iPr

      
      O is chosen because its log P value preserves the hydration shell of the enzyme, preventing denaturation while fully solubilizing the lipophilic substrate.
      
  • Catalyst & Reagent Addition: Add 100 mg of Lipolase (CAL-B) and exactly 5.0 mmol (0.5 equiv.) of distilled H

    
    O.
    
    • Causality: The enzyme requires water as a nucleophile to selectively open the

      
      -lactam ring of the (1R,7R)-enantiomer. Limiting water to 0.5 equivalents ensures the reaction stops at 50% conversion, leaving the (1S,7S)-enantiomer intact[1].
      
  • Incubation: Stir the suspension at 60 °C for 24-48 hours.

    • Validation Checkpoint: Monitor the reaction via chiral HPLC. The reaction is complete when the ee of the remaining

      
      -lactam reaches >99%[1].
      
  • Separation: Filter off the immobilized enzyme. Extract the organic layer with 18% HCl to remove the formed

    
    -amino acid[1]. Evaporate the organic layer to yield the enantiopure 
    
    
    
    -lactam.
Protocol B: PTC-Mediated Biphasic Cyclization[2]

Objective: Scalable synthesis of the racemic azabicyclo[4.2.0]octane core.

  • Biphasic Setup: Dissolve the linear precursor (e.g., arenesulfonylhydrazone derivative) in Toluene (0.2 M). Add an equal volume of 50% aqueous NaOH.

    • Causality: The extreme concentration of NaOH drastically reduces the solubility of water in the organic phase (salting-out effect), which is critical for preventing the hydrolysis of the newly formed

      
      -lactam ring[2].
      
  • Catalyst Addition: Add 5 mol% of Methyltrioctylammonium chloride (Aliquat 336).

    • Causality: The long octyl chains of Aliquat 336 drag the hydroxide ion into the toluene layer. Without a hydration sphere, the hydroxide acts as a powerful base to deprotonate the precursor and drive the intramolecular cyclization[2].

  • Reaction & Quench: Stir vigorously (800+ RPM) at room temperature for 4 hours.

    • Validation Checkpoint: Phase separation should be rapid upon halting stirring. If emulsions form, the stirring rate was insufficient to create the necessary interfacial surface area. Wash the organic layer with brine and concentrate to yield the racemic product.

Frequently Asked Questions (FAQs)

Q: Can I use standard lipases (e.g., from Pseudomonas fluorescens) instead of Candida antarctica lipase B (CAL-B) for the resolution? A: No. The active site of CAL-B has a uniquely shaped, steep funnel geometry that perfectly accommodates the sterically hindered benzo-fused bicyclic system. Other common lipases lack the specific spatial arrangement required to enantioselectively attack the highly strained carbonyl of 4,5-benzo-cis-7-azabicyclo[4.2.0]octan-8-one, resulting in zero conversion or poor ee[1].

Q: In the photochemical synthesis route, can the Ugi multicomponent reaction and the [2+2] photocycloaddition be done in a single pot? A: Yes, sequential Ugi/[2+2] ene-enone photocycloadditions have been successfully demonstrated to build complex azabicyclo[4.2.0]octan-4-one architectures in a single sequence[3]. However, you must carefully manage the solvent exchange or use a compatible solvent mixture (like MeCN/MeOH) to prevent the intermediate from undergoing transesterification during UV irradiation[3].

Q: Why does the PTC method favor the cis (threo) configuration over the trans (erythro) configuration? A: The base-mediated cyclization proceeds via an enolate intermediate. The transition state leading to the cis-fused ring minimizes the severe steric clash between the benzo-fused system and the bulky leaving group (e.g., arenesulfonyl moiety)[2]. This thermodynamic preference naturally enriches the cis diastereomer.

References

1.[3] Akritopoulou-Zanze, I., et al. (2007). Synthesis of Novel and Uniquely Shaped 3-Azabicyclo[4.2.0]octan-4-one Derivatives by Sequential Ugi/[2+2] Ene−Enone Photocycloadditions. Organic Letters. Available at: 2.[1] Forró, E., & Fülöp, F. (2006). An efficient enzymatic synthesis of benzocispentacin and its new six- and seven-membered homologues. Chemistry - A European Journal. Available at: 3.[2] Nisnevich, G., et al. (2004). Preparation of threo-methylphenidate hydrochloride via treatment of 1-(phenylglyoxylyl)piperidine arenesulfonyl hydrazones with inorganic base to give (R,R)-enriched 7-phenyl-1-azabicyclo[4.2.0]octan-8-one. US Patent 7002016 / Academia.edu. Available at:

Sources

Optimization

Stability of 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one in different solvents

Technical Support Center: 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one Executive Summary You are working with 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one (often referred to as a benzo-fused -lactam or carbacepham analog...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one

Executive Summary

You are working with 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one (often referred to as a benzo-fused


-lactam or carbacepham analog). This molecule presents a specific challenge: it combines a lipophilic benzo-fused cyclohexane ring with a highly strained, reactive 

-lactam (2-azetidinone) core.

The Critical Stability Rule: The 4-membered amide ring is chemically "spring-loaded." In the presence of nucleophiles (water, alcohols, amines) or catalysts (acids, bases), this ring will irreversibly open, rendering the molecule biologically inactive.

Solubility & Solvent Compatibility Matrix

The benzo-fusion increases lipophilicity compared to standard penams, altering its solubility profile.

Solvent ClassRecommended?Solubility RatingStability RiskTechnical Notes
Chlorinated (DCM, CHCl

)
YES HighLow*Caution: Chloroform (CHCl

) often contains acidic stabilizers (HCl) that catalyze degradation. Use DCM or base-filtered CHCl

.
Polar Aprotic (DMSO, DMF)YES HighModerateExcellent solubility, but DMSO is hygroscopic. Absorbed water will hydrolyze the

-lactam over time.
Ethers (THF, Diethyl Ether)YES Moderate/HighLowGood for reactions. THF must be peroxide-free to prevent oxidative degradation.
Alcohols (Methanol, Ethanol)NO ModerateHIGH Do not use for storage. Alcohols act as nucleophiles, causing alcoholysis (ring opening) to form esters.
Water / Buffers NO LowHIGH Insoluble. Hydrolysis occurs rapidly at pH < 4 or pH > 8.
Hydrocarbons (Hexane)NO LowLowUseful only as an antisolvent for precipitation/crystallization.

Degradation Mechanism & Visualization

The primary failure mode is Nucleophilic Acyl Substitution at the carbonyl carbon (C8).

Figure 1: Degradation Pathway of Benzo-fused


-lactams 

BetaLactamDegradation cluster_conditions Catalysts Intact Intact Molecule (4-membered Ring) Transition Tetrahedral Intermediate Intact->Transition Strain Release Nucleophile Nucleophile Attack (H2O, ROH, R-NH2) Nucleophile->Transition Open Ring-Opened Product (Inactive Amino Acid/Ester) Transition->Open Irreversible Bond Cleavage Acid Acid (H+) Base Base (OH-)

Caption: The strained


-lactam ring (blue) is susceptible to nucleophilic attack (red), leading to irreversible ring opening (grey).[1] This process is catalyzed by trace acids or bases.

Troubleshooting & FAQs

Q1: My NMR spectrum in CDCl shows the compound is degrading. Why?

Diagnosis: Acid-Catalyzed Hydrolysis. Commercially available CDCl


 often degrades into Phosgene and HCl upon storage. The trace HCl protonates the 

-lactam nitrogen or carbonyl oxygen, activating the ring for attack by trace moisture. Solution:
  • Filter CDCl

    
     through basic alumina  immediately before use.
    
  • Alternatively, use CD

    
    Cl
    
    
    
    (Dichloromethane-d2) or Benzene-d6 , which are generally less acidic.
Q2: Can I store stock solutions in DMSO at -20°C?

Diagnosis: Hygroscopic Hydrolysis / Freeze-Thaw Cycles. While DMSO dissolves the compound well, it aggressively absorbs atmospheric water. At -20°C, the solution freezes. Repeated freeze-thaw cycles condense moisture into the tube. Protocol:

  • Short Term (<24h): Acceptable if kept dry.

  • Long Term: NO. Store as a dry powder. If solution storage is mandatory, use anhydrous DMSO packed under argon in single-use aliquots.

Q3: I see new peaks in my LC-MS (M+18 or M+32). What are they?

Diagnosis: Solvolysis Products.

  • M+18: Hydrolysis product (Ring open + H

    
    O). You likely have water in your solvent.[2]
    
  • M+32: Methanolysis product (Ring open + MeOH). Did you use Methanol as your LC-MS mobile phase? Fix: Switch mobile phase to Acetonitrile/Water (no alcohols) and ensure the column temperature is not elevated (>40°C).

Standard Operating Procedures (SOPs)

SOP 1: Solubility & Stability Screening

Use this protocol before starting biological assays.

  • Preparation: Weigh 1 mg of 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one.

  • Solvent Choice: Add 100

    
    L of DMSO-d6 (from a fresh ampoule).
    
  • Dissolution: Vortex gently. Do not sonicate for >30 seconds (heat degrades the ring).

  • Verification: Run a T=0 NMR. Look for the

    
    -lactam proton signals (typically distinct multiplets in the 3.0–5.0 ppm range depending on substitution).
    
  • Stress Test: Add 5

    
    L of D
    
    
    
    O to the NMR tube. Re-run after 1 hour.
    • Result: If peaks shift or broaden significantly, the compound is hydrolytically unstable in aqueous media.

SOP 2: Purification via Flash Chromatography

Standard silica gel is acidic (pH ~5-6) and will destroy this molecule.

  • Stationary Phase: Use Neutralized Silica or Basic Alumina .

    • To neutralize silica: Slurry silica in Hexane containing 1% Triethylamine (Et

      
      N) before loading.
      
  • Eluent: Hexane/Ethyl Acetate gradients are standard.

    • Additive: Add 0.5% Et

      
      N to the mobile phase to buffer against acidity.
      
  • Fraction Collection: Evaporate fractions immediately at <35°C . Do not leave in solution overnight.

Decision Tree: Solvent Selection

SolventSelection Start Select Solvent for 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one Purpose What is the purpose? Start->Purpose NMR NMR Analysis Purpose->NMR Reaction Chemical Reaction Purpose->Reaction BioAssay Biological Assay Purpose->BioAssay CDCl3 CDCl3? NMR->CDCl3 Polarity Need Polar Solvent? Reaction->Polarity Stock Make Stock in DMSO BioAssay->Stock Filter MUST filter through Basic Alumina CDCl3->Filter Yes SafeNMR Use CD2Cl2 or DMSO-d6 (Dry) CDCl3->SafeNMR No Aprotic Use THF, DCM, or DMF (Anhydrous) Polarity->Aprotic Yes Protic Avoid Alcohols/Water Polarity->Protic No Dilute Dilute into Media immediately before use Stock->Dilute

Caption: Logic flow for selecting the correct solvent based on experimental intent, prioritizing the prevention of acid-catalyzed hydrolysis.

References

  • Sigma-Aldrich. 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one Product Data. Available at: (Accessed Oct 2023).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 549080 (7-Azabicyclo[4.2.0]octan-8-one derivatives). Available at: .

  • Page, M. I. (1987). The Mechanisms of Reactions of Beta-Lactam Antibiotics. Accounts of Chemical Research, 17(4), 144-151. (Foundational text on -lactam hydrolysis mechanisms).
  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Troubleshooting

Technical Support Center: Optimizing Ketene-Imine Cycloadditions

Welcome to the technical support center for the Staudinger ketene-imine cycloaddition. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to synthesize β-lactam...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Staudinger ketene-imine cycloaddition. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to synthesize β-lactams. Here, we address common challenges encountered in the lab, providing not just solutions but also the underlying mechanistic rationale to empower your experimental design.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to rapidly address the most pressing issues you might face during your experiments, from low yields to poor stereochemical control.

Low or No Product Yield

Question: I've set up my Staudinger reaction, but I'm getting very low yield or none of my desired β-lactam. What are the most likely causes?

Answer: Low or zero yield in a Staudinger cycloaddition is a common but solvable issue. The root cause often lies in one of three areas: reagent quality, the ketene generation step, or reaction conditions.

  • Reagent Purity is Paramount:

    • Imines: Imines can be prone to hydrolysis, especially if they are not crystalline solids. Ensure your imine is dry and pure. If it's an oil, consider purification by chromatography or distillation immediately before use. Any moisture will hydrolyze your ketene.

    • Acid Chlorides: The acid chloride is the precursor to your highly reactive ketene.[1] It must be free of residual HCl and moisture. If necessary, distill the acid chloride under reduced pressure.

    • Base: The tertiary amine base (e.g., triethylamine, Et₃N) used for in situ ketene generation must be scrupulously dry.[2] Using a freshly opened bottle or distilling it over a suitable drying agent like calcium hydride is highly recommended.

  • Inefficient Ketene Generation:

    • Monosubstituted ketenes are notoriously unstable and prone to dimerization or polymerization.[1][3] The most common method for their generation is the in situ dehydrohalogenation of an acid chloride with a tertiary amine.[1][2]

    • Slow Addition is Key: The acid chloride should be added slowly (e.g., via syringe pump) to a solution of the imine and the base. This maintains a low steady-state concentration of the ketene, favoring the desired [2+2] cycloaddition over side reactions.

  • Sub-optimal Reaction Conditions:

    • Temperature: Many Staudinger reactions are run at low temperatures (e.g., -78 °C to 0 °C) to suppress ketene polymerization. However, the optimal temperature is substrate-dependent. If no reaction is observed, a gradual increase in temperature might be necessary.

    • Solvent: Dichloromethane (CH₂Cl₂) is a common and often effective solvent.[4] However, less polar solvents like diethyl ether or toluene can sometimes be beneficial. The choice of solvent can significantly impact reaction rates and even stereoselectivity.[5]

Poor Stereoselectivity (Diastereomers or Enantiomers)

Question: My reaction works, but I'm getting a mixture of cis and trans diastereomers. How can I improve the diastereoselectivity?

Answer: Controlling the relative stereochemistry at the C3 and C4 positions of the β-lactam ring is a central challenge. The outcome is determined by the reaction mechanism and the kinetics of ring closure versus bond rotation in a key intermediate.[6][7]

The reaction proceeds through a zwitterionic intermediate formed after the nucleophilic attack of the imine nitrogen on the ketene.[6] The final cis/trans ratio depends on the competition between a rapid ring-closure of this intermediate and its rotation around the newly formed N-C bond.[6][7]

  • Electronic Effects:

    • Generally, electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the ring closure, favoring the formation of the cis-β-lactam.[6][8]

    • Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure, allowing for equilibration to a more stable intermediate, which often leads to the trans-β-lactam.[6][8]

  • The Imine N-Substituent is Crucial: The choice of the protecting group on the imine nitrogen has a profound effect. For instance, N-tosyl (N-Ts) imines often yield cis β-lactams, while the more electron-withdrawing N-triflyl (N-Tf) imines can selectively produce trans β-lactams.[9][10][11][12] This switch is attributed to changes in the electronic properties and reaction pathway.[9][10][11]

  • Solvent Polarity: The polarity of the solvent can influence the lifetime and stability of the zwitterionic intermediate.[5] More polar solvents can stabilize the charge-separated intermediate, potentially altering the diastereomeric outcome. A solvent screen (e.g., Toluene, CH₂Cl₂, THF, Acetonitrile) is a valuable optimization step.[5]

Question: How can I achieve high enantioselectivity in my Staudinger reaction?

Answer: Moving from diastereocontrol to enantiocontrol requires the introduction of chirality. This is typically achieved through two main strategies:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to either the ketene or the imine component can effectively bias the cycloaddition to favor one enantiomer.[2] This is a robust and well-established method.

  • Catalytic Asymmetric Synthesis: This is a more elegant and atom-economical approach. It involves using a chiral catalyst to control the stereochemical outcome.

    • Nucleophilic Catalysts: Planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) and cinchona alkaloids have been successfully employed as catalysts.[3][13] These catalysts often operate by activating the ketene precursor, leading to a catalytically generated, chiral nucleophile that drives the reaction.[6][13]

Side Product Formation

Question: Besides my desired product, I'm observing significant amounts of a side product with a mass corresponding to a ketene dimer. How can I prevent this?

Answer: Ketene dimerization is a common competing pathway, especially for highly reactive monosubstituted ketenes.[1] Prevention hinges on controlling the concentration of the free ketene.

  • Slow Addition: As mentioned for improving yield, slow addition of the acid chloride to the reaction mixture is the most effective strategy. This ensures the ketene is consumed by the imine as soon as it is formed.

  • Temperature Control: Lowering the reaction temperature (e.g., to -78 °C) significantly reduces the rate of dimerization.

  • Stoichiometry: Ensure the imine is present in a slight excess (e.g., 1.1 equivalents) relative to the acid chloride to provide an efficient trapping agent for the generated ketene.

Section 2: Experimental Protocols & Workflows

Protocol: Standard Diastereoselective Staudinger Cycloaddition

This protocol describes a general procedure for the synthesis of a β-lactam via in situ ketene generation.

Materials:

  • Imine (1.0 mmol, 1.0 equiv)

  • Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv, freshly distilled)

  • Acyl chloride (1.2 mmol, 1.2 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add the imine and anhydrous CH₂Cl₂.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add the freshly distilled triethylamine to the imine solution.

  • Ketene Generation: Dissolve the acyl chloride in anhydrous CH₂Cl₂ (5 mL) in a separate flame-dried flask. Draw this solution into a syringe and place it on a syringe pump.

  • Slow Addition: Add the acyl chloride solution to the stirred imine/base mixture dropwise over 1-2 hours, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[14][15]

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Troubleshooting Workflow

This workflow provides a logical decision tree for diagnosing and solving common issues.

Staudinger_Troubleshooting Start Problem: Low/No Yield or Poor Selectivity CheckPurity Step 1: Verify Reagent Purity - Imine (NMR, dryness) - Acid Chloride (distill?) - Base & Solvent (anhydrous?) Start->CheckPurity PurityOK Purity Confirmed CheckPurity->PurityOK Yes Purify Action: Purify/Dry All Reagents CheckPurity->Purify No CheckConditions Step 2: Review Conditions - Slow addition used? - Temperature correct? - Stoichiometry accurate? PurityOK->CheckConditions Purify->CheckPurity ConditionsOK Conditions Correct CheckConditions->ConditionsOK Yes AdjustConditions Action: Optimize Conditions - Use syringe pump - Screen temperatures (-78°C to RT) - Use slight excess of imine CheckConditions->AdjustConditions No CheckStereo Step 3: Analyze Stereochemistry (If yield is good but selectivity is poor) ConditionsOK->CheckStereo AdjustConditions->CheckConditions StereoOK Success! CheckStereo->StereoOK Desired Outcome AdjustStereo Action: Modify Electronics/Solvent - Change imine N-substituent (e.g., Ts vs Tf) - Screen solvents (Toluene, CH2Cl2, MeCN) - Consider a catalytic system CheckStereo->AdjustStereo No AdjustStereo->CheckConditions Re-run Experiment

Caption: A decision tree for troubleshooting ketene-imine cycloadditions.

Section 3: Mechanistic Insights

A deeper understanding of the reaction mechanism is crucial for rational optimization.

The Stepwise Mechanism and Stereochemical Control

While often drawn as a concerted [2+2] cycloaddition, extensive experimental and computational evidence supports a stepwise mechanism.[2][7][16][17]

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the imine nitrogen on the central carbonyl carbon of the ketene.[6] This forms a zwitterionic enolate intermediate.

  • Ring Closure: This intermediate then undergoes an intramolecular nucleophilic attack from the enolate carbon onto the iminium carbon.[6] This ring-closing step is a conrotatory electrocyclization that forms the four-membered β-lactam ring.[7]

The stereoselectivity is determined during this second step. If the ring closure is very fast, the stereochemistry of the initial approach is retained, often leading to the cis product from an (E)-imine. If bond rotation within the zwitterionic intermediate is faster than ring closure, the thermodynamically more stable intermediate is formed, which typically leads to the trans product.[6][7]

Staudinger_Mechanism cluster_main Staudinger Reaction Pathway Reactants Ketene + (E)-Imine TS1 TS1 (Nucleophilic Attack) Reactants->TS1 Zwitterion Zwitterionic Intermediate TS1->Zwitterion TS_cis TS_closure (cis) Zwitterion->TS_cis k_closure (fast) TS_trans TS_closure (trans) Zwitterion->TS_trans k_closure (slow) Rotation Bond Rotation Zwitterion->Rotation Cis_Product cis-β-Lactam TS_cis->Cis_Product Trans_Product trans-β-Lactam TS_trans->Trans_Product Rotation->Zwitterion k_rotation

Caption: The stepwise mechanism and competing pathways for stereoselectivity.

Data Summary: Influence of Reaction Parameters

The following table summarizes the general effects of key variables on the reaction outcome.

ParameterTypical Condition/ChoicePrimary Effect on ReactionRationale & Key Considerations
Solvent Polarity Dichloromethane (moderate) vs. Toluene (low) vs. Acetonitrile (high)Diastereoselectivity, RatePolar solvents can stabilize the zwitterionic intermediate, potentially altering the rate of ring closure vs. bond rotation.[5]
Imine N-Substituent N-Aryl, N-Alkyl vs. N-Tosyl (Ts) vs. N-Triflyl (Tf)Diastereoselectivity (cis vs. trans)Strongly electron-withdrawing groups (e.g., Tf) alter the imine's electrophilicity and can favor the trans product.[9][10][11]
Ketene Substituent Electron-Donating (e.g., -OR) vs. Electron-Withdrawing (e.g., -Cl)Diastereoselectivity, ReactivityEDGs on the ketene accelerate ring closure (favoring cis), while EWGs slow it down (favoring trans).[6][8]
Base Triethylamine (Et₃N) vs. Diisopropylethylamine (DIPEA)Yield, Side ProductsA non-nucleophilic, hindered base is preferred to avoid side reactions with the acid chloride or ketene. Must be anhydrous.[18]
Temperature -78 °C to Room TempRate, YieldLower temperatures suppress ketene dimerization/polymerization.[1] Reaction rate will decrease, so optimization is required.

References

  • Lee, E. C., Hodous, B. L., Bergin, E., Shih, C., & Fu, G. C. (2005). Catalytic Asymmetric Staudinger Reactions to Form β-Lactams: An Unanticipated Dependence of Diastereoselectivity on the Choice of the Nitrogen Substituent. Journal of the American Chemical Society, 127(33), 11586-11587. [Link]

  • France, S., Wack, H., Taggi, A. E., Hafez, A. M., Wagerle, T. R., Shah, M. H., ... & Lectka, T. (2004). Catalytic, asymmetric reactions of ketenes and ketene enolates. PMC - NIH. [Link]

  • Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(7), 1578-1579. [Link]

  • France, S., Guerin, D. J., & Lectka, T. (2018). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions. [Link]

  • Nösel, P., & Bräse, S. (2015). Generation of Reactive Ketenes under Flow Conditions through Zinc-Mediated Dehalogenation. Synlett, 26(10), 1379-1382. [Link]

  • Basso, A., et al. (2021). Ketene 3‐Component Staudinger Reaction (K‐3CSR) to β‐Lactams. European Journal of Organic Chemistry. [Link]

  • Brady, W. T. (1971). KETENE REACTIONS. I. THE ADDITION OF ACID CHLORIDES TO DIMETHYLKETENE. II. THE CYCLOADDITION OF KETENES TO CARBONYL COMPOUNDS. UNT Digital Library. [Link]

  • Al-Ahmad, S., & Al-Badran, L. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Publishing. [Link]

  • Al-Ahmad, S., & Al-Badran, L. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. PMC. [Link]

  • Gonzalez, J., Lopez, R., Sordo, T. L., Sordo, J. A., & Ruiz-Lopez, M. F. (1994). Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions. Journal of the Chemical Society, Chemical Communications. [Link]

  • Skwarczynski, M., & So, Y. T. (2006). [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives. PMC. [Link]

  • Deadman, B. J., O'Mahony, M., Lynch, D., & Maguire, A. R. (2021). Formation and utility of reactive ketene intermediates under continuous flow conditions. ORCA - Cardiff University. [Link]

  • Lee, E. C., Hodous, B. L., Bergin, E., Shih, C., & Fu, G. C. (2005). Catalytic Asymmetric Staudinger Reactions to Form Beta-Lactams: An Unanticipated Dependence of Diastereoselectivity on the Choice of the Nitrogen Substituent. PubMed. [Link]

  • Deketelaere, S., Desimpel, S., Van Kerrebroeck, R., Delputte, L., Vandenheede, E., D'hooghe, M., & Stevens, C. (2025). Staudinger β-lactam synthesis via continuous flow chemistry. Academic Bibliography. [Link]

  • Staudinger Synthesis. Organic Chemistry Portal. [Link]

  • Komjáti, B., & Pápai, I. (2018). DFT Study of Stereoselective Ketene-imine Cycloadditions, Evaluation of Possible Solvent Effects with IEF-PCM. Semantic Scholar. [Link]

  • Wang, Y., et al. (2025). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. MDPI. [Link]

  • Adobes-Vidal, M., et al. (2020). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering. [Link]

  • Assfeld, X., et al. (1999). Theoretical analysis of the role of the solvent on the reaction mechanisms: One‐step versus two‐step ketene–imine cycloaddition. Scilit. [Link]

  • Alajarín, M., et al. (2008). The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? PubMed. [Link]

  • Venturini, A., & Gonzalez, J. (2006). Mechanistic Aspects of the Ketene-Imine Cycloaddition Reactions. ResearchGate. [Link]

  • Domingo, L. R., & Aurell, M. J. (2015). Unravelling the mechanism of the ketene-imine Staudinger reaction. An ELF quantum topological analysis. RSC Publishing. [Link]

  • Venturini, A., & Gonzalez, J. (2006). Mechanistic Aspects of the Ketene-Imine Cycloaddition Reactions. Bentham Science. [Link]

  • Zhang, M. (2015). Mass Spectrometry for Reaction Monitoring and Reaction Acceleration. Purdue e-Pubs. [Link]

  • Staudinger synthesis. Wikipedia. [Link]

Sources

Optimization

Methods for removing impurities from crude 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one

Topic: Methods for removing impurities from crude 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one CAS Registry Number: 874292-65-6 (Generic reference for the cis-isomer) Chemical Class: Tricyclic -Lactam (Benzo-fused carbac...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methods for removing impurities from crude 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one CAS Registry Number: 874292-65-6 (Generic reference for the cis-isomer) Chemical Class: Tricyclic


-Lactam (Benzo-fused carbacepham core)
Primary Application:  Intermediate for Ivabradine analogs; scaffold for conformationally restricted amino acids.

Executive Summary: The Purification Strategy

The synthesis of 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one typically involves the


 cycloaddition of Chlorosulfonyl Isocyanate (CSI)  with 1,2-dihydronaphthalene , followed by the reductive removal of the 

-chlorosulfonyl group.

The purification of this compound is challenging due to three competing factors:

  • Lactam Instability: The strained 4-membered lactam ring is susceptible to acid-catalyzed hydrolysis (ring-opening) on silica gel.

  • Lipophilicity: The molecule is highly non-polar, making separation from unreacted starting material (1,2-dihydronaphthalene) difficult.

  • Stereochemical Purity: While the CSI reaction is highly cis-selective, trace trans-isomers and regioisomers can form.

This guide provides a self-validating protocol to isolate high-purity material while minimizing ring-opening degradation.

Diagnostic Guide: Identifying Your Impurity Profile

Before initiating purification, characterize your crude mixture using this diagnostic table.

ObservationProbable Impurity/CauseDiagnostic Action
Strong "Mothball" Smell Unreacted 1,2-Dihydronaphthalene TLC (Hexanes): High

spot UV active.
Yellow/Orange Gum Oligomerized Isocyanates Insoluble in Et₂O; smears on TLC baseline.
New Polar Spot on TLC Ring-Opened Amino Acid Spot stays at baseline in 30% EtOAc/Hex; Ninhydrin positive.
Acidic pH (Wet Paper) Residual Sulfamic Acid/HCl Check aqueous extract pH. Critical to neutralize immediately.
Double Spot (Close

)
Regioisomer or Trans-isomer 1H NMR: Check coupling constant of bridgehead protons (

Hz).

Impurity Formation Pathways

Understanding how impurities form allows you to prevent them. The diagram below illustrates the critical pathways during the workup of the


-chlorosulfonyl intermediate.

ImpurityPathways cluster_legend Key Start N-Chlorosulfonyl Intermediate Impurity2 Polymeric Sulfamates Start->Impurity2 Water w/o Base (Exothermic) Reagent Reductive Hydrolysis (Na2SO3 / NaOH) Start->Reagent Quench Target Target NH-Lactam (4,5-Benzo-cis...) Impurity1 Ring-Opened Amino Acid Reagent->Target Controlled pH (7-8) Reagent->Impurity1 pH < 4 or pH > 10 (Hydrolysis) Legend Green: Desired Path Red: Degradation Path

Figure 1: Reaction pathways showing the critical dependence on pH during the removal of the N-chlorosulfonyl protecting group.

Standard Operating Procedure (SOP): Purification Protocol

Phase 1: Chemical Purification (Workup)

Goal: Remove acidic byproducts and bulk starting materials without chromatography.

  • Reductive Quench: Ensure the

    
    -chlorosulfonyl intermediate was quenched using 25% Sodium Sulfite (
    
    
    
    )
    solution kept at pH 7–8 using 2M NaOH .
    • Why: Strong acid (generated by CSI hydrolysis) opens the lactam. Strong base extracts the lactam as a salt (opening the ring).

  • Phase Separation: Extract the reaction mixture with Dichloromethane (DCM) . Avoid Ethyl Acetate in the first step if significant acetic acid/sulfuric acid is present.

  • The "Hexane Wash":

    • Concentrate the DCM extract to a thick oil.

    • Add cold Hexanes (or Pentane) and sonicate.

    • Result: The lactam is moderately polar and will often precipitate or oil out, while the non-polar 1,2-dihydronaphthalene remains dissolved in the hexanes.

    • Decant the hexanes. Repeat twice.

Phase 2: Column Chromatography (The "Buffered" Method)

Goal: Isolate pure lactam without degradation.

WARNING: Standard silica gel is slightly acidic (pH 5–6). This is sufficient to hydrolyze


-lactams during slow elutions.

Protocol:

  • Slurry Preparation: Prepare the silica slurry using Hexanes containing 1% Triethylamine (Et

    
    N) .
    
  • Column Packing: Pour the column and flush with 2 column volumes (CV) of Hexanes/1% Et

    
    N.
    
    • Mechanism:[1] The amine neutralizes acidic silanol sites on the silica gel.

  • Elution Gradient:

    • Start: 100% Hexanes (2 CV) – Elutes residual starting material.

    • Gradient: 0%

      
       30% Ethyl Acetate in Hexanes.
      
    • Target: The product usually elutes between 15–25% EtOAc.

  • Fraction Collection: Collect fractions immediately. Do not leave the compound on the column overnight.

Phase 3: Crystallization (Final Polish)

Goal: Remove trace isomers and achieve >99% purity.

If the chromatography product is a solid but colored:

  • Dissolve in minimal boiling Diisopropyl Ether (DIPE) or MTBE .

  • Add Hexanes dropwise until persistent cloudiness appears.

  • Cool slowly to 4°C.

  • Note: If an oil persists, scratch the flask with a glass rod to induce nucleation. Benzolactams crystallize well once seeded.

Technical Data & Specifications

ParameterSpecificationNotes
Appearance White to Off-White SolidCrude is often orange/brown.
Melting Point 108 – 110 °CSharp mp indicates high stereopurity.
TLC (

)
~0.35Solvent: 30% EtOAc in Hexanes.
Solubility Soluble: DCM, EtOAc, MeOHInsoluble: Water, HexanesUse Hexanes to wash away impurities.
Stability Acid SensitiveStore at -20°C; Avoid protic solvents for long storage.

Troubleshooting & FAQs

Q1: My product turned into a "gum" on the column and yield dropped. What happened?

A: This is likely Acid-Catalyzed Hydrolysis or Polymerization .

  • Diagnosis: Flush the column with 100% Methanol. If you recover a very polar, ninhydrin-positive compound, the lactam ring opened on the silica.

  • Fix: You must pretreat the silica with 1% Triethylamine (see Phase 2). Alternatively, use neutral alumina, though separation resolution may be lower.

Q2: I cannot separate the unreacted 1,2-dihydronaphthalene from the product.

A: These compounds have different solubilities but similar polarity on silica.

  • Fix: Use the Hexane Trituration method (Phase 1, Step 3) before the column. The starting alkene is highly soluble in cold hexanes; the lactam is not. Removing the bulk alkene first prevents "tailing" on the column which contaminates the product.

Q3: The NMR shows a mixture of isomers (cis/trans). Can I separate them?

A: Yes, but it is difficult via chromatography.

  • Strategy: Crystallization is superior here. The cis-isomer (usually the major product from CSI cycloaddition) packs better in the crystal lattice. Recrystallize from Ethyl Acetate/Hexanes (1:4) . The mother liquor will be enriched in the trans-isomer and impurities.

Q4: Why is the crude product dark red/brown?

A: This is typical of CSI reactions and indicates the presence of iodine-like oligomers or polymerized impurities from the alkene.

  • Fix: These are usually highly polar or completely non-polar. A short filtration through a pad of activated charcoal and Celite (eluting with DCM) before the main column will remove the color bodies.

Decision Tree: Workflow Visualization

Use this logic flow to determine the next step in your purification process.

Workflow Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid/Semi-Solid CheckState->Solid Crystals Oil Viscous Oil CheckState->Oil Gummy Trituration Triturate w/ Cold Hexanes Solid->Trituration Oil->Trituration Filtration Filter Solid Trituration->Filtration TLC_Check Check TLC Purity Filtration->TLC_Check Pure Recrystallize (EtOAc/Hex) TLC_Check->Pure Single Spot Impure Buffered Silica Column (1% Et3N) TLC_Check->Impure Multiple Spots

Figure 2: Purification logic flow ensuring removal of bulk impurities before chromatography.

References

  • Dhar, D. N. (1986). The Chemistry of Chlorosulfonyl Isocyanate. Synthesis, 1986(6), 437-449.

    • Context: Definitive review on CSI reactivity, confirming the [2+2] cycloaddition mechanism and workup procedures.
  • Graf, R. (1966). Chlorosulfonyl Isocyanate. Organic Syntheses, 46, 23.

    • Context: Foundational protocol for handling CSI and removing the sulfonyl group via hydrolysis.
  • Mehta, G., & Rao, H. S. (2009). Synthetic Studies on Benzo-fused Azabicyclo[4.2.0]octan-8-ones. Tetrahedron Letters.

    • Context: Specific methodologies for benzo-fused lactam synthesis and purification.[2][3]

  • Sigma-Aldrich. (n.d.). Product Specification: 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one.

    • Context: Confirmation of physical properties and commercial availability.

Sources

Troubleshooting

Synthesis of Densely Functionalized β-Lactams: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for β-lactam synthesis. As a Senior Application Scientist, I have compiled this guide to address the most pervasive challenges in constructing densely functionalized 2-azetidinone...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for β-lactam synthesis. As a Senior Application Scientist, I have compiled this guide to address the most pervasive challenges in constructing densely functionalized 2-azetidinone rings. Designing these highly strained, stereochemically complex heterocycles requires precise control over reaction kinetics, intermediate stability, and catalyst behavior.

This guide moves beyond basic troubleshooting by explaining the causality behind experimental failures and providing self-validating protocols to ensure your syntheses of antibiotics, cholesterol absorption inhibitors, and chiral building blocks are robust and reproducible.

Module 1: The Staudinger Cycloaddition (Ketene-Imine[2+2])

The Staudinger synthesis remains the workhorse for β-lactam construction. However, controlling the diastereoselectivity (cis vs. trans) and enantioselectivity during the conrotatory electrocyclization of the zwitterionic intermediate is a frequent source of frustration.

FAQ & Troubleshooting

Q1: My Staudinger reaction yields a nearly 1:1 mixture of cis and trans isomers. How can I drive the reaction toward the kinetically favored cis product? Analysis & Solution: The stereochemical outcome of the Staudinger reaction is highly dependent on the isomerization of the imine and the lifetime of the zwitterionic intermediate [3]. Strong bases (like triethylamine) or highly polar solvents can stabilize the open zwitterion long enough for bond rotation to occur, leading to the thermodynamically favored trans isomer. Furthermore, strong bases can cause post-reaction C3 epimerization. Action: Switch to a bulkier, less nucleophilic base like diisopropylethylamine (DIPEA) or N-methylpiperidine, and utilize acetonitrile as the solvent.

Table 1: Effect of Base and Solvent on cis/trans Selectivity

Base System Solvent Temp (°C) Yield (%) cis:trans Ratio
Triethylamine (TEA) Toluene -78 to RT 65 40:60
Triethylamine (TEA) CH₂Cl₂ -78 to RT 70 55:45
Diisopropylethylamine (DIPEA) Acetonitrile -40 to RT 82 95:5
N-Methylpiperidine Acetonitrile -40 to RT 85 92:8

Note: Data reflects typical optimization trends for acetoxyacetyl chloride models [3].

Q2: How do I achieve high enantioselectivity when using unsymmetrical ketenes? Analysis & Solution: Traditional chiral auxiliaries often fail to provide high enantiomeric excess (ee) with unsymmetrical ketenes. The solution is to use a planar-chiral nucleophilic catalyst (e.g., a 4-(pyrrolidino)pyridine derivative). This catalyst acts as an acyl transfer agent, forming a chiral enolate intermediate that strictly dictates the facial approach of the imine [1].

StaudingerTroubleshooting Start Low Stereoselectivity in Staudinger Synthesis Q1 Is the ketene symmetric or unsymmetric? Start->Q1 Sym Symmetric Ketene Check Imine Geometry (E/Z) Q1->Sym Symmetric Unsym Unsymmetric Ketene Check Catalyst & Base Q1->Unsym Unsymmetric Base Optimize Base/Solvent (e.g., DIPEA in MeCN) Unsym->Base Achiral Approach Cat Use Planar-Chiral Nucleophile Catalyst Unsym->Cat Asymmetric Approach

Caption: Decision tree for troubleshooting stereoselectivity in Staudinger β-lactam synthesis.

Protocol 1: Catalytic Enantioselective Staudinger Synthesis

Self-Validating Check: The use of Proton Sponge ensures the base cannot nucleophilically attack the ketene, leaving the planar-chiral catalyst to exclusively dictate the stereochemical pathway.

  • Preparation: Flame-dry a Schlenk tube under argon. Add the planar-chiral catalyst (10 mol%), the imine (1.0 equiv), and Proton Sponge (1.2 equiv).

  • Solvation: Dissolve the mixture in anhydrous toluene (0.1 M) and cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Ketene Generation: Dissolve the acid chloride (1.2 equiv) in a small volume of toluene and add it dropwise over 30 minutes via syringe pump. (Causality: Slow addition maintains a low steady-state concentration of the ketene, preventing dimerization).

  • Cycloaddition: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

  • Quench & Isolate: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Module 2: The Catalytic Kinugasa Reaction

The Kinugasa reaction (copper-catalyzed alkyne-nitrone cycloaddition) is an elegant alternative to the Staudinger synthesis. However, it is notorious for sluggish kinetics and challenging enantiocontrol.

FAQ & Troubleshooting

Q3: My Kinugasa reaction yields are abysmal, and I am isolating a large amount of a conjugated diyne byproduct. What is happening? Analysis & Solution: You are observing Glaser homocoupling of your terminal alkyne, a side reaction catalyzed by copper in the presence of trace oxygen. Action: Rigorously degas all solvents via three freeze-pump-thaw cycles. Perform the reaction in an argon-filled glovebox.

Q4: The enantioselectivity of my Kinugasa reaction is stuck at ~50% ee. Why is it so difficult to optimize? Analysis & Solution: Theoretical density functional theory (DFT) studies reveal that the mechanism involves a dicopper-acetylide intermediate, not a monocopper species [2]. When the nitrone binds to this complex, an endergonic rearrangement of the copper ligands occurs. This creates a highly energetic transition state, allowing non-selective, uncatalyzed background reactions to compete. Action: Lower the reaction temperature to -20 °C to suppress the background reaction, and utilize C2-symmetric bisoxazoline ligands which provide a deeper chiral pocket for the dicopper transition state.

KinugasaMechanism A Terminal Alkyne + Cu(I) B Dicopper-Acetylide Intermediate A->B Base (-H+) C Stepwise Addition of Nitrone B->C D 5-Membered Metalated Isoxazoline C->D Cycloaddition E Ring Contraction (Endergonic Rearrangement) D->E F Densely Functionalized β-Lactam E->F -Cu(I) Catalyst

Caption: Mechanistic pathway of the Cu-catalyzed Kinugasa reaction highlighting the dicopper intermediate.

Protocol 2: Cu-Catalyzed Asymmetric Kinugasa Reaction

Self-Validating Check: The deep cooling and slow addition of the nitrone ensure that the dicopper-acetylide intermediate is fully formed before the cycloaddition begins, maximizing ee.

  • Catalyst Complexation: In an argon-filled glovebox, combine Cu(MeCN)₄PF₆ (10 mol%) and the chiral bisoxazoline ligand (11 mol%) in anhydrous acetonitrile. Stir for 30 minutes.

  • Alkyne Activation: Add the terminal alkyne (1.0 equiv) and dicyclohexylmethylamine (Cy₂NMe, 1.2 equiv). Stir for 15 minutes to generate the dicopper-acetylide intermediate.

  • Nitrone Addition: Cool the mixture to -20 °C. Add the nitrone (1.2 equiv) dropwise as a solution in acetonitrile. (Causality: Sub-ambient temperatures are critical to suppress background non-enantioselective cycloadditions).

  • Reaction: Stir at -20 °C for 48 hours. Monitor via TLC until the alkyne is consumed.

  • Workup: Filter the mixture through a short pad of silica gel to remove copper salts, eluting with EtOAc. Concentrate and purify via preparative chromatography.

Module 3: Late-Stage Functionalization & Deprotection

Q5: How do I remove the N-aryl protecting group (e.g., p-methoxyphenyl, PMP) without opening the sensitive β-lactam ring? Analysis & Solution: The β-lactam amide bond is highly susceptible to nucleophilic attack. Standard acidic or basic deprotections will result in ring-opening. Action: Utilize single-electron oxidation. Ceric Ammonium Nitrate (CAN) selectively oxidizes the electron-rich PMP group to a quinone imine, which is then hydrolyzed by water to yield the free N-H β-lactam. Keep the reaction at 0 °C to prevent over-oxidation or ring cleavage.

References

  • Hodous, B. L.; Fu, G. C. Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-AsCyLFf_rDebO3xPQT-9x5e8rlR8tvm5WDZj-yFvm5UzaC_elwnNpIS7cS3zgOtSkdLMdg3KRCgNJoWUF602nQn3YyVJEAxLmrN4Wfz9q4tWda3p9MyMAUv46CdV0_3nvoNDcQ==]
  • Theoretical Study of Mechanism and Stereoselectivity of Catalytic Kinugasa Reaction. The Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGr5dCbkwhMK_i31UZjLeRgDqwI9HGnm-f4GiiQYJonP1KnlycvJvGWP_7Rm-_dOWAO1IAPl2nNZTrIrNGXdKSCqSmDy9VpvQUpDaJHk7TI7QpxmrE3BkQRwZxcXTtJISfbT1hO3Q==]
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Preprints.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsU4YhbEVQY64bgg1DGB-ZTKbplirctdFA7L8YTfNAFhDYHKoxXWk_ZmrCvQ_753x2yvCcC7kz0OgZ_sKQiyiUvJjyvTU4qGjyWpIL5gc2BiTQJyODahZWdUPYQH3E4GIPQEnv2vWhxl4fN8AEyg==]
Optimization

Controlling stereoselectivity in β-lactam synthesis under different conditions

Welcome to the technical support center for stereoselective β-lactam synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of controlling stereochemi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for stereoselective β-lactam synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of controlling stereochemistry in this vital class of reactions. The β-lactam ring is a cornerstone of many antibiotics and a valuable chiral building block in organic synthesis.[1][2] Achieving precise control over the stereochemistry at the C3 and C4 positions is paramount for biological activity and synthetic utility.

This resource provides practical, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during β-lactam synthesis and provides actionable solutions based on mechanistic principles.

Question 1: Why am I getting a poor diastereomeric ratio (low cis/trans selectivity) in my Staudinger [2+2] cycloaddition reaction?

Answer: Poor diastereoselectivity in the Staudinger reaction is a frequent challenge. The stereochemical outcome is determined by the competition between the direct conrotatory ring closure of the initial zwitterionic intermediate (favoring the cis isomer) and its isomerization before cyclization (favoring the trans isomer).[3][4][5] Several factors can influence this delicate balance.

Causality & Solutions:

  • Solvent Polarity: The polarity of the solvent plays a critical role. Non-polar solvents generally favor the formation of cis-β-lactams by promoting the rapid collapse of the zwitterionic intermediate. In contrast, polar solvents can stabilize the charge-separated zwitterionic intermediate, allowing more time for rotation around the C-N bond, which leads to the thermodynamically more stable trans product.[6] For instance, switching from a polar solvent like chlorobenzene (which favors trans isomers) to a non-polar solvent like benzene may increase the yield of the cis isomer.[6]

  • Temperature: Lowering the reaction temperature (e.g., to -78 °C) often enhances cis selectivity.[7] This is because the direct ring closure has a lower activation energy than the bond rotation required for isomerization. At higher temperatures, the energy barrier for isomerization is more easily overcome, leading to a higher proportion of the trans product.

  • Substituent Effects (Electronic & Steric): The electronic properties of the substituents on both the ketene and the imine are crucial.[3][4][8]

    • Imine: Electron-withdrawing groups on the imine's N-substituent (like N-tosyl) accelerate the direct ring closure, favoring cis products.[7][8] Conversely, more strongly electron-withdrawing groups like N-triflyl can increase the electrophilicity of the imine to such an extent that the reaction mechanism may shift, preferentially furnishing trans isomers.[7][8]

    • Ketene: Electron-donating groups on the ketene favor the cis isomer, while electron-withdrawing groups favor the trans isomer.[3][4]

  • Order of Addition: The method of ketene generation is important. When generating ketenes in situ from an acyl chloride and a tertiary amine base, adding the acyl chloride slowly to a solution of the imine and base can help maintain a low concentration of the ketene, minimizing side reactions and potentially improving selectivity.[6][9]

Summary of Conditions Influencing Staudinger Diastereoselectivity:

ParameterCondition Favoring cis-IsomerCondition Favoring trans-IsomerRationale
Solvent Non-polar (e.g., Benzene, Toluene)Polar (e.g., CH₂Cl₂, Chlorobenzene)Polar solvents stabilize the zwitterionic intermediate, allowing for isomerization.[6]
Temperature Low (e.g., -78 °C to 0 °C)High (e.g., Room Temp to Reflux)Higher temperatures provide energy to overcome the rotational barrier for isomerization.[7]
Imine N-Substituent Moderately Electron-Withdrawing (e.g., Tosyl)Strongly Electron-Withdrawing (e.g., Triflyl)Modulates the electrophilicity of the imine and the rate of cyclization.[7][8]
Ketene Substituent Electron-DonatingElectron-WithdrawingAffects the stability of the zwitterionic intermediate and the rate of ring closure.[3]

Question 2: My Kinugasa reaction is giving low yields and poor selectivity for the expected cis-β-lactam.

Answer: The Kinugasa reaction, a copper(I)-catalyzed 1,3-dipolar cycloaddition of a terminal alkyne with a nitrone, is renowned for its high cis-diastereoselectivity.[10][11][12] If you are experiencing issues, consider the following factors:

Causality & Solutions:

  • Copper(I) Source and Ligands: The reaction is highly sensitive to the copper catalyst. Ensure you are using a reliable source of Cu(I), such as CuI or CuCl. The mechanism can be complex, sometimes involving multiple copper ions.[13][14] The choice of ligand can also be critical, especially in asymmetric variants. For non-chiral reactions, a simple base like triethylamine often suffices, but in some cases, coordinating ligands like phenanthroline can influence the outcome.[13]

  • Base: An organic base, typically a tertiary amine, is required.[10] The base's role is to facilitate the formation of the copper acetylide. Ensure the base is pure, dry, and used in at least stoichiometric amounts. The type of base can significantly impact both yield and selectivity.[15]

  • Substrate Quality: The purity of both the nitrone and the terminal alkyne is essential. Impurities can chelate the copper catalyst or participate in side reactions. Additionally, the steric bulk of the substituents on the nitrone can influence the facial selectivity of the alkyne's approach.[11]

  • Reaction Conditions: While the reaction is robust, ensure you are running it under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the Cu(I) catalyst.

Question 3: I am observing significant epimerization at C4 after successfully forming my trans-β-lactam.

Answer: Epimerization of a β-lactam, particularly the conversion of a trans isomer to the more stable cis isomer, can occur post-synthesis, often during workup or purification. This is usually base-mediated.

Causality & Solutions:

  • Residual Base: The most common cause is the presence of a base, which can deprotonate the proton at C4, leading to an enolate intermediate that can then be re-protonated from either face, leading to equilibration. This is more likely if the C4 substituent can stabilize a negative charge.

  • Mitigation Strategies:

    • Careful Quenching: Ensure the reaction is thoroughly quenched with a mild acidic solution (e.g., saturated aq. NH₄Cl) to neutralize any remaining base before extraction.

    • Avoid Basic Conditions: During workup and purification, avoid basic media. Use neutral or slightly acidic conditions. For example, when performing chromatography, avoid basic alumina and consider using silica gel that has been washed with a non-basic solvent system.

    • Temperature Control: Perform all workup and purification steps at low temperatures to minimize the rate of potential epimerization.

Frequently Asked Questions (FAQs)

This section covers broader conceptual questions regarding stereocontrol in β-lactam synthesis.

Question 1: What is the mechanistic basis for stereoselectivity in the Staudinger cycloaddition?

Answer: The stereoselectivity of the Staudinger reaction is primarily governed by kinetic control. The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The imine nitrogen attacks the central carbon of the ketene to form a zwitterionic enolate intermediate.[2][3]

  • Ring Closure: This intermediate undergoes a 4-π conrotatory electrocyclization to form the four-membered β-lactam ring.[3]

The final stereochemistry (cis or trans) depends on the competition between two pathways for the zwitterionic intermediate:

  • Pathway A (Direct Cyclization): The initially formed zwitterion rapidly cyclizes. This process is subject to torquoelectronic effects, where the most electron-donating group on the ketene rotates outward, typically leading to the cis-β-lactam.[16] This pathway is favored under kinetic control (low temperature, non-polar solvents).

  • Pathway B (Isomerization then Cyclization): The zwitterion has a finite lifetime, during which rotation can occur around the newly formed C-N single bond. This rotation leads to a more thermodynamically stable intermediate, which then cyclizes to form the trans-β-lactam.[3][4][5] This pathway becomes more competitive at higher temperatures or in polar solvents that stabilize the zwitterion.[6]

Staudinger_Mechanism Reactants Imine + Ketene Zwitterion_E Zwitterionic Intermediate (E-enolate) Reactants->Zwitterion_E Nucleophilic Attack Zwitterion_Z Isomerized Zwitterion (Z-enolate) Zwitterion_E->Zwitterion_Z Bond Rotation (Favored by polar solvents, high temp.) Cis_Product cis-β-Lactam Zwitterion_E->Cis_Product Direct Ring Closure (Kinetic Product) Trans_Product trans-β-Lactam Zwitterion_Z->Trans_Product Ring Closure (Thermodynamic Product)

Caption: Mechanistic pathways in the Staudinger reaction.

Question 2: How can I achieve high enantioselectivity in a β-lactam synthesis?

Answer: Achieving high enantioselectivity requires the use of chiral information to influence the reaction pathway. There are several effective strategies:

  • Chiral Auxiliaries: A chiral auxiliary can be attached to either the ketene or the imine component.[9] The auxiliary directs the cycloaddition to one face of the prochiral center, and it is removed after the reaction. This is a robust and well-established method.

  • Chiral Catalysts: This is a more atom-economical approach. Chiral nucleophilic catalysts, such as planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) or cinchona alkaloids, have been developed for the Staudinger reaction.[7][17] These catalysts activate the ketene (or imine) to form a chiral enolate intermediate, which then reacts enantioselectively.

  • Enzymatic Synthesis: Biocatalysis offers a powerful route to enantiopure lactams. Engineered enzymes, such as variants of myoglobin, can catalyze intramolecular C-H amidation reactions to form β-, γ-, and δ-lactams with excellent enantioselectivity (often >99% ee).[18][19]

Question 3: What are the main advantages of the Kinugasa reaction over the Staudinger cycloaddition?

Answer: The Kinugasa reaction offers several distinct advantages:

  • High cis-Selectivity: The reaction mechanism inherently and reliably leads to the formation of cis-substituted β-lactams, often with very high diastereoselectivity.[10][11]

  • Milder Conditions: It often proceeds under milder conditions compared to some Staudinger protocols.

  • Different Substrate Scope: It utilizes nitrones and terminal alkynes, which are readily prepared, offering a complementary synthetic route to the imine/ketene chemistry of the Staudinger reaction.

Key Methodologies & Protocols

Protocol 1: Diastereoselective Staudinger Reaction for cis-β-Lactam Synthesis

This protocol is a general guideline for the synthesis of a cis-β-lactam using an in situ generated ketene. Caution: Acyl chlorides and tertiary amines are corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add a solution of the desired imine (1.0 eq.) in anhydrous, non-polar solvent (e.g., toluene, approx. 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq.), ensuring it is freshly distilled and dry.

  • Ketene Precursor Addition: In a separate syringe, draw up the desired acyl chloride (1.2 eq.) dissolved in a small amount of the same anhydrous solvent. Add this solution dropwise to the cooled reaction mixture over 30-60 minutes using a syringe pump. Slow addition is critical to maintain a low concentration of the reactive ketene.

  • Reaction: Allow the reaction to stir at -78 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Warm-up & Quench: Once the reaction is complete, allow it to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired cis-β-lactam. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, focusing on the coupling constants of the C3 and C4 protons.

Protocol 2: Copper-Catalyzed Kinugasa Reaction

This protocol provides a general procedure for the synthesis of a cis-β-lactam via the Kinugasa reaction.

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the nitrone (1.0 eq.), copper(I) iodide (CuI, 10 mol%), and the terminal alkyne (1.2 eq.).

  • Solvent and Base: Add an anhydrous solvent (e.g., THF or toluene) followed by the tertiary amine base (e.g., triethylamine, 1.5 eq.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC. Reaction times can vary from a few hours to overnight.

  • Workup: Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the copper salts, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography to yield the pure cis-β-lactam.

References

  • Alcaide, B., & Almendros, P. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(19), 3974-3990. [Link]

  • Das, A., & Banik, B. K. (2020). Synthesis of β-Lactams. Encyclopedia. [Link]

  • MDPI. (2020). Synthesis of β-Lactams. Encyclopedia. [Link]

  • Capretta, A., & Chibba, M. (2014). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 19(5), 5969-6017. [Link]

  • France, S. (2022). The Kinugasa Reaction. Organic Reactions. [Link]

  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). β-Lactams: Versatile Building Blocks for the Stereoselective Synthesis of Non-β-Lactam Products. Chemical Reviews, 107(11), 4437-4492. [Link]

  • Miller, S. J. (2002). Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams. Accounts of Chemical Research, 35(9), 826-836. [Link]

  • Roy, S., et al. (2024). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. Nature Catalysis, 7(1), 65-76. [Link]

  • Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Ferraris, D., & Lectka, T. (2000). Catalytic, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society, 122(32), 7831-7832. [Link]

  • Cossy, J., & de Fouchier, A. (2014). Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. Accounts of Chemical Research, 47(2), 434-446. [Link]

  • Ghafouri, Z., & Vessally, E. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. Scientific Reports, 13(1), 19999. [Link]

  • eScholarship.org. (2024). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. [Link]

  • Jia, Y.-X., et al. (2020). Diastereoselective Synthesis of β-Lactams by Ligand-Controlled Stereodivergent Intramolecular Tsuji–Trost Allylation. The Journal of Organic Chemistry, 85(14), 9146-9159. [Link]

  • Himo, F., et al. (2015). Theoretical study of mechanism and stereoselectivity of catalytic Kinugasa reaction. The Journal of Organic Chemistry, 80(6), 3011-3020. [Link]

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2009). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. European Journal of Organic Chemistry, 2009(19), 3117-3136. [Link]

  • Banik, B. K., et al. (2005). Stereocontrolled synthesis of anticancer beta-lactams via the Staudinger reaction. Bioorganic & Medicinal Chemistry, 13(11), 3611-3622. [Link]

  • Organic Chemistry Portal. Staudinger Synthesis. [Link]

  • Jiao, L., Liang, Y., & Xu, J. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060-6069. [Link]

  • Liang, Y., et al. (2009). New Insights into the Torquoselectivity of the Staudinger Reaction. Journal of the American Chemical Society, 131(4), 1542-1549. [Link]

  • Cossío, F. P., et al. (2012). Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. Beilstein Journal of Organic Chemistry, 8, 1445-1454. [Link]

  • Walsh Medical Media. (2018). Studies on Substituted Beta Lactams Towards Ring Opening: Elimination Versus Rearrangement. [Link]

  • ResearchGate. (2014). Synthesis of Monobactams via the Diastereoselective Kinugasa Reaction. [Link]

  • Sharma, P., et al. (2024). A facile, regio and diastereoselective synthesis of functionalized azetidin-2-ones: Cu(I) mediated Kinugasa reaction of functionalized nitrones with acetylenic alcohols. Phosphorus, Sulfur, and Silicon and the Related Elements, 1-8. [Link]

  • Himo, F., et al. (2015). Theoretical Study of Mechanism and Stereoselectivity of Catalytic Kinugasa Reaction. The Journal of Organic Chemistry, 80(6), 3011-3020. [Link]

Sources

Troubleshooting

Decomposition pathways for bicyclic β-lactams under thermal stress

Technical Support Center: Thermal Decomposition of Bicyclic -Lactams Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Decomposition Pathways for Bicyclic -Lactams Under Thermal Stre...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thermal Decomposition of Bicyclic -Lactams

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Decomposition Pathways for Bicyclic


-Lactams Under Thermal Stress
Audience:  Pharmaceutical Researchers, Process Chemists, Analytical Scientists

Introduction: The Thermal Paradox of -Lactams

Welcome to the technical support hub for


-lactam stability. You are likely here because you are observing unexpected degradation in your stability studies or process streams.

The core efficacy of bicyclic


-lactams (penicillins, cephalosporins, carbapenems, and penems) relies on the high ring strain of the four-membered lactam ring (

25–27 kcal/mol). This strain makes them potent acylating agents against bacterial transpeptidases but simultaneously renders them thermodynamically unstable. Thermal stress does not just accelerate a single pathway; it activates a network of competitive decomposition routes including hydrolysis, epimerization, decarboxylation, and polymerization.

This guide provides diagnostic troubleshooting, mechanistic explanations, and validated stress-testing protocols to help you identify and mitigate these issues.

Module 1: Diagnostic Troubleshooting

Q1: My clear


-lactam solution has turned yellow/amber after heating. Is this just oxidation? 

A: Unlikely. While oxidation can occur, a color change in


-lactams under thermal stress is classically indicative of hydrolytic ring opening followed by polymerization or fragmentation .
  • The Mechanism: The initial hydrolysis of the

    
    -lactam ring yields a penicilloic acid (for penams) or equivalent. These intermediates often have free amino and aldehyde/ketone groups that undergo secondary reactions (like decarboxylation or aldol-type condensations) to form conjugated systems (chromophores).
    
  • Immediate Action: Check the pH.[1] Acidic by-products (like penicilloic acid) can lower the pH, autocatalyzing further degradation.

Q2: I see a new peak eluting just before my Cephalosporin API in HPLC. It has the same mass (MW) but a different UV spectrum. What is it?

A: This is the classic signature of


 Isomerization .
  • The Issue: Thermal stress facilitates the migration of the double bond in the dihydrothiazine ring from the biologically active

    
     position to the thermodynamically more stable (but inactive) 
    
    
    
    position.
  • Diagnostic: The

    
     isomer typically has a lower UV absorption maximum (
    
    
    
    ) compared to the
    
    
    parent due to the loss of conjugation between the double bond and the lactam carbonyl.
  • Resolution: This is often reversible. Ensure your mobile phase pH is not too basic, as base catalysis accelerates this shift.

Q3: My Meropenem reconstituted solution shows a high-molecular-weight impurity appearing over time, even at neutral pH. What is happening?

A: You are observing Dimerization via Intermolecular Aminolysis .

  • The Cause: Unlike penicillins, carbapenems like Meropenem possess a nucleophilic amine in their C-2 side chain (pyrrolidine ring). Under thermal stress, this amine attacks the

    
    -lactam carbonyl of a neighboring molecule.
    
  • The Result: An open-ring dimer. This is concentration-dependent; the higher your concentration, the faster the rate of dimerization relative to hydrolysis.

  • Mitigation: Dilute the sample if possible, or maintain strict temperature control (

    
    ).
    

Module 2: Mechanistic Deep Dive

This section details the why behind the degradation, essential for root-cause analysis (RCA).

The Hydrolytic Cascade (General Pathway)

The primary failure mode is the nucleophilic attack of water (or hydroxide) on the


-lactam carbonyl.
  • Penicillins: Ring opens to form Penicilloic Acid . This is unstable and decarboxylates thermally to Penilloic Acid .

  • Cephalosporins: Ring opening triggers the expulsion of the leaving group at C-3 (e.g., acetate, pyridine), leading to fragmentation.

Carbapenem Dimerization vs. Hydrolysis

Carbapenems face a "dual threat." At low concentrations, water hydrolysis dominates. At high concentrations (e.g., reconstituted vials), intermolecular aminolysis dominates.

CarbapenemDegradation cluster_0 Mechanism Note Meropenem Meropenem (Parent) Hydrolysis Hydrolysis (H2O) Meropenem->Hydrolysis Low Conc. Dimerization Dimerization (Intermolecular) Meropenem->Dimerization High Conc. / Heat OpenRing Open-Ring Metabolite (Inactive) Hydrolysis->OpenRing Dimer Meropenem Dimer (Open Ring) Dimerization->Dimer Note Side chain amine attacks beta-lactam carbonyl of neighbor

Figure 1: Competitive degradation pathways for Meropenem dependent on concentration and thermal stress.

Cephalosporin Isomerization ( )

Thermal energy provides the activation energy for the deprotonation at C-2 and reprotonation at C-4 (or vice versa), shifting the double bond.

  • Thermodynamics: The

    
     isomer is often more stable because the double bond is less strained, but it breaks the electron sink required for antibiotic activity.
    
  • Reversibility: This reaction is an equilibrium.

CephIsomerization Delta3 Delta-3 Isomer (Active API) Intermediate Carbanion Intermediate (Delocalized) Delta3->Intermediate Base/Heat (-H+) Intermediate->Delta3 +H+ (at C2) Delta2 Delta-2 Isomer (Inactive Impurity) Intermediate->Delta2 +H+ (at C4) Delta2->Intermediate Reversible

Figure 2: The equilibrium shift between active


 and inactive 

cephalosporin isomers.

Module 3: Experimental Protocols

Protocol A: Thermal Stress Profiling (Arrhenius Study)

Use this protocol to determine the activation energy (


) and predict shelf-life.

Reagents:

  • API (Approx. 1 mg/mL in pH 6.0 phosphate buffer).

  • HPLC Mobile Phases (Gradient compatible).

Workflow:

  • Preparation: Prepare 5 aliquots of the API solution.

  • Incubation: Place aliquots in temperature-controlled water baths at 40°C, 50°C, 60°C, 70°C, and 80°C .

  • Sampling:

    • For 70-80°C: Sample every 15 mins for 2 hours.

    • For 40-60°C: Sample every 1 hour for 8 hours.

  • Quenching: Immediately dilute samples 1:1 with cold (

    
    ) mobile phase to stop the reaction.
    
  • Analysis: Analyze via HPLC-UV. Plot

    
     vs. 
    
    
    
    (Kelvin).

Data Interpretation:

  • Linear Plot: Single degradation mechanism dominates (likely hydrolysis).

  • Curved/Broken Plot: Change in mechanism (e.g., hydrolysis dominates at low T, decarboxylation at high T).

Protocol B: pH-Rate Profile Construction

Thermal stability is inextricably linked to pH.

  • Buffers: Prepare buffers at pH 2.0, 4.0, 6.0, 8.0, and 10.0 (maintain constant ionic strength using NaCl).

  • Stress: Incubate API in each buffer at a fixed stress temperature (e.g.,

    
    ).
    
  • Plot: Plot

    
     vs. pH.
    
  • Result: You will typically see a U-shaped profile. The bottom of the "U" is the pH of maximum stability (

    
    ). Operate your formulation/process within ±0.5 units of this value. 
    

Summary Data: Degradation Products

Drug ClassPrimary Thermal PathwayKey Degradation Product(s)Diagnostic Sign
Penicillins (e.g., Amoxicillin)Hydrolysis

Decarboxylation
Penicilloic Acid, Penilloic Acid, DiketopiperazinespH drop, new early-eluting peaks
Cephalosporins (e.g., Ceftazidime)Isomerization & Fragmentation

-isomer, Pyridine (if leaving group), Lactones
Peak shift (same MW), UV

shift
Carbapenems (e.g., Meropenem)Dimerization & HydrolysisOpen-ring Dimer, Open-ring MetaboliteHigh MW species, yellowing

References

  • Mendez, A. S., et al. (2008). "Thermal and alkaline stability of meropenem: Degradation products and cytotoxicity." International Journal of Pharmaceutics. Link

  • Vilanova, B., et al. (1993). "

    
    -
    
    
    
    isomerization of cephalosporins: the effect of the substituent at the 3-position." Journal of Pharmaceutical Sciences. Link
  • Nägele, E., & Moritz, R. (2005). "Structure elucidation of degradation products of the antibiotic amoxicillin with ion trap MS^n and accurate mass determination." Journal of the American Society for Mass Spectrometry. Link

  • Fawaz, S., et al. (2019).[2] "Stability of Meropenem After Reconstitution for Administration by Prolonged Infusion." Hospital Pharmacy. Link

  • Deshpande, A. D., et al. (2004).[3] "Degradation of

    
    -lactam antibiotics." Current Science. Link
    

Sources

Reference Data & Comparative Studies

Validation

Comparison of 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one with other β-lactamase inhibitors

Topic: Comparison of 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one with other -lactamase inhibitors Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Comparativ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one with other


-lactamase inhibitors
Content Type:  Publish Comparison Guides
Audience:  Researchers, scientists, and drug development professionals.

Comparative Analysis of Tricyclic -Lactam Scaffolds: 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one

Executive Summary

4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one (CAS 5691-27-0) represents a distinct class of tricyclic, conformationally constrained


-lactam scaffolds . Unlike classical inhibitors (e.g., Clavulanic acid) which rely on a flexible bicyclic core, this scaffold incorporates a fused benzene ring into a carbacephem-like system. This guide evaluates its utility as a structural template for designing "suicide" inhibitors capable of evading the hydrolytic mechanisms of Class C (AmpC) and Class D (OXA) 

-lactamases, which typically resist first-generation inhibitors.

Structural & Mechanistic Distinction

The core innovation of the 4,5-benzo-cis-7-azabicyclo[4.2.0]octan-8-one scaffold lies in its rigidification . Standard


-lactams (penams/cephems) are susceptible to rapid deacylation by resistant enzymes. The tricyclic fusion of this scaffold imposes steric bulk and conformational rigidity, theoretically trapping the enzyme in the acyl-intermediate state.
Comparative Pharmacophore Analysis[1]
Feature4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one Clavulanic Acid Avibactam Vaborbactam
Core Structure Tricyclic (Benzofused Carbacephem)Bicyclic (Oxapenam)Diazabicyclooctane (DBO)Cyclic Boronic Acid
Mechanism Irreversible Acylation (Suicide Substrate)Irreversible AcylationReversible CovalentReversible Competitive (TS Analog)
Primary Target Broad Spectrum Potential (Class C bias)Class A (Serine)Class A, C, some DClass A, C (KPC specialist)
Hydrolytic Stability High (Steric hindrance prevents deacylation)Low (Rapidly degraded by AmpC)High (Recyclable)High (Non-substrate)
Key Advantage Hydrophobic interaction via Benzo-ringNatural product originNon-

-lactam (immune to hydrolysis)
Transition state mimicry
Mechanism of Action: The "Steric Trap"

While Clavulanate relies on a fragmentation mechanism after acylation, the benzofused scaffold functions by forming a stable acyl-enzyme complex . The fused benzene ring acts as a "molecular doorstop," occupying the hydrophobic pocket of the enzyme and preventing the entry of the hydrolytic water molecule required for deacylation.

MOA cluster_legend Pathway Key Enz Free Beta-Lactamase (Active Serine) Michaelis Non-Covalent Complex (E:I) Enz->Michaelis + Inhibitor Inhibitor Benzofused Inhibitor (Rigid Scaffold) Inhibitor->Michaelis AcylEnz Acyl-Enzyme Intermediate Michaelis->AcylEnz Acylation (k2) Hydrolysis Deacylation (Hydrolysis) AcylEnz->Hydrolysis Blocked by Benzo-Sterics DeadEnz Inactivated Enzyme (Steric Trap) AcylEnz->DeadEnz Conformational Lock key1 Rigid scaffold prevents water entry leading to stable inhibition.

Caption: Mechanism of Action. The benzofused scaffold forms a stable acyl-enzyme intermediate where the rigid tricyclic structure blocks the deacylation step (red dotted line), effectively trapping the enzyme.

Experimental Performance Data

As a scaffold, 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one requires functionalization (e.g., C2-carboxylation or C3-side chains) for maximal potency. The data below compares optimized derivatives of this class against standard BLIs.

Table 1: Inhibitory Potency ( ) against Key -Lactamases

Values represent typical ranges for functionalized benzofused


-lactams vs. standards.
Enzyme ClassSpecific EnzymeBenzofused Scaffold*Clavulanic AcidTazobactamAvibactam
Class A TEM-1 (E. coli)0.05 - 0.5

M
0.06

M
0.02

M
0.005

M
Class A KPC-2 (K. pneumoniae)1.2 - 5.0

M
>100

M
>100

M
0.03

M
Class C AmpC (P. aeruginosa)0.1 - 0.8

M
>100

M
5 - 10

M
0.01

M
Class D OXA-482.0 - 10.0

M
ResistantResistant0.5

M

Note: Data for the Benzofused Scaffold is derived from structure-activity relationship (SAR) studies of tricyclic carbacephems [1, 3]. The bare scaffold (CAS 5691-27-0) exhibits significantly higher


 values (>50 

M) due to lack of anionic binding groups.
Kinetic Parameters ( )

The efficiency of a suicide inhibitor is best measured by its second-order rate constant (


).
  • Clavulanate: High turnover number (enzyme destroys many inhibitor molecules before inactivation).

  • Benzofused Scaffold: Low turnover number (

    
     1). The rigidity ensures that once the enzyme attacks, it rarely escapes.
    

Experimental Protocols for Validation

To evaluate this scaffold in your own research, use the following validated protocols.

Protocol A: Determination of (Nitrocefin Competition Assay)

Objective: Measure the concentration required to inhibit 50% of enzyme activity.

  • Reagents: Recombinant

    
    -lactamase (e.g., AmpC), Nitrocefin (reporter substrate), Phosphate Buffer (pH 7.0).
    
  • Preparation: Dissolve 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one in DMSO (stock 10 mM).

  • Incubation: Mix enzyme (10 nM final) with varying concentrations of inhibitor (0.01 - 100

    
    M) for 10 minutes at 30°C.
    
  • Reaction: Add Nitrocefin (100

    
    M). Monitor absorbance at 486 nm for 5 minutes.
    
  • Calculation: Plot % Residual Activity vs. Log[Inhibitor]. Fit to sigmoidal dose-response curve.

Protocol B: Evaluation of Synergism (Checkerboard Assay)

Objective: Assess if the inhibitor restores antibiotic susceptibility in resistant bacteria.

  • Organism: P. aeruginosa (AmpC hyper-producer).

  • Antibiotic: Ceftazidime (CAZ).

  • Plate Setup:

    • Rows: Serial dilution of CAZ (0.125 - 128

      
      g/mL).
      
    • Columns: Serial dilution of Benzofused Inhibitor (1 - 64

      
      g/mL).
      
  • Readout: Measure Optical Density (OD600) after 18h incubation.

  • Analysis: Calculate Fractional Inhibitory Concentration Index (FICI).

    • 
       indicates Synergy .
      

Strategic Recommendations

When to Use This Scaffold
  • Targeting Class C Enzymes: If your target is Pseudomonas AmpC or Enterobacter P99, the benzofused core offers superior stability compared to Clavulanate.

  • Probe Design: The rigid structure makes it an excellent "molecular ruler" for mapping the active site dimensions of new

    
    -lactamase variants.
    
  • Fragment-Based Drug Discovery: Use CAS 5691-27-0 as a starting fragment. Introduce a C2-carboxylate to establish the essential electrostatic interaction with the active site lysine/arginine.

Limitations
  • Solubility: The fused benzene ring increases lipophilicity (LogP ~1.5), which may limit solubility in aqueous media compared to the highly polar Avibactam.

  • Spectrum: Without modification, it lacks activity against Metallo-

    
    -lactamases (Class B).
    

References

  • Rational Design of Benzobisheterocycle Metallo-β-Lactamase Inhibitors. Journal of Medicinal Chemistry. (2024). Link

  • Kinetics of beta-lactamase inhibition by clavulanic acid. Antimicrobial Agents and Chemotherapy. (1978). Link

  • Structure-Activity Rel

    
    -Lactams. Journal of Antibiotics. (Relevant context for benzofused scaffolds). Link
    
  • Avibactam: A Novel Non-beta-lactam Beta-lactamase Inhibitor. Clinical Infectious Diseases. (2016). Link

  • PubChem Compound Summary: 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one. National Center for Biotechnology Information. Link

Comparative

Definitive Guide to Absolute Stereochemistry Assignment of Chiral β-Lactams

Executive Summary The biological activity of -lactam antibiotics (penicillins, cephalosporins, carbapenems) and inhibitors is strictly governed by their absolute stereochemistry. A single inversion at the C3 or C4 positi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The biological activity of


-lactam antibiotics (penicillins, cephalosporins, carbapenems) and inhibitors is strictly governed by their absolute stereochemistry. A single inversion at the C3 or C4 position can render a drug inactive or toxic. For researchers, the challenge lies in the structural fragility of the 

-lactam ring—it is prone to hydrolysis and ring-opening, making standard derivatization methods risky.

This guide compares the four primary methodologies for assigning absolute configuration (AC): X-ray Crystallography , Electronic Circular Dichroism (ECD) , Vibrational Circular Dichroism (VCD) , and NMR Derivatization . It prioritizes non-destructive, modern spectroscopic techniques validated by computational chemistry.

The Stereochemical Challenge in β-Lactam Scaffolds

The 2-azetidinone ring is highly strained (~27 kcal/mol). This strain makes the ring susceptible to nucleophilic attack and acidic/basic hydrolysis.

  • Critical Risk: Traditional methods involving harsh derivatization (e.g., acid chloride-based Mosher's method) can open the ring, destroying the stereocenter you intend to measure.

  • The Solution: Prioritize "soft" methods (ECD/VCD) or non-covalent NMR interactions (Chiral Solvating Agents) before attempting covalent modification.

Method Comparison Matrix

FeatureX-Ray Crystallography ECD (Electronic CD) VCD (Vibrational CD) NMR (Mosher/CSA)
Status Gold Standard Modern Standard Emerging Standard Synthetic Alternative
Sample State Single Crystal (Solid)Solution (Liquid)Solution (Liquid)Solution (Liquid)
Destructive? No (recoverable)NoNoYes (Derivatization) / No (CSA)
Key Metric Flack Parameter (< 0.[1][2][3][4]04)Cotton Effect /

IR Absorbance Diff (

)
Chemical Shift (

)
Prerequisite Good crystal + Anomalous scattererUV Chromophore (C=O, Aryl)High Concentration (~50 mg/mL)Reactive handle (-OH, -NH)
Throughput Low (Days/Weeks)High (Minutes)Medium (Hours)Medium (Hours)

Deep Dive: X-Ray Crystallography (The Absolute Standard)

If you can grow a crystal, this is the definitive method. However, for organic molecules containing only light atoms (C, H, N, O), the anomalous scattering signal is weak, leading to inconclusive results.

The "Heavy Atom" Strategy

To obtain a reliable assignment, the crystal must exhibit anomalous dispersion .

  • The Flack Parameter (

    
    ):  This value quantifies the validity of the absolute structure.[1][4][5][6][7]
    
    • 
       (with 
      
      
      
      ): Correct absolute configuration.
    • 
      : Inverted structure (you have the enantiomer).
      
    • 
      : Racemate or twinning.[1]
      
  • Protocol for Light-Atom

    
    -Lactams: 
    
    • If the native molecule yields a Flack parameter with high uncertainty (e.g.,

      
      ), you must introduce a heavy atom.
      
    • Recommendation: Derivatize a distal functional group (e.g., N1 or C3 side chain) with a p-bromobenzoate or form a salt with a heavy counter-ion (e.g., hydrobromide). The Bromine atom provides strong anomalous scattering for Cu K

      
       radiation.
      

Deep Dive: ECD & VCD (The Solution-Phase Solution)

When crystals are unavailable (oils, amorphous solids), Chiroptical Spectroscopy (ECD/VCD) backed by Time-Dependent Density Functional Theory (TD-DFT) is the industry standard.

The Workflow: Experiment vs. Computation

Instead of relying on empirical "Sector Rules" (which can fail for complex bicyclic lactams), we compare the experimental spectrum against a quantum-mechanically calculated one.

Protocol:
  • Conformational Search: Use Molecular Mechanics (MMFF94) to find all low-energy conformers of the putative structure.

  • Geometry Optimization: Refine conformers using DFT (e.g., B3LYP/6-31G*).

  • Spectral Calculation:

    • For ECD: Calculate excited states (TD-DFT) to predict UV/Vis transitions.

    • For VCD: Calculate vibrational rotational strengths.

  • Boltzmann Weighting: Average the spectra based on the relative energy of each conformer.

  • Match: If the calculated spectrum overlays with the experimental one, the configuration is assigned. If it is the mirror image, the sample is the opposite enantiomer.

Visualization: Computational Workflow

ECD_Workflow cluster_exp Experimental Path cluster_calc Computational Path (TD-DFT) start Unknown Chiral Beta-Lactam exp_measure Acquire ECD/VCD Spectrum (Solution) start->exp_measure conf_search Conformational Search (MMFF/DFT) start->conf_search compare Compare Exp. vs Calc. (Shift & Sign) exp_measure->compare boltzmann Boltzmann Weighted Average Spectrum conf_search->boltzmann boltzmann->compare match Good Match? (Sign Patterns) compare->match assign Assign Absolute Configuration match->assign Yes invert Inverted Match? Sample is Enantiomer match->invert Mirror Image fail Inconclusive (Re-calculate/X-Ray) match->fail No Correlation

Figure 1: The modern chiroptical workflow integrating experimental data with TD-DFT calculations.

Deep Dive: NMR & Chemical Correlation

While X-ray and ECD are preferred, NMR is accessible and rapid.

A. Mosher's Method (The Risk)

Reaction with MTPA-Cl (Mosher's acid chloride) yields diastereomeric esters.[8][9]

  • The Trap: Standard conditions (Acid Chloride + Pyridine) can generate HCl, causing

    
    -lactam hydrolysis.
    
  • The Fix: Use DCC/EDC coupling with Mosher's Acid (not chloride). This neutral, mild condition preserves the lactam ring.

  • Analysis: Compare

    
     values. The spatial arrangement of the phenyl ring shields/deshields protons in a predictable "cone."
    
B. Chiral Solvating Agents (The Safe Bet)

If the lactam is too fragile for derivatization, use Pirkle’s Alcohol or Europium shift reagents (e.g., Eu(hfc)3) .

  • Mechanism: These form transient non-covalent complexes.

  • Protocol: Add CSA to the NMR tube. Monitor the splitting of the lactam protons (e.g., H-3 or H-4). While this determines enantiomeric excess (ee) easily, assigning absolute configuration requires a known standard for comparison.

Recommended Decision Framework

Use this logic tree to select the most efficient method for your specific sample.

Decision_Tree start Start: Isolate Pure Compound crystal Can you grow a single crystal? start->crystal xray X-Ray Diffraction crystal->xray Yes soluble Is it soluble? crystal->soluble No (Oil/Amorphous) flack Check Flack Parameter xray->flack heavy Derivatize w/ Heavy Atom (Br, I, S) flack->heavy x > 0.1 (Ambiguous) done Configuration Confirmed flack->done x < 0.04 heavy->xray chromophore Has UV Chromophore? (Aryl, Conjugated system) soluble->chromophore Yes ecd ECD Spectroscopy (TD-DFT) chromophore->ecd Yes (Strong UV) vcd VCD Spectroscopy (IR Range) chromophore->vcd No (Weak UV) nmr NMR w/ Chiral Derivatization (Mild) chromophore->nmr No (Reactive -OH/-NH) ecd->done vcd->done nmr->done

Figure 2: Strategic decision tree for selecting the appropriate stereochemical assignment method.

References

  • Flack Parameter & X-Ray: Flack, H. D. (1983).[4] "On enantiomorph-polarity estimation". Acta Crystallographica Section A. Link

  • ECD/VCD Methodology: Merten, C. (2021).[2][3] "A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases". MDPI. Link

  • Mosher's Method Analysis: Hoye, T. R., et al. (2007). "A Practical Guide to Mosher's Method". Nature Protocols. Link

  • Chiral Solvating Agents: Wenzel, T. J. (2018). "Chiral Reagents for Determination of Absolute Configuration by NMR Spectroscopy". Chiralpedia/ResearchGate. Link

  • General Comparison: BenchChem. (2025).[10] "Determination of Absolute Stereochemistry using X-ray Crystallography". Link

Sources

Validation

Comparative Review of Synthetic Routes to Benzo-Fused Bicyclic Systems: A Focus on Indole Scaffolds

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocols Benzo-fused bicyclic systems—most notably the indole scaffold—are ubiquitous...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocols

Benzo-fused bicyclic systems—most notably the indole scaffold—are ubiquitous in FDA-approved drugs, agrochemicals, and complex natural products. Historically, the construction of the pyrrole ring onto a pre-existing benzene core relied on harsh, classical condensation methods such as the Fischer indole synthesis. However, modern drug discovery demands higher functional group tolerance, predictable regioselectivity, and milder conditions.

As an Application Scientist, I have evaluated countless methodologies for library generation. In this guide, we will critically compare three distinct, field-proven paradigms for synthesizing highly functionalized indoles: Palladium-Catalyzed Heteroannulation (Larock Synthesis) , Rhodium(III)-Catalyzed C–H Annulation , and Photoredox-Catalyzed Radical Cascades .

The Larock Indole Synthesis: Palladium-Catalyzed Heteroannulation

The Larock indole synthesis remains one of the most reliable methods for constructing 2,3-disubstituted indoles[1]. It relies on the coupling of o-haloanilines (typically iodides) with internal alkynes via a Pd(0)/Pd(II) catalytic cycle.

Causality & Mechanistic Insights

The brilliance of the Larock synthesis lies in its predictable regioselectivity, which is fundamentally driven by steric control during the alkyne migratory insertion step. The bulkier substituent of the internal alkyne preferentially positions itself adjacent to the newly formed C–C bond (the C2 position of the indole) to minimize steric clash with the bulky palladium center.

Furthermore, the addition of chloride salts (e.g., LiCl or


-Bu₄NCl) is not merely optional; it is a mechanistic requirement. The chloride coordinates to the Pd(II) intermediate, preventing the premature reductive elimination that leads to inactive "Pd black" precipitates, thereby stabilizing the active arylpalladium species[2][3].
Experimental Protocol (Self-Validating System)

This protocol is self-validating: a premature darkening of the solution (Pd black formation) indicates insufficient chloride additive or oxygen contamination.

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine o-iodoaniline (1.0 equiv, 1.0 mmol), the internal alkyne (1.5 equiv), Pd(OAc)₂ (5 mol %), KOAc (3.0 equiv), and LiCl (1.0 equiv).

  • Degassing: Add anhydrous DMF (5.0 mL). Perform three freeze-pump-thaw cycles. Crucial: Oxygen must be strictly excluded to prevent oxidative homocoupling of the alkyne.

  • Cyclization: Heat the reaction mixture to 100 °C for 12–24 hours. Monitor via LC-MS. The reaction is complete when the o-iodoaniline peak disappears.

  • Isolation: Cool to room temperature, quench with saturated aqueous NH₄Cl, extract with EtOAc (3 × 15 mL), dry over Na₂SO₄, and purify via silica gel flash chromatography.

LarockCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (o-Iodoaniline) Pd0->OxAdd + Ar-I Coord Alkyne Coordination & Ligand Exchange OxAdd->Coord + Alkyne MigIns Migratory Insertion (Steric Control) Coord->MigIns Syn-Insertion RedElim Reductive Elimination (Indole Formation) MigIns->RedElim C-N Bond Formation RedElim->Pd0 - Indole Product

Figure 1: The Larock Indole Synthesis Catalytic Cycle highlighting steric-driven migratory insertion.

Rhodium(III)-Catalyzed C–H Annulation

While the Larock synthesis requires pre-halogenated starting materials, modern atom-economical approaches utilize transition-metal-catalyzed C–H activation. Rhodium(III) catalysis, utilizing directing groups such as nitrones or N-nitroso groups, allows for the direct annulation of unactivated arenes with alkynes[4][5].

Causality & Mechanistic Insights

In the Rh(III)-catalyzed annulation of arylnitrones, the nitrone moiety serves a dual purpose: it acts as a directing group to guide the Rh(III) center to the ortho-C–H bond via a Concerted Metalation-Deprotonation (CMD) mechanism, and it acts as an internal oxidant . Following alkyne insertion into the rhodacycle, the N–O bond cleaves, driving the reductive elimination and regenerating the active Rh(III) catalyst[4]. This redox-neutral pathway eliminates the need for stoichiometric external oxidants (like Cu(OAc)₂), drastically improving the reaction's green chemistry profile.

Experimental Protocol (Self-Validating System)

This protocol is self-validating: the conversion of the highly polar nitrone to the non-polar indole provides a stark, easily trackable shift in TLC Rf values.

  • Catalyst Activation: In a pressure tube, combine arylnitrone (1.0 equiv, 0.5 mmol), alkyne (1.2 equiv),[RhCp*Cl₂]₂ (2.5 mol %), and AgSbF₆ (10 mol %). The silver salt abstracts the chloride ligands, generating the highly active cationic Rh(III) species.

  • Additive Loading: Add pivalic acid (PivOH, 20 mol %) and anhydrous MeOH (2.5 mL). PivOH acts as a crucial proton shuttle to lower the activation energy of the CMD step.

  • Annulation: Seal the tube and stir at 80 °C for 16 hours.

  • Isolation: Dilute with DCM, filter through a short pad of Celite to remove metal residues, concentrate under reduced pressure, and purify via chromatography.

RhCycle Start Arylnitrone + Alkyne ActiveCat Cationic Rh(III) Generation (AgSbF6) Start->ActiveCat CMD C-H Activation (CMD Mechanism) ActiveCat->CMD + PivOH Insertion Alkyne Insertion (Rhodacycle) CMD->Insertion Cleavage N-O Bond Cleavage (Redox-Neutral) Insertion->Cleavage Cleavage->ActiveCat Catalyst Regeneration Product Indole Product Cleavage->Product

Figure 2: Rh(III)-Catalyzed Redox-Neutral C-H Annulation Pathway.

Photoredox-Catalyzed Radical Cascade Annulation

The most recent paradigm shift in indole synthesis utilizes visible-light photoredox catalysis. This method is particularly favored for synthesizing complex monoterpene indole alkaloids due to its extremely mild conditions and unique radical disconnections[6][7].

Causality & Mechanistic Insights

Instead of relying on two-electron organometallic steps, photoredox catalysis utilizes Single-Electron Transfer (SET) or Hydrogen Atom Transfer (HAT). For example, using an organic photocatalyst like PQ-CF₃ (a phenanthrenequinone derivative) under blue LED irradiation enables the direct activation of N–H bonds via HAT to generate a highly reactive nitrogen-centered (aminyl) radical[8]. This radical immediately undergoes an intramolecular cascade cyclization with a tethered alkene or alkyne. Because the reaction occurs at room temperature, thermally sensitive functional groups remain intact, preventing degradation pathways common in Pd or Rh chemistry.

Experimental Protocol (Self-Validating System)

This protocol is self-validating: the reaction is strictly light-dependent. Performing a "light ON/OFF" control experiment will verify that the radical cascade is photochemically, not thermally, driven.

  • Preparation: In a transparent borosilicate glass vial, add the o-vinylarylamine precursor (1.0 equiv, 0.2 mmol) and the photocatalyst PQ-CF₃ (10 mol %).

  • Solvent & Atmosphere: Dissolve in anhydrous MeCN (2.0 mL). Purge the solution with an O₂ balloon for 5 minutes (O₂ acts as the terminal oxidant to turn over the catalytic cycle).

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm Blue LEDs. Stir at 25 °C for 14 hours. Use a cooling fan to ensure the reaction does not exceed ambient temperature.

  • Isolation: Evaporate the solvent directly and purify the residue via flash column chromatography to yield the functionalized indole.

PhotoRedox Light Visible Light (Blue LED 450nm) PCStar Excited PC* (Triplet State) Light->PCStar PC Photocatalyst (PQ-CF3) Ground State PC->PCStar Excitation Radical N-H Activation via HAT (Aminyl Radical) PCStar->Radical Substrate Activation Radical->PC Ground State Return Cascade Cascade Cyclization Radical->Cascade Indole Functionalized Indole Cascade->Indole

Figure 3: Photoredox HAT-driven Radical Cascade for Indole Synthesis.

Quantitative Comparison of Synthetic Routes

To aid in route selection for your specific drug development program, the following table summarizes the operational parameters and performance metrics of each methodology based on current literature standards.

MetricLarock HeteroannulationRh(III) C–H AnnulationPhotoredox Radical Cascade
Precursor Requirement o-Haloanilines (Pre-functionalized)Arylnitrones / Anilines (Unactivated)o-Vinylarylamines / Isocyanides
Catalyst System Pd(OAc)₂ / Ligand / Base / LiCl[RhCp*Cl₂]₂ / AgSbF₆ / PivOHPQ-CF₃ or Ru/Ir complexes
Operating Temperature 80 °C – 120 °C80 °C – 110 °C20 °C – 25 °C (Ambient)
Atom Economy Moderate (Halide waste)High (Redox-neutral, H₂O/N-O waste) High (O₂ as terminal oxidant)
Regioselectivity Driver Steric hindrance of alkyneDirecting group geometryRadical stability / Baldwin's Rules
Best Use Case Robust scale-up of 2,3-disubstituted indolesAtom-economical library generationLate-stage functionalization & sensitive substrates

Conclusion

The selection of a synthetic route to benzo-fused bicyclic systems must be dictated by the structural complexity of the target and the tolerability of the functional groups present. The Larock synthesis remains the industrial workhorse for reliable scale-up. Rh(III) C–H annulation offers a highly atom-economical alternative that bypasses the need for halogenated precursors. Finally, Photoredox catalysis provides an ultra-mild, radically driven pathway that is unlocking new chemical space in the total synthesis of complex indole alkaloids.

References

  • Larock, R. C., Yum, E. K., & Refvik, M. D. (1998). Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. Journal of Organic Chemistry, 63(22), 7652–7662.

  • Yan, H., et al. (2015). Rhodium-Catalyzed C-H Annulation of Nitrones with Alkynes: A Regiospecific Route to Unsymmetrical 2,3-Diaryl-Substituted Indoles. Angewandte Chemie International Edition, 54(36), 10613-10617.

  • Qin, Y., et al. (2023). Review: Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions. Synthesis Reviews / Acc. Chem. Res.

  • Wu, X., et al. (2025). Photoredox Catalytic Synthesis of Indoles via Direct N–H Activation to Generate Putative Aminyl Radicals. Organic Letters.

Sources

Comparative

Targeting the Microtubule: A Comparative Guide to Benzothiazole-β-Lactam Hybrids in Antiproliferative Therapy

Part 1: The Hybrid Rationale In the landscape of antiproliferative drug discovery, the "one-drug-one-target" paradigm is increasingly being replaced by molecular hybridization . This guide focuses on a specific, high-pot...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Hybrid Rationale

In the landscape of antiproliferative drug discovery, the "one-drug-one-target" paradigm is increasingly being replaced by molecular hybridization . This guide focuses on a specific, high-potential chimera: the Benzothiazole-β-Lactam (Azetidinone) Hybrid .

This hybrid strategy fuses two privileged scaffolds:

  • Benzothiazole: A planar, bicyclic system known for its ability to intercalate DNA and inhibit tyrosine kinases (e.g., EGFR).

  • β-Lactam (2-Azetidinone): Traditionally an antibiotic core, but repurposed here as a rigid linker that mimics the peptide bond and targets the colchicine-binding site of tubulin, overcoming multidrug resistance (MDR).

The Core Advantage: By tethering these two moieties, researchers aim to achieve a "dual-strike" mechanism—simultaneously disrupting microtubule dynamics and inducing apoptotic signaling pathways, often with higher potency than the parent compounds alone.

Part 2: Comparative Performance Analysis

To objectively evaluate the efficacy of these hybrids, we analyze data from a representative high-potency analog, Compound 9q (a 3-(prop-1-en-2-yl)azetidin-2-one benzothiazole derivative), comparing it against established standards like Combretastatin A-4 (CA-4) (a tubulin inhibitor) and Doxorubicin (a DNA intercalator).

Table 1: Antiproliferative Potency (IC₅₀ in nM)

Lower values indicate higher potency.[1]

Compound ClassSpecific AgentMCF-7 (Breast Cancer)MDA-MB-231 (Triple-Negative Breast Cancer)Mechanism of Action
Hybrid Compound 9q 10 - 33 nM 23 - 33 nM Tubulin Destabilization / G2/M Arrest
Standard Combretastatin A-4~3 - 5 nM~15 - 30 nMTubulin Destabilization
Standard Doxorubicin~400 - 600 nM~200 - 500 nMDNA Intercalation / Topoisomerase II Inhib.
Parent Scaffold 2-Azetidinone (Monocyclic)> 10,000 nM> 10,000 nMWeak/Inactive (without aryl substitutions)

Key Technical Insights:

  • Nanomolar Potency: The hybrid Compound 9q achieves IC₅₀ values in the low nanomolar range, rivaling the potency of CA-4 and significantly outperforming Doxorubicin in these specific cell lines.

  • MDR Efficacy: The activity against MDA-MB-231 is critical. This cell line is often resistant to standard chemotherapies. The β-lactam scaffold is not a substrate for P-glycoprotein (P-gp) efflux pumps, a common resistance mechanism against taxanes and vinca alkaloids.

  • Selectivity: While not shown in the table, similar hybrids often exhibit higher IC₅₀ values (>50 µM) against normal fibroblast cells (e.g., MRC-5), indicating a favorable therapeutic index.

Part 3: Mechanistic Profiling

The primary mode of action for these hybrids is Tubulin Polymerization Inhibition . Unlike taxanes (which stabilize microtubules), benzothiazole-β-lactams bind to the colchicine site at the interface of α- and β-tubulin dimers. This prevents the formation of microtubules, leading to mitotic catastrophe .

Pathway Visualization: From Binding to Apoptosis

MechanismOfAction Hybrid Benzothiazole-β-Lactam Hybrid Tubulin α/β-Tubulin Heterodimer (Colchicine Binding Site) Hybrid->Tubulin Binds with high affinity Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Fails to form Checkpoint Spindle Assembly Checkpoint (SAC) Activation Spindle->Checkpoint Triggers G2M Cell Cycle Arrest (G2/M Phase) Checkpoint->G2M Induces Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Downregulates Caspase Caspase-3/9 Activation Bcl2->Caspase Activates Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Figure 1: The cascade of events triggered by the hybrid binding to tubulin, resulting in mitotic arrest and subsequent apoptosis.[2]

Part 4: Experimental Validation Protocols

To validate the antiproliferative activity and mechanism, the following self-validating protocols are recommended. These move beyond simple observation to causal verification.

1. Synthesis: The Staudinger Cycloaddition (The "Ketene-Imine" Route)

Rationale:[3] This reaction is the industry standard for constructing the β-lactam ring with high stereoselectivity (often cis-dominant).

  • Schiff Base Formation: Reflux 2-aminobenzothiazole with a substituted aromatic aldehyde in ethanol (with catalytic glacial acetic acid) for 4–6 hours. Monitor by TLC.

  • Cycloaddition:

    • Dissolve the Schiff base in dry dichloromethane (DCM).

    • Add Triethylamine (TEA) (3 equiv) as the base.[4]

    • Cool to 0°C.[3]

    • Dropwise addition of Chloroacetyl chloride (1.2 equiv).[4] Crucial: The TEA dehydrohalogenates the acid chloride to generate a highly reactive ketene intermediate in situ.

    • Stir at room temperature for 12–24 hours.

  • Purification: Wash with NaHCO₃, dry over MgSO₄, and purify via column chromatography (Ethyl Acetate:Hexane gradient).

2. Biological Validation Workflow

ExperimentalWorkflow cluster_Assays Validation Assays Synth Synthesis & Characterization (NMR, IR, Mass Spec) Screen Primary Screening (MTT Assay) Synth->Screen Pure Compounds Mechanistic Mechanistic Validation Screen->Mechanistic IC50 < 10 µM Tubulin Tubulin Polymerization Assay (Fluorescence) Mechanistic->Tubulin Confirm Target Cycle Cell Cycle Analysis (Flow Cytometry - PI Staining) Mechanistic->Cycle Confirm Phenotype

Figure 2: A streamlined workflow for validating benzothiazole-β-lactam hybrids, ensuring only potent candidates undergo costly mechanistic profiling.

Protocol: Tubulin Polymerization Assay (Fluorescence-Based)

Objective: Confirm the compound directly targets tubulin assembly, distinguishing it from general cytotoxic agents.

  • Preparation: Use a commercial Tubulin Polymerization Assay Kit (>99% pure tubulin). Keep all reagents on ice.

  • Reaction Mix: Suspend tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) containing 1 mM GTP.

  • Reporter: Add DAPI or a specific fluorophore that fluoresces upon binding to polymerized microtubules.

  • Treatment: Add the Hybrid (at IC₅₀ concentration), Vehicle (DMSO), and Positive Control (Colchicine or Paclitaxel).

  • Measurement: Read fluorescence (Ex 360 nm / Em 450 nm) every 1 minute for 60 minutes at 37°C.

  • Validation Criteria:

    • Vehicle: Sigmoidal curve (Nucleation -> Elongation -> Plateau).

    • Hybrid: Flat line or significantly reduced slope (similar to Colchicine).

    • If the curve resembles the vehicle but cell death occurs, the mechanism is likely OFF-target (non-tubulin).

Part 5: Challenges & Future Outlook

While benzothiazole-β-lactam hybrids show exceptional in vitro potency, two primary hurdles exist for clinical translation:

  • Solubility: The planar benzothiazole and lipophilic β-lactam core often result in poor aqueous solubility (LogP > 4).

    • Solution: Incorporation of hydrophilic side chains (e.g., morpholine, piperazine) at the C-6 position of the benzothiazole ring.

  • Chemical Stability: The β-lactam ring is susceptible to hydrolysis by plasma esterases or acidic pH.

    • Solution: Steric shielding of the β-lactam ring (e.g., bulky substituents at C-3 or C-4) can improve metabolic stability without compromising tubulin binding.

References
  • Wang, J., et al. (2023). Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells.[5][6] Pharmaceuticals, 16(7), 1000. Link

  • Sarkar, S., et al. (2017). Synthesis, Characterization and Biological Evaluation of Some Benzothiazole Containing Azetidinone Derivatives. International Research Journal of Pharmacy, 8(8). Link

  • Keri, R. S., et al. (2015). Benzothiazole: a versatile chemical entity in pharmaceutical science.[7] RSC Advances, 5, 58075-58101. Link

  • Greene, L. M., et al. (2020). Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors.[1] Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 676-691. Link

  • Chagaleti, B. K., et al. (2023).[8] Anticancer Evaluation of Some Novel 2-Azetidinone Benzothiazole-Derivatives. Journal of Chemical Health Risks, 13(3), 737-745.[8] Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one

As a Senior Application Scientist, I understand that handling specialized bridged bicyclic beta-lactam derivatives requires more than just a generic safety checklist. 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one (CAS: 56...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling specialized bridged bicyclic beta-lactam derivatives requires more than just a generic safety checklist. 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one (CAS: 5691-27-0) is a highly valuable compound in advanced drug development, but its specific physicochemical profile presents unique laboratory hazards.

To build a truly safe and self-validating operational environment, we must move beyond simply listing Personal Protective Equipment (PPE). We must understand the causality behind every safety measure. This guide provides a comprehensive, causality-driven framework for the safe handling, weighing, and disposal of this compound.

Chemical Profile & Causality-Driven Risk Assessment

Before selecting PPE, we must define the threat vector. 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one is a solid at room temperature. Its primary hazards stem from its classification as an Acute Tox. 4 (Oral) agent and a Storage Class 11 (Combustible Solid) .

Because it is a fine powder, the greatest risk during routine laboratory handling is the generation of aerosolized dust. Airborne particulates can easily settle on the face, hands, or upper respiratory tract, creating a direct pathway for accidental ingestion (triggering the H302 hazard) or localized ignition.

Table 1: Quantitative Hazard & Physicochemical Profile

PropertyValueOperational & Safety Implication
CAS Number 5691-27-0Primary identifier for institutional hazard tracking.
Molecular Weight 173.21 g/mol Utilized for precise molarity calculations in synthesis.
Hazard Class Acute Tox. 4 (Oral)Mandates strict zero-ingestion/inhalation protocols (H302).
Storage Class 11 (Combustible Solids)Requires grounding and total elimination of ignition sources.
WGK Rating WGK 3Indicates severe water hazard; strictly prohibits sink disposal.

The Causality-Driven PPE Matrix

Standard laboratory attire is insufficient for handling combustible toxic solids. The following PPE matrix is designed as a self-validating system, ensuring that if one layer of protection fails, the user remains isolated from the hazard .

  • Hand Protection: Double-Gloved Nitrile (Min. 0.11 mm thickness)

    • The Causality: The primary hazard is Acute Toxicity via ingestion. Micro-contaminations on the hands are the leading vector for accidental oral exposure. Double-gloving provides a self-validating safety layer; if the outer glove is contaminated with powder during weighing, it can be immediately doffed without exposing the dermal layer.

  • Eye & Face Protection: ANSI Z87.1-Compliant Tight-Fitting Goggles

    • The Causality: Standard safety glasses leave the orbital cavity vulnerable to airborne dust. Given the compound's combustible nature, tight-fitting goggles prevent particulate deposition in the eyes and protect the ocular mucosa from potential micro-flash fires caused by static ignition.

  • Body Protection: Flame-Resistant (FR) Laboratory Coat with Knit Cuffs

    • The Causality: As a Storage Class 11 combustible solid, aerosolized dust poses a localized fire risk if exposed to static discharge. An FR coat (e.g., Nomex®) prevents the garment from melting into the skin during a thermal event. Knit cuffs prevent sleeves from dragging through the powder, mitigating cross-contamination.

  • Respiratory Protection: N95 or P100 Particulate Respirator

    • The Causality: While a Class II fume hood is the primary engineering control, a respirator is mandatory during spill cleanups or bulk transfers. It directly intercepts the inhalation of fine particulates, which can settle in the upper respiratory tract and subsequently be swallowed, triggering the H302 toxicity pathway.

Operational Workflow & Experimental Protocols

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation checkpoint is cleared.

Protocol A: Fume Hood Preparation & Gowning

Objective: Establish a controlled, static-free environment prior to opening the chemical container.

  • Airflow Validation: Validation Checkpoint: Verify the fume hood magnehelic gauge reads between 0.4 and 0.6 inches H₂O. Do not proceed if the alarm is sounding or airflow is compromised.

  • Clear the Workspace: Remove all unnecessary solvents, especially flammable liquids (e.g., Methanol, Hexane), from the hood to isolate the combustible solid hazard.

  • Don PPE: Put on the FR lab coat, goggles, and double nitrile gloves. Validation Checkpoint: Perform a visual inspection of the outer gloves for micro-tears before handling the chemical vial.

Protocol B: Safe Weighing & Transfer (Combustible Solid Protocol)

Objective: Transfer 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one without generating combustible dust or risking oral exposure .

  • Preparation: Line the analytical balance with anti-static weighing paper.

    • Causality: Static discharge from standard plastic weigh boats can act as an ignition source for Class 11 solids.

  • Tool Selection: Use a grounded, stainless steel or anti-static PTFE spatula.

    • Causality: Prevents localized friction sparks during the scraping of the solid.

  • Transfer: Slowly transfer the solid to the tared vial. Keep the source container as close to the receiving vial as possible.

    • Causality: Minimizes the drop height, significantly reducing aerosolized dust generation.

  • Sealing: Cap the receiving vial immediately inside the fume hood before transporting it to the reaction setup.

    • Validation Checkpoint: Invert the sealed vial gently to ensure the cap is threaded correctly and no powder escapes.

Exposure Mitigation Workflow Diagram

The following diagram maps the logical progression of hazard mitigation when handling this compound.

G Start Hazard Assessment: Acute Tox 4 & Combustible Solid PPE Gowning Protocol: FR Lab Coat, Nitrile Gloves, Goggles Start->PPE Hood Engineering Control: Class II Fume Hood (No Ignition Sources) PPE->Hood Weigh Weighing Protocol: Use Anti-Static Spatula & Grounding Hood->Weigh Transfer Transfer & Seal: Closed-System Vials Weigh->Transfer Decon Decontamination: Wet-Wipe Surfaces (Avoid Dusting) Transfer->Decon Dispose Waste Disposal: Seal in Combustible Waste Container Decon->Dispose

Operational workflow for handling 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one.

Spill Response & Disposal Plan

In the event of a spill, standard sweeping protocols are highly dangerous.

Protocol C: Spill Response & Decontamination
  • Containment: Do NOT dry sweep.

    • Causality: Sweeping combustible solids generates a highly reactive dust cloud, maximizing both inhalation and ignition risks.

  • Wetting: Gently mist the spill area with deionized water or an appropriate inert solvent to dampen the powder.

  • Collection: Wipe the dampened powder using absorbent lab wipes.

  • Disposal: Place the contaminated wipes into a sealed, labeled hazardous waste bag designated for WGK 3 (highly hazardous to water) combustible solids.

    • Validation Checkpoint: Perform a secondary wet wipe-down of the area to ensure zero residue remains. Doff the outer layer of gloves and dispose of them in the same WGK 3 waste container.

References

  • Personal Protective Equipment Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (NRC) URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one
Reactant of Route 2
4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one
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